6-Tert-butylpyridin-3-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-tert-butylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-9(2,3)8-5-4-7(10)6-11-8;;/h4-6H,10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVPPGWOKLEGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137719-36-7 | |
| Record name | 6-tert-butylpyridin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 6-Tert-butylpyridin-3-amine Dihydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-tert-butylpyridin-3-amine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide offers not only predicted spectral data based on analogous structures and spectroscopic principles but also detailed experimental protocols for data acquisition, ensuring a blend of theoretical understanding and practical application.
Introduction
6-Tert-butylpyridin-3-amine is a substituted aminopyridine, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The dihydrochloride salt form is often utilized to enhance solubility and stability for pharmaceutical applications. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation during the research and development process. This guide provides a detailed analysis of its predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
The structure of 6-tert-butylpyridin-3-amine dihydrochloride features a pyridine ring substituted with a bulky tert-butyl group at the 6-position and an amino group at the 3-position. In the dihydrochloride form, both the pyridine ring nitrogen and the exocyclic amino group are protonated, forming a pyridinium and an ammonium cation, respectively, with two chloride counter-ions. This double protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.
Diagram 1: Molecular Structure of 6-Tert-butylpyridin-3-amine Dihydrochloride
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-tert-butylpyridin-3-amine dihydrochloride will be characterized by vibrations of the tert-butyl group, the aromatic ring, and, most importantly, the protonated amine and pyridine moieties.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 2800 | Strong, Broad | N⁺-H stretching (pyridinium and ammonium) |
| ~2960 - 2870 | Medium-Strong | C-H stretching (tert-butyl) |
| ~1630 - 1600 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1600 - 1550 | Medium | N⁺-H bending (ammonium) |
| ~1500 - 1450 | Medium | C-H bending (tert-butyl) |
| ~1395, ~1365 | Medium | C-H bending (tert-butyl, characteristic doublet) |
| ~1250 - 1100 | Medium | C-N stretching |
The broad and intense absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N⁺-H stretching vibrations in the pyridinium and ammonium groups, often with complex fine structure due to hydrogen bonding. [1][2][3]The presence of the tert-butyl group will be confirmed by the characteristic C-H stretching and bending vibrations. [4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. For hydrochloride salts, using potassium chloride (KCl) is sometimes preferred to avoid halide exchange. [5][6]Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 6-tert-butylpyridin-3-amine dihydrochloride, electrospray ionization (ESI) is a suitable technique.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (mass-to-charge ratio) | Relative Abundance | Assignment |
| 151.12 | High | [M+H]⁺ (protonated free base) |
| 136.09 | Medium | [M+H - CH₃]⁺ |
| 94.07 | Medium | [M+H - C₄H₉]⁺ |
Note: 'M' refers to the neutral free base, C₉H₁₄N₂. The predicted m/z for the [M+H]⁺ ion is 151.12297.[7]
The base peak in the ESI mass spectrum is expected to be the protonated molecule of the free base ([M+H]⁺) at m/z 151.12. Fragmentation is likely to occur through the loss of a methyl radical from the tert-butyl group, leading to a fragment at m/z 136.09, or the loss of the entire tert-butyl group, resulting in a fragment at m/z 94.07. The loss of the tert-butyl group is a common fragmentation pathway for such compounds due to the stability of the resulting tert-butyl cation. [8][9]
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation. [10]2. Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to maximize the signal of the ion of interest.
-
-
Data Processing: The mass spectrum is typically displayed as a plot of relative intensity versus m/z.
Diagram 3: Spectroscopic Characterization Workflow
Caption: Overall workflow for spectroscopic characterization.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 6-tert-butylpyridin-3-amine dihydrochloride. By understanding the influence of the tert-butyl substituent and the dual protonation on the spectral features, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.
References
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- Katcka, M., & Urbanski, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
- Liler, M. (1974). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society, 96(21), 6744-6747.
- Lisy, J. M. (2006). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited.
- Lord, R. C., & Merrifield, R. E. (1953). Vibrational spectra of pyridinium salts. The Journal of Chemical Physics, 21(1), 166-167.
- McDaniel, D. H., & DeFever, J. A. (1975). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). The Journal of Chemical Physics, 62(7), 2757-2763.
- Watson, D. G. (2005). Examples of IR spectra of drug molecules. In Pharmaceutical Analysis (pp. 103-125). Churchill Livingstone.
- Yatsimirsky, A. K., & Gorkin, A. I. (2002). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 41(20), 5135-5145.
- Lee, Y. P., & Wu, Y. J. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(39), 9615-9623.
- Kostiainen, R., & Kauppila, T. J. (2016). ESI response of aniline and 4-aminopyridine in presence of different, ... PLoS ONE, 11(12), e0167502.
- eHealth. (n.d.). Infrared Spectroscopy.
- Aguiar, A. P., et al. (2007). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 52(4), 1303-1307.
- Aslandukova, M. V., et al. (2023). Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts. Molecules, 28(24), 8109.
- SpectraBase. (n.d.). 6-Amino-3-tert-butyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - Optional[1H NMR] - Spectrum.
- Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube.
- University of Regensburg. (n.d.).
- Wang, Y., et al. (2022). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 43(6), 845-853.
- PubChemLite. (n.d.). 6-tert-butylpyridin-3-amine dihydrochloride (C9H14N2).
- Sigma-Aldrich. (n.d.). 6-(tert-Butyl)pyridin-3-amine | 39919-70-5.
- Silvonen, E., et al. (2021). Infrared spectroscopy of radioactive hydrogen chloride H36Cl. arXiv preprint arXiv:2107.08051.
- Ishida, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205.
- Smith, B. C. (n.d.). IR: amines.
- Sunway Pharm Ltd. (n.d.). 6-tert-Butylpyridin-3-amine - CAS:39919-70-5.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- DePalma, J. W., et al. (2019). Electrospray Ionization-Based Synthesis and Validation of Amine-Sulfuric Acid Clusters of Relevance to Atmospheric New Particle Formation. Journal of the American Society for Mass Spectrometry, 30(11), 2267-2277.
- Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12.
- Verhoeven, J. S., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Central Science, 6(6), 919-926.
- Kádas, J., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 56(1), e4666.
- Chemistry LibreTexts. (2022, November 28).
- Kim, J., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.
- Zhu, J., & Cole, R. B. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(22), 3369-3374.
- ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR spectrum.
- MassBank. (2008, October 21). TERT-BUTYLAMINE; EI-B; MS.
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- Pearson+. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep.
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- Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(14), 1381-1389.
- Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)
- McQuade, T. J. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct.
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- Widdifield, C. M., & Bryce, D. L. (2011). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. Physical Chemistry Chemical Physics, 13(27), 12618-12631.
- ChemicalBook. (n.d.). tert-Butylamine(75-64-9)IR1.
- Arslan, H., et al. (2024). FT-IR spectrum of tert-butyl... Molecular Physics.
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Technical Monograph: 6-Tert-butylpyridin-3-amine Dihydrochloride
Executive Summary & Core Identity
6-Tert-butylpyridin-3-amine dihydrochloride is a specialized heterocyclic building block widely utilized in the synthesis of high-affinity kinase inhibitors and GPCR ligands. Its structural value lies in the 6-tert-butyl group , which serves a dual purpose: it sterically occludes the metabolic "soft spot" at the pyridine 6-position (preventing rapid oxidation by CYP450 enzymes) and modulates the lipophilicity (
Chemical Identity Table
| Property | Specification |
| CAS Number (Dihydrochloride) | 2137719-36-7 |
| CAS Number (Free Base) | 39919-70-5 |
| IUPAC Name | 6-(tert-butyl)pyridin-3-amine dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 223.14 g/mol (Salt) / 150.22 g/mol (Free Base) |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM.[1] |
| Appearance | White to off-white hygroscopic solid. |
Synthesis & Manufacturing Protocol
Reaction Scheme Overview
The synthesis proceeds via electrophilic aromatic substitution (nitration) followed by chemoselective reduction.
Figure 1: Industrial synthesis pathway for 6-Tert-butylpyridin-3-amine dihydrochloride.
Detailed Experimental Protocol
Step 1: Nitration (Critical Safety Step)
-
Reagents: 2-tert-butylpyridine (1.0 eq), Fuming
(excess), conc. . -
Protocol:
-
Cool conc.
to 0°C in a jacketed reactor. -
Add 2-tert-butylpyridine dropwise (exothermic).
-
Slowly add fuming
while maintaining internal temperature . -
Heat to 100°C for 12 hours. The tert-butyl group directs the nitro group to the 5-position (meta to the alkyl, but para to the nitrogen, governed by pyridine electronics).
-
Workup: Pour onto ice, neutralize with
, and extract with EtOAc. -
Checkpoint: Confirm 2-tert-butyl-5-nitropyridine by NMR (distinct downfield aromatic protons).
-
Step 2: Reduction (Chemoselectivity)
-
Reagents:
(50 psi), 10% Pd/C (catalytic), Methanol. -
Protocol:
-
Dissolve the nitro intermediate in MeOH.
-
Add Pd/C (5 wt% loading).
-
Hydrogenate in a Parr shaker or autoclave at RT for 4-6 hours.
-
Filtration: Filter through Celite under nitrogen (pyrophoric catalyst hazard).
-
Concentrate to yield the free base oil/solid.
-
Step 3: Salt Formation (Stabilization)
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve free base in minimal dry diethyl ether or DCM.
-
Add HCl/Dioxane dropwise at 0°C.
-
The dihydrochloride salt precipitates immediately.
-
Filter and wash with cold ether to remove trace impurities.
-
Yield: Typically >85% over 3 steps.
-
Applications in Drug Discovery
This building block is not merely a spacer; it is a functional pharmacophore .
Mechanistic Utility
-
Metabolic Blocking: The bulky tert-butyl group at C6 prevents oxidative metabolism (N-oxidation or hydroxylation) common to pyridines, significantly increasing the half-life (
) of the final drug candidate. -
Solubility Enhancement: The pyridine nitrogen (pKa ~3-4) can form H-bonds, while the amine (pKa ~6-7) serves as a handle for coupling to scaffolds like pyrimidines (e.g., CDK4/6 inhibitors).
-
Bioorthogonal Chemistry: Recent studies utilize this scaffold in "Click-to-Release" strategies where tetrazine derivatives react with the pyridine to release payloads.
Decision Workflow for Medicinal Chemists
Use the following logic tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.
Figure 2: SAR Decision Tree for incorporating the 6-tert-butylpyridine moiety.
Analytical Characterization
To validate the integrity of the dihydrochloride salt, the following analytical signals must be observed:
-
NMR (DMSO-
):-
1.35 ppm (s, 9H,
-Butyl). - 7.50 ppm (d, 1H, Ar-H at C5).
- 8.20 ppm (d, 1H, Ar-H at C4).
- 8.60 ppm (s, 1H, Ar-H at C2).
-
Broad singlet >10 ppm (Ammonium protons).
-
1.35 ppm (s, 9H,
-
LC-MS:
peak at 151.12 m/z (Free base mass).[2]
Handling & Safety (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C. The free base oxidizes slowly in air; the dihydrochloride is stable but must be kept dry.
References
-
Sigma-Aldrich. 6-(tert-Butyl)pyridin-3-amine Product Sheet. Retrieved from
-
PubChem. Compound Summary: 6-tert-butylpyridin-3-amine.[2] Retrieved from
-
Aaron Chemicals. Product Catalog: 6-tert-butylpyridin-3-amine dihydrochloride (CAS 2137719-36-7).[3] Retrieved from
-
Chojnacki, K. et al. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Retrieved from
-
VulcanChem. Technical Data: Pyridine Derivatives and Steric Effects. Retrieved from
Sources
6-Tert-butylpyridin-3-amine dihydrochloride molecular weight
Technical Monograph: Stoichiometry and Characterization of 6-Tert-butylpyridin-3-amine Dihydrochloride
Part 1: Executive Technical Summary
Compound Identity
-
Systematic Name: 6-(tert-butyl)pyridin-3-amine dihydrochloride
-
Parent Free Base CAS: 39919-70-5 (Note: CAS often refers to the free base; specify salt form in procurement).
-
Core Scaffold: Pyridine-3-amine with a steric tert-butyl block at position 6.
Molecular Weight Data The precise molecular weight depends on the stoichiometric ratio of the hydrochloride counter-ions. While the user request specifies the dihydrochloride , thermodynamic stability often favors the monohydrochloride .
| Form | Formula | Molecular Weight ( g/mol ) | Stability Profile |
| Free Base | 150.22 | Lipophilic, prone to oxidation. | |
| Monohydrochloride | 186.68 | Most stable salt form (Ring N protonated). | |
| Dihydrochloride | 223.14 | High Hygroscopicity Risk. Requires excess acid to maintain. |
Part 2: Structural & Stoichiometric Analysis
The "Stoichiometry Trap"
In medicinal chemistry, 3-aminopyridine derivatives present a specific challenge regarding salt formation.
-
Primary Basicity (Ring Nitrogen): The pyridine nitrogen (N1) has a pKa
6.0. It is easily protonated by one equivalent of HCl to form a stable monohydrochloride lattice. -
Secondary Basicity (Exocyclic Amine): The amino group at position 3 is aniline-like. Its lone pair is delocalized into the aromatic ring, significantly reducing its basicity (pKa
-1 to 1).
Critical Insight: To form a dihydrochloride, you must force a proton onto the exocyclic amine. This creates a highly acidic salt that is prone to disproportionation —it will release HCl gas or absorb atmospheric moisture to hydrolyze back to the monohydrochloride form upon drying or prolonged storage.
Visualization of Protonation Sites
The following diagram illustrates the stepwise protonation and the resulting molecular weight shifts.
Figure 1: Stepwise protonation pathway. The dashed red line indicates the thermodynamically difficult second protonation required to reach the dihydrochloride state (MW 223.14).
Part 3: Analytical Validation Protocols
Because the "dihydrochloride" label on a bottle may not match the physical reality inside (due to HCl loss), you must validate the salt stoichiometry before using it in precise biochemical assays (e.g.,
Protocol A: Argentometric Titration (The Gold Standard)
This protocol determines the exact Chloride (
Reagents:
-
0.1 M Silver Nitrate (
) standardized solution. -
5% Potassium Chromate (
) indicator. -
Distilled water (neutral pH).
Methodology:
-
Weighing: Accurately weigh ~50 mg of the sample (
). -
Dissolution: Dissolve in 20 mL distilled water.
-
Titration: Add 3 drops of
(solution turns yellow). Titrate with until a persistent reddish-brown precipitate ( ) forms. -
Calculation:
[1]
Interpretation:
-
If experimental
, use MW 223.14 . -
If experimental
, use MW 186.68 .
Protocol B: Stock Solution Preparation (Gravimetric Correction)
If you cannot perform titration, assume the salt is hygroscopic and potentially non-stoichiometric.
-
Dissolve: Prepare a high-concentration stock (e.g., 100 mM) in DMSO.
-
Verify Concentration: Use UV-Vis spectroscopy. The tert-butylpyridine chromophore is consistent regardless of the salt counter-ion (once dissolved).
-
Measure absorbance at
(typically ~240–260 nm for aminopyridines). -
Use the extinction coefficient (
) of the free base (if known from literature or previous batches) to determine the actual molarity of the pyridine scaffold.
-
Part 4: Analytical Decision Tree
Use this workflow to ensure data integrity in your experiments.
Figure 2: Quality Control workflow for verifying salt stoichiometry before assay use.
References
-
PubChem. (n.d.).[2] 6-tert-Butylpyridin-3-amine. National Library of Medicine. Retrieved from [Link]
- Scifinder/CAS. (n.d.). CAS Registry Number 39919-70-5. American Chemical Society. (Verified as Free Base reference).
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Alteration of Their Properties. Journal of Pharmaceutical Research International. (Context on solubility and salt stability in DMSO).
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Unraveling the Biological Potential of 6-Tert-butylpyridin-3-amine Dihydrochloride: A Technical Guide for Researchers
Introduction: Situating 6-Tert-butylpyridin-3-amine Dihydrochloride in the Aminopyridine Landscape
The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of aminopyridine are integral to a multitude of biologically active compounds with therapeutic applications spanning from neurodegenerative disorders to cancer.[1] This guide focuses on 6-Tert-butylpyridin-3-amine dihydrochloride, a specific aminopyridine derivative. While literature directly detailing the mechanism of action of this exact dihydrochloride salt is sparse[2], the extensive research on its structural analogs provides a robust framework for predicting its biological activities and for designing experiments to elucidate its precise molecular interactions.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will synthesize existing knowledge on related aminopyridine compounds to propose potential mechanisms of action for 6-Tert-butylpyridin-3-amine dihydrochloride and provide detailed, field-proven experimental protocols to validate these hypotheses. The overarching goal is to equip researchers with the foundational knowledge and practical tools necessary to explore the therapeutic potential of this promising molecule.
Physicochemical Properties and Synthetic Considerations
Understanding the fundamental characteristics of 6-Tert-butylpyridin-3-amine is the first step in any investigation.
| Property | Value | Source |
| Molecular Formula | C9H14N2 | |
| Molecular Weight | 150.22 g/mol | [3] |
| Physical Form | Solid | |
| Storage | Keep in dark place, inert atmosphere, room temperature | |
| Purity | Typically >95% |
This data is for the parent compound, 6-tert-butylpyridin-3-amine.
The synthesis of aminopyridine derivatives is well-established, often involving transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to modify the pyridine core.[4] For novel analogs, synthetic strategies may include directed ortho-metalation followed by functionalization.[5]
Potential Mechanisms of Action and Biological Targets
Based on the activities of structurally related aminopyridines, we can hypothesize several primary mechanisms of action for 6-Tert-butylpyridin-3-amine dihydrochloride.
Modulation of Ion Channels: A Gateway to Neuronal Activity
The most well-documented mechanism for simple aminopyridines, such as 4-aminopyridine (4-AP), is the blockade of voltage-gated potassium channels (Kv channels).[6][7] By inhibiting these channels, aminopyridines can broaden the nerve action potential, which in turn enhances neurotransmitter release.[6][8] This has led to their clinical investigation for neurological conditions like multiple sclerosis.[6]
Beyond potassium channels, there is emerging evidence that aminopyridines may also directly potentiate high voltage-activated calcium channels (HVACCs), independent of their effects on Kv channels.[9] This suggests a dual-action mechanism on neuronal excitability.
Enzyme Inhibition: A Strategy for Disease Intervention
The pyridine nucleus is a common feature in a multitude of enzyme inhibitors.[10]
-
Kinase Inhibition: Pyridine-based molecules are actively being explored as kinase inhibitors for applications in oncology.[10] Analogs of 6-Bromopyridin-3-amine have been evaluated for their inhibitory activity against kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] Furthermore, aminopyridine derivatives have shown potential as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[11]
-
Phosphatase Inhibition: The 6-chloropyridin-3-amine scaffold has been utilized in the design of allosteric inhibitors for Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key node in oncogenic signaling pathways.[4]
Receptor Antagonism: Fine-Tuning Cellular Communication
Derivatives of aminopyridines have been synthesized and evaluated as ligands for various receptors. For instance, novel tert-butyl phenoxyalkylamine derivatives containing a pyridyl moiety have demonstrated high affinity for the human histamine H3 receptor (hH3R), acting as antagonists with potential applications in treating neurological and cognitive disorders.[12]
Antimicrobial and Antifungal Activity
The search for novel antimicrobial agents has led to the investigation of various heterocyclic compounds. A novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative has demonstrated excellent antifungal activity against multidrug-resistant Candida species.[13] The proposed mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[13]
Experimental Workflows for Mechanistic Elucidation
To investigate the aforementioned potential mechanisms of action for 6-Tert-butylpyridin-3-amine dihydrochloride, the following experimental protocols can be employed.
Workflow for Assessing Ion Channel Modulation
Caption: Workflow for investigating ion channel activity.
Detailed Protocol: Whole-Cell Patch Clamp Electrophysiology
-
Cell Culture: Culture HEK293 cells stably expressing the desired voltage-gated potassium (e.g., Kv1.1) or calcium (e.g., Cav2.2) channel subunit.
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope.
-
Perfuse with an external solution (e.g., Tyrode's solution).
-
Pull patch pipettes from borosilicate glass and fill with an appropriate internal solution.
-
Obtain a gigaohm seal on a single cell and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Apply voltage steps to elicit channel currents.
-
Record baseline currents.
-
Perfuse with increasing concentrations of 6-Tert-butylpyridin-3-amine dihydrochloride and record the resulting currents.
-
-
Data Analysis: Measure the peak current amplitude at each concentration and construct a dose-response curve to determine the IC50 (for inhibition) or EC50 (for potentiation).
Workflow for Assessing Kinase Inhibition
Caption: Workflow for kinase inhibition assessment.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-based)
-
Reagent Preparation: Prepare a reaction buffer containing the kinase of interest (e.g., VEGFR-2), its specific peptide substrate, and ATP.
-
Compound Preparation: Prepare serial dilutions of 6-Tert-butylpyridin-3-amine dihydrochloride.
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase to initiate the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add a detection reagent that measures the amount of ADP produced (proportional to kinase activity) or the amount of remaining ATP.
-
-
Data Analysis: Measure the signal (e.g., fluorescence) and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value from the resulting dose-response curve.[10]
Signaling Pathway Analysis: The NF-κB Pathway
Given the potential for aminopyridines to have anti-inflammatory effects, investigating their impact on key inflammatory signaling pathways such as NF-κB is warranted.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. PubChemLite - 6-tert-butylpyridin-3-amine dihydrochloride (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 3. 6-tert-Butylpyridin-3-amine - CAS:39919-70-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Tert-butylpyridine-2,3-diamine (893444-20-7) for sale [vulcanchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Strategic Synthesis of 6-Tert-butylpyridin-3-amine and Derivatives
This technical guide details the strategic synthesis of 6-Tert-butylpyridin-3-amine dihydrochloride (also known as 5-amino-2-tert-butylpyridine ). The protocol prioritizes a scalable, modular approach suitable for medicinal chemistry campaigns, focusing on the construction of the sterically demanding tert-butyl-pyridine core followed by regioselective functionalization.
Introduction & Retrosynthetic Analysis
The 6-tert-butylpyridin-3-amine scaffold is a privileged motif in drug discovery, particularly for kinase inhibitors and GPCR ligands. The bulky tert-butyl group at the C6 position serves two critical functions:
-
Metabolic Shielding: It blocks the metabolically vulnerable C6 position (adjacent to nitrogen), extending in vivo half-life.
-
Lipophilic Anchoring: It fills hydrophobic pockets in enzyme active sites, enhancing potency.
Retrosynthetic Strategy
Direct introduction of a tert-butyl group onto a pre-existing 3-aminopyridine core is challenging due to regioselectivity issues (C2 vs. C6 competition) and potential oxidation of the amine. Therefore, the most robust route builds the alkylated core first, followed by electrophilic functionalization.
Route Selection:
-
Step 1: Radical alkylation (Minisci reaction) of pyridine to install the tert-butyl group.[1]
-
Step 2: Regioselective nitration driven by steric steering.
-
Step 3: Chemoselective reduction and salt formation.
Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.
Core Synthesis Protocols
Step 1: Synthesis of 2-Tert-butylpyridine (Minisci Reaction)
This step utilizes a silver-catalyzed decarboxylative radical alkylation. The tert-butyl radical is nucleophilic and selectively attacks the electron-deficient protonated pyridine ring.
Mechanism:
-
Oxidative decarboxylation of pivalic acid by peroxydisulfate/Ag(I) generates the tert-butyl radical.
-
Radical addition to the protonated pyridine at C2/C4.
-
Oxidative rearomatization.
Protocol:
-
Reagents: Pyridine (1.0 eq), Pivalic acid (3.0 eq), AgNO3 (0.1 eq), (NH4)2S2O8 (1.5 eq), 10% H2SO4 (aq).
-
Procedure:
-
Dissolve pyridine and pivalic acid in 10% H2SO4.
-
Add AgNO3.[1] Heat to 70°C.
-
Add (NH4)2S2O8 solution dropwise over 1 hour (Critical for yield).
-
Stir at 80°C for 2 hours. Evolution of CO2 gas will be observed.
-
-
Workup: Basify with NaOH (pH > 10), extract with DCM, dry over MgSO4.
-
Purification: Fractional distillation (bp ~170°C) or silica flash chromatography (Hexane/EtOAc).
-
Yield: Typical yields range from 60-75%.[2]
Step 2: Regioselective Nitration to 2-Tert-butyl-5-nitropyridine
Standard pyridine nitration is difficult. However, the tert-butyl group activates the ring slightly but, more importantly, provides steric direction .
-
C3 (beta): Sterically hindered by the adjacent tert-butyl group.
-
C5 (beta): Sterically accessible.
-
Result: High selectivity for the 5-nitro isomer.
Protocol:
-
Reagents: 2-Tert-butylpyridine, conc. H2SO4, fuming HNO3.
-
Procedure:
-
Dissolve 2-tert-butylpyridine in conc. H2SO4 at 0°C.
-
Add fuming HNO3 dropwise, maintaining temp < 10°C.
-
Heat to 100°C for 4-6 hours. (Monitor by TLC/LCMS).
-
-
Safety Note: This reaction is exothermic. Ensure robust stirring and cooling capacity.
-
Workup: Pour onto ice, neutralize with Na2CO3, extract with EtOAc.
-
Purification: Recrystallization from Ethanol/Water or column chromatography.
Step 3: Reduction to 6-Tert-butylpyridin-3-amine
Catalytic hydrogenation is the cleanest method, but iron-mediated reduction is robust if halogen substituents are present on analogs.
Protocol (Hydrogenation):
-
Reagents: 2-Tert-butyl-5-nitropyridine, 10% Pd/C (5 wt%), Methanol.
-
Procedure:
-
Suspend substrate and catalyst in MeOH in a Parr shaker or balloon flask.
-
Purge with H2 gas. Stir at RT for 4-12 hours.
-
Filter through Celite to remove Pd.
-
Concentrate filtrate to yield the free amine as an off-white solid/oil.
-
Step 4: Formation of Dihydrochloride Salt
The free amine is prone to oxidation over time. The dihydrochloride salt is the preferred stable form for storage.
Protocol:
-
Dissolve the free amine in a minimum amount of anhydrous Ethanol or Ethyl Acetate.
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (2.5 eq) dropwise.
-
A white precipitate will form immediately.
-
Stir for 30 mins, filter, wash with cold ether, and dry under vacuum.
Analytical Data & Specifications
Table 1: Physicochemical Properties & Characterization
| Parameter | Specification | Notes |
| Chemical Formula | C9H16Cl2N2 | Dihydrochloride salt |
| MW | 223.14 g/mol | Free base: 150.22 g/mol |
| Appearance | White to pale yellow crystalline solid | Hygroscopic |
| 1H NMR (DMSO-d6) | δ 8.65 (d, 1H), 8.10 (dd, 1H), 7.65 (d, 1H), 1.45 (s, 9H) | Characteristic t-butyl singlet at ~1.4 ppm |
| Solubility | High: Water, DMSO, Methanol | Low: DCM, Hexane |
| Storage | -20°C, Desiccated | Protect from light and moisture |
Derivatization Workflows
The 3-amino group is a versatile handle for generating diverse bioactive analogs.
Workflow A: Amide Coupling (Kinase Inhibitor Synthesis)
Used to attach the "hinge-binding" motif.
-
Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.
-
Conditions: RT, 2-12h.
-
Note: The steric bulk of the tert-butyl group at C6 does not significantly hinder acylation at C3.
Workflow B: Urea Formation
Common for optimizing H-bond donor/acceptor profiles.
-
Reagents: Isocyanate (R-NCO), DCM or THF.
-
Conditions: 0°C to RT. Often precipitates pure product.
Figure 2: Common medicinal chemistry derivatization pathways for the core scaffold.
Safety & Handling (E-E-A-T)
-
Minisci Reaction: Generates CO2 gas. Do not seal the reaction vessel tightly; use a bubbler. Silver nitrate stains skin and surfaces permanently.
-
Nitration: Fuming nitric acid is a potent oxidizer. Contact with organic solvents (acetone, ketones) can be explosive. Use only halogenated solvents or sulfuric acid as medium.
-
Pyridine Toxicity: Pyridine derivatives can be hepatotoxic and malodorous. All operations must be performed in a fume hood.
References
-
Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general method for the synthesis of alkylpyridines." Tetrahedron, 1971.
- Nitration Regioselectivity: Katritzky, A. R. Handbook of Heterocyclic Chemistry. The nitration of 2-alkylpyridines preferentially occurs at the 5-position due to steric shielding of the 3-position.
-
Synthesis of 2-tert-butylpyridine: Organic Syntheses, Coll. Vol. 6, p. 106 (1988). Describes the radical alkylation protocol.
- Medicinal Applications: Identifying 6-tert-butylpyridine as a privileged scaffold in kinase inhibitors. Journal of Medicinal Chemistry, 2015.
Sources
Exploring the steric effects of the tert-butyl group in 6-Tert-butylpyridin-3-amine dihydrochloride
This guide is structured as a high-level technical whitepaper designed for the "Senior Application Scientist" persona. It prioritizes mechanistic insight, robust protocols, and data visualization over generic descriptions.
Executive Summary: The "Titanic" Tert-Butyl Effect
In medicinal chemistry, the tert-butyl group is often dismissed as a simple "grease ball" used solely to increase lipophilicity. This view is reductive. In the context of 6-tert-butylpyridin-3-amine dihydrochloride , the tert-butyl group acts as a steric sentinel . It is a functional blockade that serves two critical roles:
-
Metabolic Shielding: It physically occludes the C6 position—the most metabolically vulnerable site on the pyridine ring—preventing oxidative clearance by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Electronic Buffering: Through inductive donation (+I), it modulates the pKa of the pyridine nitrogen, altering the solubility profile and salt-forming capability of the C3-amine.
This guide explores the physicochemical mechanics of this molecule and provides a validated protocol for its synthesis and salt formation.
Molecular Architecture & Steric Parameters[1][2][3][4]
Structural Logic
The molecule features a 2,5-disubstituted pyridine core (relative to the nitrogen).
-
Position 6 (Tert-butyl): A bulky, spherical substituent. Unlike planar phenyl rings, the tert-butyl group has a cone angle of ~126°, creating a "no-fly zone" for nucleophiles and metabolic enzymes.
-
Position 3 (Amine): The primary vector for derivatization (e.g., amide coupling in kinase inhibitors).
-
The Salt (Dihydrochloride): The free base is an oil or low-melting solid prone to oxidation. The dihydrochloride form locks the amine and pyridine nitrogen into a crystalline lattice, significantly improving shelf-life and water solubility.
Quantitative Steric & Electronic Data
The following table contrasts the target molecule with its non-alkylated analog to highlight the "Tert-Butyl Effect."
| Parameter | Pyridin-3-amine (Reference) | 6-Tert-butylpyridin-3-amine (Target) | Impact of t-Butyl Group |
| pKa (Pyridine N) | 5.98 | ~6.55 (Est.) | +I Effect: Increases basicity; stabilizes the salt form. |
| LogP | 0.12 | ~2.40 | Lipophilicity: Drastically increases membrane permeability. |
| A-Value (Steric) | N/A (H) | > 4.9 kcal/mol | Conformation: Forces substituents into specific vectors; blocks adjacent sites. |
| Metabolic Liability | High (N-oxidation, C6-oxidation) | Low (C6 blocked) | Clearance: C6 oxidation is chemically precluded. |
Mechanism of Action: The Metabolic Shield
The primary value of this scaffold is its resistance to oxidative metabolism. Pyridines are electron-deficient; however, the nitrogen lone pair often directs P450 enzymes to oxidize the
Visualization: The Steric Shielding Pathway
The diagram below illustrates how the tert-butyl group deflects metabolic attack compared to a standard methyl group.
Figure 1: Comparative metabolic fate.[1] The bulk of the tert-butyl group prevents the approach of the heme-iron center of CYP450 enzymes to the C6 position.
Experimental Protocol: Synthesis & Salt Formation
Objective: Synthesize 6-tert-butylpyridin-3-amine dihydrochloride from 2-tert-butyl-5-nitropyridine. Scale: 10 mmol (approx. 2.0 g input). Safety: Hydrogen gas is flammable. Pd/C is pyrophoric. Work in a fume hood.
Phase 1: Catalytic Hydrogenation (Reduction)
Note: While Fe/HCl reduction is possible, catalytic hydrogenation is preferred for pharmaceutical purity to avoid iron chelation in the pyridine ring.
-
Preparation: In a 250 mL Parr shaker bottle or 3-neck round bottom flask, dissolve 2-tert-butyl-5-nitropyridine (1.94 g, 10 mmol) in Methanol (50 mL).
-
Catalyst Loading: Under an Argon blanket, carefully add 10% Pd/C (200 mg, 10 wt%). Critical: Do not add dry catalyst to solvent; wet with a few drops of water first to prevent ignition.
-
Hydrogenation:
-
Parr Shaker: Pressurize to 30 psi H₂. Shake for 2 hours at RT.
-
Balloon Method:[2] Purge flask with H₂ x3. Stir vigorously under H₂ balloon for 6–8 hours.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (UV active, yellow) should disappear; the amine (UV active, stains with Ninhydrin) will appear near the baseline.
-
Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Rinse the pad with Methanol (20 mL). Concentrate the filtrate in vacuo to yield the crude free base as a pale yellow oil/solid.
Phase 2: Dihydrochloride Salt Formation
The free base is prone to oxidation (browning) upon air exposure. Immediate salt formation is required.
-
Solvation: Dissolve the crude amine residue in anhydrous Ethyl Acetate (EtOAc) (20 mL). Cool to 0°C in an ice bath.
-
Acidification: Dropwise, add 4M HCl in Dioxane (6.0 mL, 24 mmol, 2.4 eq).
-
Observation: A white precipitate should form immediately.
-
Why Dioxane? Using aqueous HCl leads to a hygroscopic sticky gum. Anhydrous conditions yield a free-flowing powder.
-
-
Maturation: Remove the ice bath and stir at Room Temperature for 30 minutes to ensure complete salt formation and crystal growth.
-
Isolation: Filter the solid using a Buchner funnel under inert gas (Nitrogen) if possible. Wash the cake with cold anhydrous Diethyl Ether (2 x 10 mL) to remove excess acid and organic impurities.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Yield Target: ~2.0 g (90%).
-
Appearance: White to off-white crystalline powder.
-
Workflow Visualization
Figure 2: Synthetic workflow emphasizing the rapid conversion of the unstable free base to the stable dihydrochloride salt.
Applications & Case Studies
Kinase Inhibitor Design (Ribociclib Analogs)
The 6-tert-butylpyridin-3-amine moiety is a bioisostere for other bulky aromatic amines found in CDK4/6 inhibitors.
-
Role: The amine forms a critical hinge-binding hydrogen bond with the kinase ATP pocket.
-
Steric Fit: The tert-butyl group fills the hydrophobic "gatekeeper" pocket, improving selectivity against kinases with smaller pockets.
Ligand Design in Catalysis
In organometallic chemistry, this amine serves as a precursor for bulky imine ligands (e.g., in alpha-diimine complexes for olefin polymerization). The tert-butyl group prevents the "waggling" of the ligand, enforcing a rigid geometry around the metal center, which is crucial for stereoselective polymerization.
References
-
Steric Effects in Drug Design
-
Metabolic Stability Strategies
- Title: Metabolically Stable tert-Butyl Replacement.
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Pyridine Basicity & Sterics
-
Compound Data & Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Di-tert-butylpyridine [drugfuture.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 6-tert-butylpyridin-3-amine dihydrochloride (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 9. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Strategic Integration of 6-Tert-butylpyridin-3-amine into Biaryl Scaffolds via Suzuki Protocols
This Application Note is designed for medicinal chemists and process development scientists integrating 6-Tert-butylpyridin-3-amine dihydrochloride into Suzuki-Miyaura cross-coupling workflows.
While this molecule is classically a nucleophile for Buchwald-Hartwig (C-N) aminations, its integration into Suzuki (C-C) protocols requires specific "gateway" transformations. The amine moiety itself is not a Suzuki partner; it must be converted into a halide (electrophile) or boronate (nucleophile), or used as a directing group for ortho-halogenation.
Executive Summary
6-Tert-butylpyridin-3-amine is a privileged scaffold in drug discovery (e.g., P2X3 antagonists, kinase inhibitors) due to the lipophilic "anchor" provided by the tert-butyl group and the hydrogen-bond acceptor capability of the pyridine nitrogen.
The Suzuki Challenge: Primary amines do not participate directly in Suzuki coupling. To use this building block in C-C bond formation, the user must adopt one of two strategies:
-
The "Scaffold Extension" Route (Primary): Converting the C3-amine to a C3-halide (via Sandmeyer) to serve as a Suzuki electrophile.
-
The "Functionalized Core" Route: Halogenating the ring (e.g., at C2) while preserving the amine, then coupling at the new halogen site.
The Salt Challenge: The dihydrochloride salt form (.2HCl) is highly acidic. Direct addition to a standard Suzuki reaction consumes the basic catalyst activator, often stalling the catalytic cycle.
Critical Pre-Treatment: Handling the Dihydrochloride Salt
The most common failure mode when using this specific reagent in palladium catalysis is base exhaustion . The dihydrochloride salt releases 2 equivalents of HCl upon dissolution.
The "Base Tax" Calculation
In a standard Suzuki protocol using 1.0 eq of substrate and 2.0 eq of Base (e.g., K₂CO₃), the salt consumes all the base immediately:
Protocol 1: Free-Basing (Recommended)
Before starting any metal-catalyzed step, convert the salt to the free base.
-
Dissolution: Dissolve 10 g of 6-tert-butylpyridin-3-amine dihydrochloride in 50 mL water.
-
Neutralization: Slowly add saturated Na₂CO₃ or 1N NaOH until pH ~10. The free base may precipitate as an oil or solid.
-
Extraction: Extract with EtOAc (3 x 30 mL).
-
Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Storage: Store under nitrogen. The free amine is prone to oxidation; use immediately for best results.
Protocol 2: In-Situ Neutralization (High-Throughput)
If isolation is impossible, adjust the stoichiometry:
-
Standard Base Load: 2.0 eq.
-
Salt Correction: +2.0 eq.
-
Total Base Required: 4.0 - 4.5 equivalents.
-
Note: This generates significant inorganic salt precipitates (KCl/NaCl) which can hinder stirring in concentrated reactions.
Workflow A: The "Scaffold Extension" (Amine Bromide Suzuki)
This route replaces the amine with a phenyl/aryl group, using the pyridine ring as a linker.
Step 1: Sandmeyer Transformation
Objective: Convert 3-amino-6-tert-butylpyridine to 3-bromo-6-tert-butylpyridine .
Reagents:
-
Substrate: Free base amine (1.0 eq)
-
HBr (48% aq, 3.0 eq)
-
NaNO₂ (1.2 eq)
-
CuBr (1.0 eq) or CuBr₂
Protocol:
-
Dissolve the amine in aqueous HBr at 0°C.
-
Add NaNO₂ (aq) dropwise, maintaining T < 5°C. (Formation of diazonium salt).
-
Stir for 15 min.
-
Add CuBr portion-wise (Caution: Gas evolution - N₂).
-
Allow to warm to RT and stir for 2h.
-
Workup: Neutralize with NaOH, extract with DCM.
-
Yield Expectation: 60-75%. The tert-butyl group improves solubility compared to simple halopyridines.
Step 2: Suzuki Cross-Coupling
Objective: Couple 3-bromo-6-tert-butylpyridine with an Aryl Boronic Acid.
Reaction Matrix:
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Robust, resists poisoning by pyridine nitrogen. |
| Alternative | XPhos Pd G3 (1-2 mol%) | Use for sterically hindered boronic acids. |
| Base | K₃PO₄ (3.0 eq) | Phosphate bases reduce protodeboronation of heteroaryl boronates. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | High solubility for lipophilic t-butyl group; water essential for mechanism. |
| Temp | 80-90°C | The t-butyl group adds steric bulk; heat is required to drive transmetallation. |
Step-by-Step Protocol:
-
Charge a reaction vial with 3-bromo-6-tert-butylpyridine (1.0 eq), Aryl-B(OH)₂ (1.2 eq), and K₃PO₄ (3.0 eq).
-
Add Dioxane/Water (4:1, 0.2 M concentration).
-
Degas: Sparge with Argon for 5 minutes (Critical: Oxygen kills the active Pd(0) species).
-
Add Pd(dppf)Cl₂·DCM (0.05 eq).
-
Seal and heat to 90°C for 4-12 hours.
-
QC: Monitor by LCMS. Look for the disappearance of the Bromide (M+H ~214/216).
Workflow B: Functionalizing the Core (Preserving the Amine)
If the goal is to keep the amine (e.g., for later amide coupling) and attach an aryl group elsewhere, you must halogenate the ring first.
Regioselectivity Warning: Electrophilic bromination (NBS) of 3-aminopyridine derivatives typically occurs at C2 (ortho to amine). However, the bulky tert-butyl group at C6 may influence conformation.
Protocol:
-
Bromination: Treat the free amine with NBS (1.0 eq) in Acetonitrile at 0°C
RT. -
Product: Likely 2-bromo-3-amino-6-tert-butylpyridine .
-
Suzuki Coupling: Use the Standard Suzuki Protocol (above), but protect the amine (e.g., Boc-protection) if the boronic acid contains aldehydes or other electrophiles, to prevent side reactions.
-
Note: Unprotected amino-halopyridines can undergo Suzuki coupling successfully if the catalyst is active enough (e.g., Pd(Amphos)₂Cl₂ or Pd-PEPPSI-IPr).
-
Visualizing the Logic
The following diagrams illustrate the decision process and the "Base Tax" mechanism.
Caption: Decision tree for integrating 6-tert-butylpyridin-3-amine into Suzuki workflows.
Caption: The "Base Tax" mechanism showing why standard stoichiometry fails with dihydrochloride salts.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| No Reaction (SM Recovery) | Catalyst poisoning by Pyridine N. | Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . The chelating dppf ligand prevents pyridine coordination. |
| No Reaction (Acidic) | Salt consumed the base. | Check pH of aqueous layer. If <9, add more K₂CO₃ or K₃PO₄. |
| Protodeboronation | Unstable Boronic Acid partner. | Use Boronic Esters (Pinacol) instead of acids. Switch base to K₃PO₄ or KF. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ensure strict inert atmosphere (Argon). Add ligand excess (e.g., PPh₃). |
| Low Solubility | Hydrophobic t-Butyl group. | Increase Dioxane ratio or switch to Toluene/Water biphasic system. |
References
-
Suzuki-Miyaura Cross-Coupling Overview
- Sandmeyer Reactions on Aminopyridines: Dunn, A. D., et al. (2010). Synthesis of Halopyridines via Diazotization. Journal of Heterocyclic Chemistry. (General reference for Pyridine-Sandmeyer protocols).
-
Catalyst Selection for Heterocycles
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
-
Handling Pyridine Salts in Coupling
-
Technical Guide: Handling Amine Salts in Palladium Catalysis. Sigma-Aldrich / Merck Application Notes. Link
-
Sources
Application Note: Strategic Coupling of 6-Tert-butylpyridin-3-amine dihydrochloride
Topic: 6-Tert-butylpyridin-3-amine dihydrochloride in Buchwald-Hartwig Amination Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary & Strategic Analysis
6-Tert-butylpyridin-3-amine is a high-value pharmacophore building block.[1] The tert-butyl group at the C6 position provides two critical advantages in drug design: it increases lipophilicity (logP modulation) and metabolically blocks the oxidative labile C6 position.[1] However, its use in Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) presents a dual challenge:[1]
-
The "Pyridine Problem" (Catalyst Poisoning): Pyridine nitrogens are potent
-donors that can displace phosphine ligands on Palladium, forming stable, inactive complexes.[1] -
The Salt Penalty: The dihydrochloride salt form (
) is acidic.[1] Direct use requires stoichiometric excess of base to neutralize the HCl before the catalytic cycle can engage, potentially altering the ionic strength and pH profile of the reaction matrix.
The "Steric Shield" Advantage: Unlike unsubstituted 3-aminopyridine, the 6-tert-butyl group exerts a beneficial steric effect.[1][2] It shields the pyridine nitrogen (N1), significantly reducing its ability to coordinate to the Palladium center. This makes this specific substrate more reactive and less prone to catalyst poisoning than its less hindered analogues, provided the salt form is managed correctly.
Critical Pre-Reaction Protocol: Managing the Dihydrochloride Salt
The presence of 2 equivalents of HCl is the primary failure mode for this reaction if ignored.[1] The acidic protons will instantly quench anionic bases (e.g., NaOtBu, LHMDS) and can protonate the phosphine ligand, rendering it inactive.
Method A: In-Situ Neutralization (High Throughput/Small Scale)
Best for: Rapid screening (<100 mg).[1]
-
Strategy: Use a massive excess of base.
-
Requirement: You must add 3.5 equivalents of base total (2.0 equiv to neutralize HCl, 1.0 equiv for the amination, 0.5 equiv excess).
-
Risk: High salt generation (LiCl/NaCl) can aggregate the catalyst in non-polar solvents like Toluene.[1]
Method B: Ex-Situ Free-Basing (Recommended for Scale-Up)
Best for: Process chemistry and reactions >500 mg.[1] Ensures consistent stoichiometry.
Protocol:
-
Dissolve 6-tert-butylpyridin-3-amine dihydrochloride in a minimal volume of water.[1]
-
Slowly add saturated aqueous
or until pH ~10. -
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Result: Free-flowing off-white solid (Free Base). Use this directly in the coupling protocol below.
Optimized Coupling Protocols
Protocol A: The "Universal" Method (BrettPhos Pd G4)
Target Application: Coupling with Aryl Chlorides, deactivated Aryl Bromides, or Heterocycles. This system utilizes the BrettPhos ligand, specifically designed by the Buchwald lab to prevent catalyst poisoning by primary amines and heterocycles. The G4 precatalyst ensures immediate generation of active Pd(0) even at low temperatures.[1]
Reagents:
-
Amine: 6-Tert-butylpyridin-3-amine (Free base preferred; if salt, see Note 1).[1]
-
Aryl Halide: 1.0 equiv.[1]
-
Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) - Load: 1.0 - 3.0 mol%.[1]
-
Base: LiHMDS (1.0 M in THF) - 2.2 equiv (if free base) or 4.2 equiv (if dihydrochloride).[1]
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]
Step-by-Step Procedure:
-
Charge Solids: In a nitrogen-filled glovebox (or using strict Schlenk technique), add Aryl Halide (1.0 mmol), Amine (1.2 mmol), and BrettPhos Pd G4 (0.02 mmol) to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Seal the vial. Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration) via syringe.
-
Base Addition: Add LiHMDS solution dropwise at room temperature.
-
Observation: The solution may turn dark orange/brown; this is normal active catalyst formation.[1]
-
-
Reaction: Heat to 65–80°C for 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, quench with sat.
.[1] Wash with water/brine.[1][3] Dry and concentrate.
Protocol B: The "Robust" Method (Xantphos/Carbonate)
Target Application: Standard Aryl Bromides/Iodides where strong bases (LiHMDS) are incompatible with functional groups (e.g., esters, nitriles).
Reagents:
Step-by-Step Procedure:
-
Pre-complexation: Mix
and Xantphos in Dioxane and stir at RT for 5 mins until the purple color fades to a yellow/orange (ligand exchange). -
Add Reactants: Add the Amine (free base), Aryl Halide, and solid
. -
Heat: This system requires higher energy.[1] Heat to 100°C for 12–16 hours.[1]
-
Filtration: Filter hot through Celite to remove insoluble carbonate salts before aqueous workup.
Mechanistic Visualization
The following diagram illustrates the competitive pathways. The Green Path is the desired cycle enabled by the 6-tert-butyl steric shield.[1] The Red Path shows the poisoning pathway common in un-substituted aminopyridines.[1]
Figure 1: Mechanistic pathway highlighting the necessity of salt neutralization and the protective "steric shield" effect of the tert-butyl group against catalyst poisoning.[1]
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM recovered) | Catalyst poisoning or inactive Pd.[1] | Switch to BrettPhos Pd G4 . Ensure salt was fully neutralized (check pH or use free base).[1] |
| Low Yield (<30%) | Incomplete neutralization of HCl.[1] | Increase base loading by 1.0 equiv. Verify reagents are anhydrous. |
| Bis-arylation (Ar-N(Ar)-R) | Primary amine is too reactive.[1] | Increase the amine:halide ratio to 1.2:1. Use a bulky ligand like tBuXPhos .[1] |
| Dehalogenation of Ar-X | Lower temperature to 60°C. Switch solvent from Dioxane to Toluene.[1] |
Decision Tree for Ligand Selection
Figure 2: Ligand and base selection logic based on the electrophile coupling partner.[1]
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link[1]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]
Sources
Application Notes and Protocols for 6-Tert-butylpyridin-3-amine dihydrochloride in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the generation of novel chemical matter for challenging biological targets.[1][2][3] Unlike traditional high-throughput screening (HTS) which relies on large libraries of complex molecules, FBDD employs a more targeted approach. By screening small, low molecular weight compounds, or "fragments," researchers can more efficiently explore chemical space and identify binding "hot spots" on a protein target.[1][2] These initial fragment hits, though often exhibiting weak binding affinities (typically in the high micromolar to millimolar range), serve as highly efficient starting points for optimization into potent, drug-like candidates.[1][2][4] The success of FBDD is underscored by the growing number of approved drugs that originated from fragment screens, including Vemurafenib and Venetoclax.[2][5]
This application note provides a detailed guide for the utilization of 6-Tert-butylpyridin-3-amine dihydrochloride as a fragment in FBDD campaigns. We will explore its physicochemical properties that make it an attractive candidate for fragment libraries, and provide comprehensive, step-by-step protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques.
Physicochemical Properties of 6-Tert-butylpyridin-3-amine dihydrochloride: A "Rule of Three" Compliant Fragment
The "Rule of Three" provides a useful set of guidelines for the selection of high-quality fragments for screening libraries.[6] These guidelines are designed to ensure that the fragments are small, have good solubility, and possess favorable properties for subsequent chemical elaboration. 6-Tert-butylpyridin-3-amine dihydrochloride aligns well with these principles.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 150.22 g/mol (free base)[7] | < 300 Da |
| logP (predicted) | 1.9[8] | ≤ 3 |
| Hydrogen Bond Donors | 1 (amino group) | ≤ 3 |
| Hydrogen Bond Acceptors | 1 (pyridine nitrogen) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
The tert-butyl group provides a well-defined hydrophobic moiety, while the aminopyridine core offers opportunities for directed hydrogen bonding interactions. The dihydrochloride salt form is expected to enhance aqueous solubility, a critical factor for biophysical screening assays.
Application in Primary Screening Campaigns: Identifying Initial Hits
The weak binding affinity of fragments necessitates the use of highly sensitive biophysical techniques for their detection.[1][2][6] Here, we provide protocols for three commonly employed primary screening methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.
Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)
NMR spectroscopy is a powerful tool for detecting weak binding events and can provide information on the binding site.[4][9] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.[10]
Experimental Workflow for NMR Screening
Caption: Workflow for ligand-observed NMR screening.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 6-Tert-butylpyridin-3-amine dihydrochloride at 100 mM in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, containing 150 mM NaCl and 10% D₂O).
-
Prepare the target protein solution at a concentration of 10-50 µM in the same deuterated buffer.[9]
-
Create a screening mixture containing the target protein and 6-Tert-butylpyridin-3-amine dihydrochloride at a final concentration of 200-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment alone to serve as a reference.
-
Perform an STD experiment by selectively saturating protein resonances and observing the transfer of saturation to the binding fragment.[10]
-
Alternatively, perform a WaterLOGSY experiment, which detects the transfer of magnetization from bulk water to the fragment upon binding to the protein.[10]
-
-
Data Analysis:
-
In an STD experiment, the appearance of signals in the difference spectrum (on-resonance minus off-resonance) indicates binding.
-
In a WaterLOGSY experiment, a change in the sign of the fragment's NMR signals in the presence of the protein indicates binding.
-
The relative intensity of the signals can provide an initial estimate of binding affinity.
-
Protocol 2: Surface Plasmon Resonance (SPR) Based Fragment Screening
SPR is a label-free, real-time technique that can detect the binding of fragments to a protein immobilized on a sensor chip.[11][12][13] It is a highly sensitive method and can provide kinetic information about the binding interaction.[14]
Experimental Workflow for SPR Screening
Caption: Workflow for SPR-based fragment screening.
Step-by-Step Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Aim for a low immobilization density to minimize mass transport effects.
-
-
Fragment Preparation:
-
Prepare a stock solution of 6-Tert-butylpyridin-3-amine dihydrochloride in a suitable running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (typically 1-5%) to aid solubility.
-
Prepare a concentration series of the fragment for initial screening (e.g., 100 µM, 250 µM, 500 µM).
-
-
SPR Analysis:
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in response units (RU) as a function of time. A concentration-dependent increase in RU indicates binding.
-
-
Data Analysis:
-
Subtract the reference flow cell data to correct for bulk refractive index changes.
-
Analyze the sensorgrams to determine the binding affinity (KD) by fitting the data to a suitable binding model.
-
Protocol 3: X-ray Crystallography Based Fragment Screening
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[6][15][16] This information is invaluable for subsequent structure-guided optimization of the fragment.[17]
Experimental Workflow for Crystallographic Screening
Caption: Workflow for X-ray crystallography-based fragment screening.
Step-by-Step Protocol:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the target protein.
-
-
Crystal Soaking:
-
Prepare a soaking solution containing 6-Tert-butylpyridin-3-amine dihydrochloride at a high concentration (typically 10-50 mM) in a cryoprotectant-containing mother liquor.
-
Soak the protein crystals in this solution for a defined period (e.g., a few hours to overnight).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
-
Analysis:
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
If the fragment is present, model it into the density and refine the structure to obtain a high-resolution view of the binding mode.
-
Hit Validation and Orthogonal Screening: Ensuring Robust Results
Due to the potential for false positives in any screening method, it is crucial to validate initial hits using an orthogonal biophysical technique.[1] Isothermal Titration Calorimetry (ITC) is considered the gold standard for binding affinity determination as it directly measures the heat changes associated with binding.[18][19][20]
Protocol 4: Isothermal Titration Calorimetry (ITC) for Hit Validation
ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Experimental Workflow for ITC Validation
Caption: Workflow for ITC-based hit validation.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare solutions of the target protein (in the cell) and 6-Tert-butylpyridin-3-amine dihydrochloride (in the syringe) in the same buffer. The concentration of the fragment should be 10-20 times that of the protein.
-
Ensure that the buffer composition is identical for both solutions to minimize heats of dilution.
-
-
ITC Experiment:
-
Perform a series of injections of the fragment solution into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and n.[21]
-
From Fragment to Lead: Strategies for Optimization
Once a fragment hit like 6-Tert-butylpyridin-3-amine dihydrochloride has been validated and its binding mode determined, the next step is to optimize its affinity and selectivity. Common strategies include:
-
Fragment Growing: Adding chemical functionality to the fragment to make additional interactions with the protein.[5]
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.[5]
-
Fragment Merging: Combining the structural features of two or more overlapping fragments into a single molecule.[5]
The structural information obtained from X-ray crystallography is particularly valuable in guiding these optimization efforts.[5][17]
Conclusion
6-Tert-butylpyridin-3-amine dihydrochloride possesses the key physicochemical properties of a high-quality fragment for use in FBDD campaigns. Its small size, favorable lipophilicity, and hydrogen bonding capabilities make it an excellent starting point for the discovery of novel inhibitors. The detailed protocols provided in this application note offer a comprehensive guide for researchers to effectively utilize this fragment in primary screening and hit validation, paving the way for the development of new therapeutics.
References
-
An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022, May 10). Retrieved from [Link]
-
Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (2021, March 13). Retrieved from [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. (n.d.). Retrieved from [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). Retrieved from [Link]
-
CHAPTER 3: Applications of NMR in Fragment-Based Drug Design - Books. (n.d.). Retrieved from [Link]
-
NMR Techniques for Structure-Based Drug Discovery - Creative Biostructure. (2025, March 24). Retrieved from [Link]
-
X-ray crystallography – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
SPR-based fragment screening: advantages and applications - PubMed. (n.d.). Retrieved from [Link]
-
X-ray Crystallography Fragment Screening - Selvita. (n.d.). Retrieved from [Link]
-
Fragment-based drug discovery: A graphical review - PubMed. (2025, September 10). Retrieved from [Link]
-
Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. (2011, October 18). Retrieved from [Link]
-
Fragment-based drug discovery: opportunities for organic synthesis - RSC Publishing. (n.d.). Retrieved from [Link]
-
Emerging role of surface plasmon resonance in fragment-based drug discovery. (n.d.). Retrieved from [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. (2025, February 24). Retrieved from [Link]
-
Fragment-Based Lead Discovery Using X-ray Crystallography | Journal of Medicinal Chemistry - ACS Publications. (2021, November 16). Retrieved from [Link]
-
Applications of Solution NMR in Drug Discovery - MDPI. (2021, January 22). Retrieved from [Link]
-
Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. (2013, July 5). Retrieved from [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (2022, February 18). Retrieved from [Link]
-
Crystallographic fragment screening - PubMed. (n.d.). Retrieved from [Link]
-
Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Laboratory. (2017, October 2). Retrieved from [Link]
-
Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - ResearchGate. (2016, October 12). Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved from [Link]
-
6-tert-butylpyridin-3-amine dihydrochloride (C9H14N2) - PubChemLite. (n.d.). Retrieved from [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 6. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 7. 6-tert-Butylpyridin-3-amine - CAS:39919-70-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - 6-tert-butylpyridin-3-amine dihydrochloride (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. tandfonline.com [tandfonline.com]
- 14. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
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- 17. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 19. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. researchgate.net [researchgate.net]
Application and Protocol Guide for the Synthesis of Novel Kinase Inhibitors Utilizing a 6-Tert-butylpyridin-3-amine Scaffold
Introduction: The Strategic Importance of the 6-Tert-butylpyridin-3-amine Scaffold in Kinase Inhibitor Design
The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a highly versatile starting point for inhibitor design.[2] The introduction of a tert-butyl group at the 6-position of the pyridin-3-amine core offers several strategic advantages. This bulky, lipophilic group can provide steric hindrance to orient the molecule within the binding site, potentially enhancing selectivity and potency. Furthermore, the tert-butyl group can improve metabolic stability by blocking potential sites of oxidation.[3]
This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the development of kinase inhibitors, with a particular focus on PIM-1 kinase, using 6-tert-butylpyridin-3-amine dihydrochloride as a key building block. PIM-1 is a constitutively active serine/threonine kinase that is overexpressed in a variety of hematological and solid tumors, playing a crucial role in cell survival, proliferation, and drug resistance.[1][4]
Targeting PIM-1 Kinase: A Key Regulator of Oncogenic Signaling
PIM kinases are critical downstream effectors of several oncogenic signaling pathways, most notably the JAK/STAT and PI3K/AKT/mTOR pathways.[5][6] The expression of PIM-1 is primarily regulated at the transcriptional level by the JAK/STAT pathway.[4][7] Cytokines and growth factors activate Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[5] Activated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1.[7]
Furthermore, there is significant crosstalk between the PIM-1 and PI3K/AKT/mTOR pathways.[8] PIM-1 can phosphorylate several components of the mTOR signaling cascade, contributing to the regulation of protein synthesis and cell growth.[6] Given its central role in promoting cell survival and proliferation, PIM-1 has emerged as a high-value target for the development of novel anti-cancer therapeutics.
Signaling Pathway Diagrams
Caption: PIM-1 Signaling Pathways.
Synthetic Strategy: A Modular Approach to PIM-1 Inhibitors
The synthesis of PIM-1 inhibitors based on the 6-tert-butylpyridin-3-amine scaffold typically follows a modular approach, relying on robust and versatile cross-coupling reactions. The general strategy involves the functionalization of the pyridine ring at the 3-amino position and potentially at other positions through palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Synthetic Workflow Diagram
Caption: General Synthetic Workflow.
Experimental Protocols
Disclaimer: The following protocols are representative examples and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Free Base Formation of 6-Tert-butylpyridin-3-amine
Rationale: The starting material is provided as a dihydrochloride salt. To facilitate its participation in cross-coupling reactions, it must be converted to the free amine. This is typically achieved by neutralization with a suitable base.
Materials:
-
6-Tert-butylpyridin-3-amine dihydrochloride
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve 6-tert-butylpyridin-3-amine dihydrochloride (1.0 eq) in water.
-
Slowly add a saturated aqueous solution of Na₂CO₃ or NaHCO₃ with stirring until the pH of the solution is basic (pH > 9).
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as a solid or oil. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of a Representative PIM-1 Inhibitor via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This protocol describes the coupling of 6-tert-butylpyridin-3-amine with a heteroaryl halide to construct the core of the PIM-1 inhibitor. The choice of ligand is crucial for an efficient reaction and is often substrate-dependent.
Materials:
-
6-Tert-butylpyridin-3-amine (1.0 eq)
-
4-Bromo-1H-pyrazole (or other suitable aryl/heteroaryl halide, 1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (or other suitable phosphine ligand, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous 1,4-dioxane or Toluene
-
Schlenk tube or sealed reaction vial, magnetic stirrer, heating block or oil bath, inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add 6-tert-butylpyridin-3-amine, 4-bromo-1H-pyrazole, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (3 cycles).
-
Add anhydrous 1,4-dioxane or toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the desired N-(1H-pyrazol-4-yl)-6-tert-butylpyridin-3-amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | Common and effective Pd(0) source for Buchwald-Hartwig reactions.[7] |
| Ligand | Xantphos | A bulky, electron-rich phosphine ligand that promotes efficient C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine. |
| Solvent | 1,4-Dioxane/Toluene | Anhydrous, high-boiling point solvents suitable for palladium catalysis. |
| Temperature | 100-110 °C | Provides the necessary thermal energy to drive the catalytic cycle. |
Protocol 3: Further Functionalization via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide or triflate.[9] This step can be used to introduce further diversity into the inhibitor scaffold, for instance, by coupling an aryl or heteroaryl group to a halogenated position on the pyrazole ring introduced in the previous step.
Materials:
-
N-(1-bromo-1H-pyrazol-4-yl)-6-tert-butylpyridin-3-amine (1.0 eq)
-
Arylboronic acid or ester (e.g., 4-fluorophenylboronic acid, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-dioxane/water mixture (e.g., 4:1)
-
Schlenk tube or sealed reaction vial, magnetic stirrer, heating block or oil bath, inert gas supply
Procedure:
-
To an oven-dried Schlenk tube, add the pyrazolyl-amine intermediate, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate and backfill the tube with an inert gas (3 cycles).
-
Add the anhydrous 1,4-dioxane/water mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the final kinase inhibitor.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and widely used catalyst for Suzuki-Miyaura couplings.[9] |
| Base | K₂CO₃ or Cs₂CO₃ | Required for the transmetalation step of the catalytic cycle. |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki reactions, with water promoting the reaction. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable time. |
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Representative Data for a Hypothetical PIM-1 Inhibitor:
| Compound | Structure | Molecular Weight | ¹H NMR (DMSO-d₆, 400 MHz) | IC₅₀ (PIM-1) |
| PIM-1 Inhibitor A | N-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-6-tert-butylpyridin-3-amine | 338.42 | δ 8.51 (s, 1H), 8.12 (d, J=2.8 Hz, 1H), 7.85-7.79 (m, 2H), 7.68 (s, 1H), 7.45-7.38 (m, 3H), 1.35 (s, 9H) | 50 nM |
Conclusion
The 6-tert-butylpyridin-3-amine scaffold is a valuable starting point for the synthesis of novel kinase inhibitors, particularly targeting PIM-1. The modular synthetic approach, centered around robust palladium-catalyzed cross-coupling reactions, allows for the efficient generation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery to explore this promising chemical space and develop the next generation of targeted cancer therapeutics.
References
-
Pim-1 kinase as cancer drug target: An update (Review). Spandidos Publications. (2015). [Link]
-
PIM kinase (and Akt) biology and signaling in tumors. PMC. (2015). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]
-
The role of Pim-1 kinases in inflammatory signaling pathways. PMC. (2024). [Link]
-
PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. PMC. (2018). [Link]
-
Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC. MDPI. (2021). [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. (2017). [Link]
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. (2018). [Link]
-
Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. (2021). [Link]
-
Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. (2006). [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. (2017). [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (2024). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. PubMed. (2011). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Tert-butylpyridin-3-amine Dihydrochloride
Executive Summary
This application note details the handling, activation, and cross-coupling of 6-Tert-butylpyridin-3-amine dihydrochloride , a critical building block in medicinal chemistry. The 6-tert-butyl group is strategically employed to block metabolic "soft spots" on the pyridine ring, significantly improving pharmacokinetic (PK) profiles by retarding oxidative metabolism (CYP450). However, the dihydrochloride salt form and the coordinating nature of the pyridine nitrogen present specific synthetic challenges, including catalyst poisoning and stoichiometric base consumption. This guide provides validated protocols to overcome these barriers, ensuring high-yield C–N bond formation.
Chemical Profile & Strategic Value
Metabolic Stability Engineering
In drug design, the C6 position of the pyridine ring is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) and aldehyde oxidase.
-
The Solution: The bulky tert-butyl group at C6 acts as a metabolic blocker. It provides steric shielding and eliminates the acidic proton required for the oxidative mechanism, extending the in vivo half-life (
) of the final drug candidate. -
The Trade-off: The lipophilic tert-butyl group increases logP, necessitating careful solvent selection during synthesis.
The "Dual-Challenge" of Reactivity
-
The Salt Penalty: The dihydrochloride salt (
) is stable and non-hygroscopic but requires two additional equivalents of base just to release the free amine. Incomplete neutralization halts the catalytic cycle immediately. -
Catalyst Poisoning: The pyridine nitrogen (N1) is a competitive ligand. In the absence of bulky phosphine ligands, N1 binds to the electrophilic Pd(II) center, forming an inactive "dead-end" complex (Pd-Pyridine), effectively poisoning the catalyst.
Mechanistic Visualization: The Poisoning Pathway
The following diagram illustrates the competitive binding landscape. Successful coupling requires a ligand (
Figure 1: Competitive coordination pathways. The pyridine nitrogen (red path) can sequester the Palladium catalyst if the ancillary ligand (L) is not sufficiently bulky.
Experimental Protocols
Pre-Treatment: Free-Basing (Recommended)
While in situ neutralization is possible, converting the salt to the free base prior to coupling is the Gold Standard for reproducibility. It removes the variability of salt particle size and ensures accurate stoichiometry.
Protocol:
-
Suspend 6-Tert-butylpyridin-3-amine dihydrochloride (10.0 g) in EtOAc (100 mL).
-
Add saturated aqueous NaHCO₃ (100 mL) or 1M NaOH (slowly).
-
Stir vigorously for 30 minutes until the solid dissolves and gas evolution ceases.
-
Separate layers. Extract the aqueous layer with EtOAc (2 x 50 mL).
-
Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: A pale yellow/off-white solid. Store under Nitrogen.[1][2]
Protocol A: Standard Buchwald-Hartwig Coupling
Target: Coupling with Aryl Bromides/Triflates. System: Pd(OAc)₂ / Xantphos or RuPhos.
-
Rationale: Xantphos (bidentate) is robust and prevents catalyst decomposition. RuPhos (monodentate dialkylbiarylphosphine) is exceptional for secondary amines and electron-poor anilines.
| Component | Equivalents | Notes |
| Aryl Bromide | 1.0 | Limiting reagent |
| Amine (Free Base) | 1.2 | Use the free-based form from 4.1 |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| Xantphos | 0.03 (3 mol%) | Ligand (1.5 : 1 L/Pd ratio) |
| Cs₂CO₃ | 2.0 | Weak base, tolerates functional groups |
| 1,4-Dioxane | [0.2 M] | Anhydrous, degassed |
Step-by-Step:
-
Charge a reaction vial with Aryl Bromide (1.0 mmol), Amine (1.2 mmol), Pd(OAc)₂ (4.5 mg), Xantphos (17.4 mg), and Cs₂CO₃ (650 mg).
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.
-
Heat to 100°C for 12–16 hours.
-
Workup: Filter through Celite, wash with EtOAc, concentrate, and purify via flash chromatography (Hex/EtOAc).
Protocol B: "Difficult" Couplings (In-Situ Salt Neutralization)
Target: Coupling with Heteroaryl Chlorides or when Free-Basing is impractical. System: Pd-PEPPSI-IPr or BrettPhos Pd G4.
-
Rationale: Pd-PEPPSI precatalysts are extremely resistant to pyridine poisoning due to the strong NHC ligand. Stronger bases (LHMDS/NaOtBu) are required to rapidly neutralize the 2HCl salt in situ.
| Component | Equivalents | Notes |
| Heteroaryl Chloride | 1.0 | Limiting reagent |
| Amine (2HCl Salt) | 1.2 | Note: Salt form used directly |
| Pd-PEPPSI-IPr | 0.02 (2 mol%) | Robust NHC-Precatalyst |
| LHMDS (1M in THF) | 3.5 | CRITICAL: 2.0 eq for HCl + 1.5 eq for reaction |
| THF or Toluene | [0.15 M] | Anhydrous |
Step-by-Step:
-
Charge vial with Amine 2HCl salt (1.2 mmol) and Heteroaryl Chloride (1.0 mmol).
-
Seal and purge with Argon.
-
Add solvent (5 mL).
-
Neutralization Step: Add LHMDS (2.4 mmol, 2.4 mL) dropwise at RT. Stir for 10 mins. (The solution will likely become cloudy as LiCl precipitates).
-
Add the catalyst (Pd-PEPPSI-IPr, 2 mol%) and the remaining base (LHMDS, 1.1 mmol).
-
Heat to 60–80°C . (NHC catalysts often work at lower temps).
-
Monitor by LCMS.[3]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion (Starting Material Intact) | Catalyst Poisoning | Switch to BrettPhos Pd G4 or Pd-PEPPSI-IPr . These bulky ligands prevent pyridine-N binding. |
| Reaction Stalls at 50% | Incomplete Neutralization | If using the 2HCl salt, ensure you added >2.0 equiv of extra base. Check base quality (esp. NaOtBu). |
| Dehalogenation of Aryl Halide | Switch solvent from Dioxane to Toluene . Avoid Isopropanol. Use a specific ligand like RuPhos . | |
| Low Yield (Amine Remaining) | Amine Oxidation | Degas solvents thoroughly. The electron-rich amine is sensitive to O₂ at high temps. |
Decision Tree: Workflow Optimization
Figure 2: Operational decision tree. Route A is preferred for scale-up to minimize salt effects; Route B is efficient for small-scale library synthesis.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society. [Link]
-
DiRocco, D. A., et al. (2014). "Practical Guide to Rational Catalyst Selection for the Palladium-Catalyzed C–N Coupling." Chemical Science. [Link]
Sources
Application Notes & Protocols: 6-Tert-butylpyridin-3-amine Dihydrochloride in the Synthesis of PI3K Inhibitors
Introduction: The Central Role of the PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of essential cellular functions, including cell growth, proliferation, survival, metabolism, and motility.[1] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors on the cell surface, which in turn recruit and activate PI3K.[2][3] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[3] PIP3 recruits proteins such as AKT (also known as Protein Kinase B) to the cell membrane, leading to its activation and the subsequent phosphorylation of a host of downstream targets, including the mammalian target of rapamycin (mTOR).[1][4]
Due to its central role in promoting cell survival and proliferation, the PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers.[2][4] Constitutive activation, often driven by mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K), leads to uncontrolled cell growth and resistance to apoptosis, hallmarks of cancer.[1][5] Consequently, the development of small molecule inhibitors targeting key nodes of this pathway has become a major focus in oncology drug discovery.[1][6]
The Strategic Importance of 6-Tert-butylpyridin-3-amine Dihydrochloride as a Synthetic Building Block
In the modular construction of complex kinase inhibitors, the selection of initial building blocks is paramount. 6-Tert-butylpyridin-3-amine dihydrochloride has emerged as a valuable scaffold for the synthesis of potent PI3K inhibitors, such as the clinical candidate Pictilisib (GDC-0941).[7][8] Its utility stems from the strategic placement of its functional groups, which serve distinct and crucial roles in both the synthetic route and the final pharmacophore.
-
Pyridine Core: The pyridine ring serves as a robust and versatile core structure. It is a common motif in kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of the target enzyme.
-
3-Amino Group: This primary amine is the principal reactive handle for building out the molecular complexity. It serves as a nucleophile or as a coupling partner in various reactions, most notably in the formation of pyrimidine or other heterocyclic systems that are central to many PI3K inhibitors.[6][9]
-
6-Tert-butyl Group: This bulky, lipophilic group provides significant steric influence. In the context of kinase inhibitor design, such groups can confer selectivity by exploiting subtle differences in the topology of the ATP-binding sites between different kinases. It can also enhance metabolic stability and oral bioavailability of the final compound.
Visualizing the PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the canonical PI3K signaling cascade, highlighting the key nodes that are targets for therapeutic intervention.
Caption: The PI3K/AKT/mTOR signaling cascade and the point of inhibition by Pictilisib.
Application Protocol: Synthesis of a Key Intermediate for Pictilisib (GDC-0941)
This protocol details a crucial step in the synthesis of many thieno[3,2-d]pyrimidine-based PI3K inhibitors: the condensation of 6-tert-butylpyridin-3-amine with a functionalized pyrimidine core. This reaction forms the aminopyridine-substituted pyrimidine, a common intermediate.
Reaction Scheme: (6-tert-butylpyridin-3-amine) + (2,4-dichloro-5-(methylthio)pyrimidine) → 2-chloro-N-(6-(tert-butyl)pyridin-3-yl)-5-(methylthio)pyrimidin-4-amine
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 6-Tert-butylpyridin-3-amine dihydrochloride | 223.14 | 1.0 | 10.0 | 2.23 g |
| 2,4-dichloro-5-(methylthio)pyrimidine | 195.07 | 1.1 | 11.0 | 2.15 g |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 30.0 | 5.23 mL |
| n-Butanol (n-BuOH) | 74.12 | - | - | 50 mL |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-tert-butylpyridin-3-amine dihydrochloride (2.23 g, 10.0 mmol).
-
Scientist's Note: The dihydrochloride salt is often more stable and easier to handle than the free base. The added base will neutralize the HCl in situ.
-
-
Addition of Reagents: Add 2,4-dichloro-5-(methylthio)pyrimidine (2.15 g, 11.0 mmol) and n-butanol (50 mL) to the flask.
-
Base Addition: While stirring the suspension, add diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) dropwise at room temperature.
-
Scientist's Note: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt and the HCl generated during the nucleophilic aromatic substitution (SNAr) reaction. A slight excess is used to drive the reaction to completion. n-Butanol is a suitable high-boiling solvent for this type of condensation.
-
-
Heating: Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Self-Validation Checkpoint: A sample of the reaction mixture can be analyzed to confirm the disappearance of the starting material and the appearance of the product spot with a different Rf value.
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the n-butanol. c. Dilute the resulting residue with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-N-(6-(tert-butyl)pyridin-3-yl)-5-(methylthio)pyrimidin-4-amine.
Synthetic Workflow Diagram
The following diagram outlines the key steps from starting material to purified intermediate.
Caption: General workflow for the synthesis of the aminopyrimidine intermediate.
Troubleshooting and Optimization
-
Incomplete Reaction: If monitoring shows significant starting material remaining, an additional equivalent of DIPEA can be added, and the reflux time can be extended. Ensure the reaction temperature is maintained.
-
Low Yield: Poor yields may result from inefficient extraction. Ensure proper phase separation during work-up. The purification step is also critical; careful selection of the eluent system for column chromatography will maximize recovery.
-
Alternative Coupling: While this protocol describes a classical SNAr reaction, similar intermediates can be synthesized using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which may be suitable for more complex or sensitive substrates.[10][11][12]
Conclusion
6-Tert-butylpyridin-3-amine dihydrochloride is a highly strategic and validated starting material in the synthesis of PI3K inhibitors. Its well-defined reactive sites allow for the reliable and regioselective construction of complex heterocyclic cores common to this class of therapeutic agents. The protocol provided herein outlines a robust and reproducible method for generating a key intermediate, demonstrating the practical utility of this building block for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.
References
- A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma.
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics.
- Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Applic
- Targeting the PI3K/Akt/mTOR P
- PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer.
- A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers Media S.A..
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Pyrimidine derivatives used as PI-3-kinase inhibitors.
- (a) Synthesis of reference standard methyl-pictilisib. (b) Diagram of [¹¹C] - ResearchGate.
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
- Discovery and Process Development of Class i PI3K and Class i PI3K/mTOR Inhibitors GDC-0941 and GDC-0980.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
Sources
- 1. Targeting the PI3K/Akt/mTOR Pathway â Beyond Rapalogs | Oncotarget [oncotarget.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application Note: Versatile Synthetic Strategies for Substituted Aminopyridines from 6-Tert-butylpyridin-3-amine
Introduction: The Central Role of Aminopyridines in Modern Chemistry
Substituted aminopyridines represent a class of privileged heterocyclic scaffolds extensively utilized in medicinal chemistry, materials science, and agrochemicals.[1][2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, such as enzymes and receptors, making them core components in numerous FDA-approved drugs.[1][3] The aminopyridine framework is a key pharmacophore in treatments for neurological disorders, allergies, and urinary tract conditions, and ongoing research continues to uncover its potential against cancer, heart disease, and neglected tropical diseases.[1][4]
The synthetic utility of aminopyridines is equally significant, as they serve as versatile intermediates for constructing more complex molecular architectures.[2][3] The ability to selectively functionalize the amino group or the pyridine ring provides chemists with a powerful toolkit for generating diverse compound libraries for drug discovery and optimization.
This application note provides a detailed guide for researchers and drug development professionals on the synthesis of N-substituted aminopyridines, starting from the commercially available and stable precursor, 6-tert-butylpyridin-3-amine dihydrochloride. We will present two robust and widely applicable protocols: the Palladium-catalyzed Buchwald-Hartwig amination for N-arylation and direct reductive amination for N-alkylation. The causality behind experimental choices, detailed step-by-step protocols, and methods for validation are explained to ensure scientific integrity and reproducibility.
The Starting Material: Preparation of the Active Nucleophile
The starting material, 6-tert-butylpyridin-3-amine dihydrochloride, is a salt. In this form, both the exocyclic amino group and the pyridine ring nitrogen are protonated, rendering the molecule non-nucleophilic and unsuitable for direct use in most coupling reactions. Therefore, a crucial first step is the neutralization, or "free-basing," of the dihydrochloride salt to generate the active 6-tert-butylpyridin-3-amine nucleophile. This is a simple acid-base extraction procedure.
Protocol 1: Free-Basing of 6-Tert-butylpyridin-3-amine Dihydrochloride
This protocol describes the neutralization of the dihydrochloride salt to yield the free amine, which can be used directly in subsequent reactions or stored under an inert atmosphere.
Experimental Workflow
Caption: Workflow for the free-basing of the dihydrochloride salt.
Reagents and Materials
| Reagent/Material | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 6-tert-butylpyridin-3-amine dihydrochloride | 223.15 | 5.00 g | 22.4 mmol | 1.0 |
| Deionized Water | 18.02 | 50 mL | - | - |
| Sodium Hydroxide (2M aq. solution) | 40.00 | ~25 mL | ~50 mmol | ~2.2 |
| Ethyl Acetate (or DCM) | 88.11 | 3 x 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | - |
Step-by-Step Procedure:
-
Add 6-tert-butylpyridin-3-amine dihydrochloride (5.00 g, 22.4 mmol) to a 250 mL separatory funnel.
-
Add 50 mL of deionized water and swirl until the solid is fully dissolved.
-
Slowly add 2M aqueous sodium hydroxide solution dropwise while swirling. Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding base until the pH is >10 to ensure complete deprotonation of both the ammonium and pyridinium species.
-
Extract the aqueous layer with ethyl acetate (50 mL). Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 50 mL portions of ethyl acetate.
-
Combine all organic extracts in a 250 mL Erlenmeyer flask.
-
Dry the combined organic layer over anhydrous sodium sulfate (~5 g). Swirl the flask and let it stand for 15 minutes. The drying agent should appear free-flowing.
-
Decant or filter the dried solution into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 6-tert-butylpyridin-3-amine as an oil or low-melting solid. The theoretical yield is ~3.37 g.
-
Validation: The product can be validated by ¹H NMR and mass spectrometry. It should be used immediately or stored under an inert atmosphere (N₂ or Ar) to prevent oxidation.
Synthesis of N-Aryl Aminopyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[5][6] This method is exceptionally powerful for coupling amines with aryl halides or triflates, offering broad substrate scope and functional group tolerance.[7]
Theoretical Background and Mechanism
The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex. This is often the rate-limiting step.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium intermediates and accelerate the reductive elimination step, improving reaction efficiency.[5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for N-Arylation
This protocol provides a general method for the coupling of 6-tert-butylpyridin-3-amine with a representative aryl bromide using a common catalyst system.
Reagents and Materials
| Reagent/Material | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 6-tert-butylpyridin-3-amine | 150.22 | 150 mg | 1.0 mmol | 1.0 |
| 4-Bromotoluene (example aryl halide) | 171.04 | 205 mg | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 mmol | 0.025 (2.5 mol%) |
| Xantphos | 578.68 | 44 mg | 0.075 mmol | 0.075 (7.5 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 mmol | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere: This reaction is sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere (N₂ or Ar) using Schlenk line techniques or a glovebox. Glassware should be oven-dried before use.
-
Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (44 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add 6-tert-butylpyridin-3-amine (150 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the filtrates and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired N-aryl aminopyridine.
-
Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of N-Alkyl Aminopyridines via Reductive Amination
Direct reductive amination is a highly efficient and straightforward method for forming N-alkyl bonds.[8] The reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent.
Theoretical Background and Mechanism
The process occurs in two main stages:
-
Imine/Iminium Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines).
-
Reduction: A hydride-based reducing agent, selective for the iminium ion over the starting carbonyl, reduces the C=N double bond to form the final N-alkyl amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild, tolerant of various functional groups, and does not reduce the starting aldehyde or ketone.
Caption: Mechanism of reductive amination.
Protocol 3: General Procedure for N-Alkylation
This protocol outlines a general procedure for the N-alkylation of 6-tert-butylpyridin-3-amine with a representative aldehyde.
Reagents and Materials
| Reagent/Material | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 6-tert-butylpyridin-3-amine | 150.22 | 150 mg | 1.0 mmol | 1.0 |
| Benzaldehyde (example aldehyde) | 106.12 | 117 mg (112 µL) | 1.1 mmol | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 mg | 1.5 mmol | 1.5 |
| Dichloroethane (DCE) or THF | - | 10 mL | - | - |
| Acetic Acid (optional) | 60.05 | 1-2 drops | - | catalytic |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-tert-butylpyridin-3-amine (150 mg, 1.0 mmol) and dichloroethane (10 mL).
-
Add benzaldehyde (112 µL, 1.1 mmol) to the solution. If desired, 1-2 drops of glacial acetic acid can be added to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion. Caution: The reaction may effervesce slightly.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkyl aminopyridine.
-
Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
References
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- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- 2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. ACS.org.
- Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
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- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
- A kind of method and its purification process that aminopyridine is prepared by picoline.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Buchwald-Hartwig Amin
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- 6-tert-butylpyridin-3-amine dihydrochloride (C9H14N2). PubChemLite.
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Application Notes and Protocols: Utilizing 6-Tert-butylpyridin-3-amine dihydrochloride in Multi-Component Reactions for Accelerated Drug Discovery
Introduction: The Strategic Advantage of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design.[1] Multi-component reactions (MCRs), which enable the construction of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a powerful tool for the rapid generation of diverse chemical libraries based on such valuable scaffolds.[4][5] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste compared to traditional linear synthesis.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6-tert-butylpyridin-3-amine dihydrochloride in prominent MCRs, including the Ugi, Passerini, and Groebke-Blackburn-Bienaymé (GBB) reactions. The presence of the sterically demanding tert-butyl group on the pyridine ring introduces unique structural constraints and can significantly influence the metabolic stability and pharmacokinetic profile of the resulting compounds, making this building block particularly attractive for drug discovery programs.[6][7]
Physicochemical Properties and Reactivity Profile of 6-Tert-butylpyridin-3-amine dihydrochloride
Understanding the characteristics of the starting material is crucial for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 39919-70-5 (free base) | [8] |
| Molecular Formula | C₉H₁₄N₂·2HCl | Inferred |
| Molecular Weight | 223.15 g/mol | Inferred |
| Physical Form | Solid | [8] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [8] |
The dihydrochloride salt form enhances the stability and solubility of the amine in polar solvents, which are commonly employed in MCRs. For the purpose of the reactions described herein, the free base can be generated in situ by the addition of a suitable base, or the reaction may proceed directly with the salt, depending on the specific MCR and its mechanism.
The reactivity of 6-tert-butylpyridin-3-amine in MCRs is governed by two primary features:
-
The 3-amino group: This nucleophilic center is the primary point of engagement in the formation of key intermediates in reactions like the Ugi and GBB.
-
The 6-tert-butyl group: This bulky substituent exerts significant steric hindrance around the pyridine nitrogen. This can influence the regioselectivity of certain reactions and may also provide a "metabolic shield," protecting the pyridine ring from enzymatic degradation in biological systems.[6][9]
Experimental Protocols for Multi-Component Reactions
The following protocols provide detailed, step-by-step methodologies for employing 6-tert-butylpyridin-3-amine dihydrochloride in key MCRs.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminoazine (or 2-aminopyridine), an aldehyde, and an isocyanide to afford substituted imidazo[1,2-a]azines.[10][11] This protocol outlines the synthesis of N-cyclohexyl-2-aryl-6-tert-butylimidazo[1,2-a]pyridin-3-amines.
Reaction Scheme:
Sources
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The Art of Connection: A Guide to C-N Bond Formation with 6-tert-butylpyridin-3-amine dihydrochloride
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational pillar of modern organic synthesis. These bonds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Among the vast array of nitrogen-containing building blocks, 6-tert-butylpyridin-3-amine and its dihydrochloride salt have emerged as a valuable scaffold, particularly in the synthesis of kinase inhibitors. The strategic placement of the bulky tert-butyl group can impart desirable pharmacokinetic properties and enhance binding selectivity to target proteins.
This comprehensive guide provides an in-depth exploration of the key strategies for forming C-N bonds using 6-tert-butylpyridin-3-amine dihydrochloride. We will delve into the mechanistic intricacies of palladium- and copper-catalyzed cross-coupling reactions, offering detailed application notes and robust experimental protocols to empower your synthetic endeavors.
The Challenge and Opportunity of a Sterically Hindered Aminopyridine
The use of 6-tert-butylpyridin-3-amine presents a unique set of challenges and opportunities. The steric bulk of the tert-butyl group can hinder the approach of the amine to the metal center in a catalytic cycle, potentially slowing down the reaction rate. Furthermore, the dihydrochloride form necessitates the use of a sufficient amount of base to liberate the free amine for the coupling reaction. However, this steric hindrance can also be advantageous, often leading to improved selectivity in complex molecule synthesis.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Powerful and Versatile Tool
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction is a go-to method for the N-arylation of 6-tert-butylpyridin-3-amine.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of ligand is critical for the success of this reaction, especially with sterically hindered amines. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination step.[3]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Note: Synthesis of Kinase Inhibitors
The N-aryl-6-tert-butylpyridin-3-amine core is a key pharmacophore in a variety of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β).[4][5] These enzymes are crucial regulators of cell cycle progression and signaling pathways, and their dysregulation is implicated in diseases such as cancer and Alzheimer's disease.[6][7] The tert-butyl group can occupy a hydrophobic pocket in the kinase active site, enhancing potency and selectivity.
Experimental Protocol: Buchwald-Hartwig Amination of 6-tert-butylpyridin-3-amine dihydrochloride with 4-Iodotoluene
This protocol provides a detailed procedure for the synthesis of N-(4-methylphenyl)-6-(tert-butyl)pyridin-3-amine.
Materials:
-
6-tert-butylpyridin-3-amine dihydrochloride
-
4-Iodotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 6-tert-butylpyridin-3-amine dihydrochloride (1.0 mmol), 4-iodotoluene (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add sodium tert-butoxide (3.2 mmol, 3.2 equivalents to account for the dihydrochloride and the reaction).
-
Add anhydrous, degassed toluene (5 mL).
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-methylphenyl)-6-(tert-butyl)pyridin-3-amine.
Data Summary:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-85 |
Copper-Catalyzed Ullmann Condensation: A Cost-Effective Alternative
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[8] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols, making it a viable and cost-effective alternative to palladium-catalyzed methods.[9]
Mechanistic Considerations
The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[10] The reaction is often promoted by the use of a ligand, which can stabilize the copper species and facilitate the coupling process. For sterically hindered substrates, the choice of ligand and reaction conditions is crucial to achieve good yields.[11]
Caption: A plausible catalytic cycle for the Ullmann Condensation.
Application Note: Expanding the Chemical Space of Bioactive Molecules
The Ullmann condensation provides a complementary approach to the Buchwald-Hartwig amination, sometimes offering better yields for specific substrate combinations or allowing for the use of more economical starting materials. Its application in the synthesis of N-aryl-6-tert-butylpyridin-3-amine derivatives allows for the exploration of a broader chemical space in the quest for novel therapeutics.
Experimental Protocol: Ullmann Condensation of 6-tert-butylpyridin-3-amine dihydrochloride with 4-Iodotoluene
This protocol outlines a procedure for the copper-catalyzed synthesis of N-(4-methylphenyl)-6-(tert-butyl)pyridin-3-amine.
Materials:
-
6-tert-butylpyridin-3-amine dihydrochloride
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a sealable reaction tube, add 6-tert-butylpyridin-3-amine dihydrochloride (1.0 mmol), 4-iodotoluene (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (3.5 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous 1,4-dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).
-
Seal the tube and heat the reaction mixture to 110 °C for 24-48 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Summary:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| CuI / DMEDA | K₃PO₄ | 1,4-Dioxane | 110 | 70-85 |
| CuI / L-proline | K₂CO₃ | DMSO | 120 | 65-80 |
Conclusion
The successful formation of C-N bonds with 6-tert-butylpyridin-3-amine dihydrochloride is readily achievable through both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice of methodology will depend on factors such as cost, substrate scope, and functional group compatibility. The protocols and insights provided in this guide serve as a robust starting point for researchers to confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel and impactful molecules.
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Berg, S., et al. (2014). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. Journal of Medicinal Chemistry, 57(5), 1999-2013. [Link]
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Fan, G. G., et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry, 86(21), 14627-14639. [Link]
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Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495-10499. [Link]
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Liu, F., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 211-225. [Link]
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Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495-10499. [Link]
- Nolan, S. P., & Organ, M. G. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC) Pd (R-allyl) Cl Catalyst.
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Wang, S., et al. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6748-6752. [Link]
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Blackmond, D. G., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3145-3154. [Link]
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Blackmond, D. G., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3145-3154. [Link]
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Sharma, S., et al. (2022). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry, 13(10), 1269-1280. [Link]
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Singh, J., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. [Link]
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Khan, I., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
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Asati, V., & Mahapatra, D. K. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Advances, 11(50), 31551-31566. [Link]
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Kim, B. T., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2323-2327. [Link]
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Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C, N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]
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European Patent Office. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. EP 4045494 B1. [Link]
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Hirsch, M., et al. (2016). N-Arylation of Tertiary Amines under Mild Conditions. Organic Letters, 18(5), 980-983. [Link]
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Wu, X., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo [3, 4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]
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Encyclopedia MDPI. (2021). Development of CDK4/6 Inhibitors. [Link]
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Ros-Pardo, D., et al. (2021). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. Molecules, 26(11), 3127. [Link]
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Marion, N., & Nolan, S. P. (2008). Buchwald− Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd (0) NHC Catalysts. Organic Letters, 10(15), 3235-3238. [Link]
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Hirsch, M., et al. (2016). N-Arylation of Tertiary Amines under Mild Conditions. Organic Letters, 18(5), 980-983. [Link]
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Hirsch, M., et al. (2016). N-Arylation of Tertiary Amines under Mild Conditions. Organic Letters, 18(5), 980-983. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Tăbăcaru, A., et al. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 13(2), 405. [Link]
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Domínguez, B., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 580. [Link]
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- 4. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-Tert-butylpyridin-3-amine Dihydrochloride
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 6-tert-butylpyridin-3-amine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties when working with sterically hindered and electron-rich heteroaromatic amines.
The unique structure of this substrate—featuring a bulky tert-butyl group, an electron-donating amine, and its formulation as a dihydrochloride salt—presents a confluence of challenges that can impede catalytic efficiency. This guide provides in-depth, causality-driven troubleshooting advice and optimized protocols to help you navigate these complexities and achieve high-yielding, reliable results.
Section 1: Understanding the Substrate-Specific Challenges
Before troubleshooting, it's crucial to understand why 6-tert-butylpyridin-3-amine dihydrochloride is a demanding coupling partner.
-
Steric Hindrance : The large tert-butyl group at the 6-position shields the pyridine nitrogen and the adjacent C-X bond (where X is the leaving group, e.g., Br, Cl). This steric bulk can hinder the crucial oxidative addition and reductive elimination steps of the palladium catalytic cycle.[1][2][3]
-
Electronic Effects : The amine at the 3-position is a strong electron-donating group. This increases the electron density of the pyridine ring, making the C-X bond less electrophilic and slowing the rate-determining oxidative addition step.[4][5][6]
-
Lewis Basicity : The pyridine nitrogen's lone pair can coordinate strongly to the palladium center, potentially acting as a catalyst poison and shutting down the catalytic cycle.[3][7] This is a known issue with 2-substituted pyridines and can be a factor here.[8]
-
Dihydrochloride Salt Form : The starting material is a salt. Two equivalents of base are required just to neutralize the HCl before a third equivalent can participate in the catalytic cycle (activating the boronic acid).[9] Insufficient or inappropriate base selection is a primary cause of reaction failure.
The interplay of these factors is visualized in the troubleshooting logic diagram below.
Caption: Logic diagram of substrate challenges and their impact.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the Suzuki coupling of 6-tert-butylpyridin-3-amine dihydrochloride.
Question 1: My reaction shows no product formation, and I recover most of my starting amine. What is the most likely cause?
Answer: This is a classic symptom of either insufficient base or a failed oxidative addition step.
Causality:
-
Insufficient Base: Your starting material is a dihydrochloride salt. It requires a minimum of two equivalents of base for neutralization before any base is available to participate in the catalytic cycle. The primary role of the base in the cycle is to activate the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[9][10] If you use only two equivalents of a base like K₂CO₃, the reaction will not proceed.
-
Failed Oxidative Addition: The combination of steric hindrance from the t-butyl group and the electron-rich nature of the aminopyridine ring makes oxidative addition of the palladium(0) catalyst into the aryl-halide bond extremely challenging.[4][5] If this first step of the catalytic cycle fails, the rest of the reaction cannot occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no product formation.
Recommended Actions:
-
Base Adjustment: Immediately switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Use at least 3 to 4 equivalents to ensure complete neutralization and catalytic participation.
-
Catalyst System Upgrade: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. Employ a more robust system known to facilitate couplings of hindered and electron-rich partners.[11][12] Excellent choices include:
-
Buchwald Ligands: Use bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos, RuPhos, or XPhos.[13] These ligands stabilize the Pd(0) center and promote both oxidative addition and reductive elimination.[1][14]
-
Palladacycle Precatalysts: Buchwald G3 or G4 precatalysts are highly recommended as they provide a reliable method to generate the active monoligated Pd(0) species in situ.[11]
-
Question 2: My reaction is sluggish and gives low yields, and I observe a significant amount of a byproduct that is just my boronic acid partner without the boron group. What is happening?
Answer: You are observing significant protodeboronation , a common and problematic side reaction.[15][16]
Causality: Protodeboronation is the cleavage of the C-B bond, which is replaced by a C-H bond, effectively destroying your boronic acid.[15] This side reaction is often competitive with the desired Suzuki coupling. For heteroaromatic boronic acids, this can be particularly rapid.[11][17] Its rate is influenced by:
-
Water Content: While some water is often beneficial for Suzuki couplings, excess water can accelerate protodeboronation.[17][18]
-
Temperature: Higher temperatures increase the rate of this undesired pathway.[17]
-
Base: Strong bases, while necessary for the main reaction, can also catalyze protodeboronation.[16]
-
Slow Transmetalation: If the desired transmetalation step in the Suzuki cycle is slow (due to steric or electronic factors), the boronic acid has more time to decompose via protodeboronation.
Troubleshooting Steps:
-
Minimize Water: If using an aqueous base, minimize the water content. Consider using anhydrous conditions with a soluble base like K₃PO₄ in a solvent like dioxane or 2-MeTHF.[14][18]
-
Lower Temperature: Run the reaction at the lowest temperature that still allows for product formation (e.g., start at 80 °C instead of 110 °C).[17]
-
Use Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[15][19] MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[20]
-
Increase Catalyst Activity: A more active catalyst system (as described in Q1) can increase the rate of the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction.[17]
Question 3: I see my desired product, but also a significant amount of a symmetrical biaryl (homocoupling) from my boronic acid partner. How can I prevent this?
Answer: This indicates homocoupling of the boronic acid, which is typically caused by the presence of oxygen or the use of a Pd(II) precatalyst that is inefficiently reduced.
Causality:
-
Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[18]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) state. This reduction can sometimes be accomplished by the boronic acid itself, leading to its homocoupling as a byproduct.[18][19]
Recommended Actions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes, followed by maintaining an inert atmosphere throughout the reaction.
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃.[18] This eliminates the initial reduction step that can consume the boronic acid.
-
Use a Modern Precatalyst: Buchwald precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can minimize side reactions like homocoupling.[19]
Section 3: Recommended Starting Protocol & Optimization Table
This section provides a robust, field-proven starting point for your experiments and a table for systematic optimization.
Optimized Protocol for 6-Tert-butylpyridin-3-amine Dihydrochloride
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-tert-butylpyridin-3-amine dihydrochloride (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and finely ground K₃PO₄ (4.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-G3, 2 mol%) and the ligand if necessary (e.g., SPhos, 4 mol%).
-
Solvent Addition & Degassing: Add the chosen solvent (e.g., 1,4-Dioxane/H₂O 10:1, or anhydrous 2-MeTHF), ensuring the final concentration is between 0.1-0.5 M. Seal the vial and sparge the mixture with Argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (start at 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC to check for the consumption of starting material and the formation of product and byproducts (protodeboronation, homocoupling).
Table of Recommended Conditions for Optimization
| Parameter | Condition A (Standard) | Condition B (Enhanced Activity) | Condition C (Anhydrous) | Rationale & Causality |
| Pd Precatalyst | Pd₂(dba)₃ (2 mol%) | SPhos G3 Palladacycle (2 mol%) | XPhos G4 Palladacycle (2 mol%) | Palladacycles provide faster, cleaner activation to Pd(0), crucial for hindered substrates.[11][19] |
| Ligand | SPhos (4.4 mol%) | (None needed) | (None needed) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1][13] |
| Base | K₃PO₄ (4 eq.) | Cs₂CO₃ (3 eq.) | K₃PO₄ (4 eq., anhydrous) | Strong, non-nucleophilic bases are essential. Cs₂CO₃ offers higher solubility and reactivity.[9][18] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | 2-MeTHF / H₂O (20:1) | 2-MeTHF (Anhydrous) | Minimizing water reduces risk of protodeboronation.[17][18] 2-MeTHF is a good alternative to dioxane.[14] |
| Temperature | 100 °C | 90 °C | 80-90 °C | Lowering temperature can disfavor side reactions like protodeboronation.[17] |
| Boron Source | Arylboronic Acid (1.2 eq) | Arylboronic Acid (1.5 eq) | Aryl MIDA Boronate (1.1 eq) | MIDA esters provide slow release of boronic acid, minimizing decomposition.[15][20] |
References
-
Protodeboronation - Wikipedia. (Wikipedia) [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (Royal Society of Chemistry) [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (Synarchive) [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (ACS Publications) [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (Wiley Online Library) [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC. (National Center for Biotechnology Information) [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (National Center for Biotechnology Information) [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (MDPI) [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (Organic Chemistry Portal) [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (Yoneda Labs) [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (Organic Chemistry Portal) [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (CovaSyn) [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (Reddit) [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC. (National Center for Biotechnology Information) [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (Harvard University) [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (Chemical.AI) [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (ACS Publications) [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (ResearchGate) [Link]
-
Aminative Suzuki–Miyaura coupling - Xingwei Li. (Science) [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (ResearchGate) [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (Fisher Scientific) [Link]
Sources
- 1. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 6-Tert-butylpyridin-3-amine Dihydrochloride
[1][2]
Executive Summary & Compound Profile
Compound: 6-Tert-butylpyridin-3-amine dihydrochloride
CAS (Free Base): 39919-70-5
Structure: A pyridine ring substituted with a tert-butyl group at position 6 and an amine at position 3.[1][2][3]
Key Challenge: The "dihydrochloride" salt form is chemically labile. While the pyridine nitrogen is basic (
Critical Advisory: Successful purification requires strict control of water content and acidity. "Oiling out" and hygroscopicity are the primary failure modes.
Troubleshooting Guide
Select the issue that best matches your observation.
Issue A: The product "oils out" during recrystallization instead of crystallizing.
Diagnosis: This is a classic phase separation issue common with aminopyridine salts. It occurs when the salt becomes a supercooled liquid in the solvent mixture before it can nucleate.
-
Cause 1: Water Contamination. Even trace water can lower the melting point of the salt, causing it to separate as an oil.
-
Cause 2: Incorrect Solvent Polarity. The tert-butyl group makes this molecule significantly more lipophilic than simple aminopyridines.[2] Standard "polar" salt protocols (e.g., water/ethanol) often fail.
Corrective Action:
-
Switch to Anhydrous System: Use Ethanol/Diethyl Ether or Isopropanol/Heptane .[1][2] Avoid water completely.[1][2]
-
Seed at Cloud Point: Heat the solution until clear. Add the anti-solvent (e.g., ether) dropwise until a faint turbidity persists. Stop immediately, add a seed crystal, and let it stand undisturbed at room temperature for 2 hours before cooling further.
-
Azeotropic Drying: If the crude is wet, dissolve in ethanol/toluene and rotary evaporate to remove water azeotropically before attempting recrystallization.
Issue B: The isolated solid turns into a sticky gum upon exposure to air.
Diagnosis: Hygroscopicity and Salt Instability.
-
Mechanism: The dihydrochloride is trying to shed the second equivalent of HCl (which is loosely bound to the exocyclic amine) or is absorbing atmospheric moisture to form a hydrate.
Corrective Action:
-
Handle in Glovebox/Desiccator: Filter under a nitrogen blanket if possible.[1][2]
-
Wash with Anhydrous Ether: Wash the filter cake liberally with anhydrous diethyl ether to remove residual high-boiling alcohols.[1][2]
-
Vacuum Dry with P2O5: Dry the solid in a vacuum oven at 40°C in the presence of Phosphorus Pentoxide (
) or KOH pellets to scavenge acidic moisture.
Issue C: The product has a persistent dark red/brown color.
Diagnosis: Oxidation impurities (Azo/Hydrazo species).
-
Context: Aminopyridines are easily oxidized.[1][2] Colored impurities are often present in ppm levels but have high extinction coefficients.[1][2]
Corrective Action:
-
Charcoal Treatment (Free Base Stage): It is most effective to treat the free base solution, not the salt.
-
Bisulfite Wash: If keeping the salt is mandatory, adding a small amount of sodium metabisulfite to the initial dissolution solvent (if aqueous compatible) can reduce colored oxidation byproducts.
Frequently Asked Questions (FAQs)
Q1: Can I purify this compound using silica gel chromatography?
-
Answer: Not as the dihydrochloride. The acidic silica will strip the HCl, and the salt will streak badly. You must convert it to the free base first (neutralize with
, extract into EtOAc). The free base ( in 50% EtOAc/Hexane) purifies easily on silica. You can then re-form the salt by adding HCl in dioxane to the purified fraction.
Q2: Why does my elemental analysis show less than 2.0 equivalents of Cl?
-
Answer: As noted in the Executive Summary, the second protonation site (exocyclic amine) is very weak. Drying the sample at high temperatures (>60°C) under high vacuum can strip the second HCl molecule, leaving you with a mixture of mono- and dihydrochloride (e.g., 1.5 HCl). Recommendation: Dry at lower temperatures (35-40°C) for longer periods.[1][2]
Q3: What is the best method to determine purity?
-
Answer: HPLC (Reverse Phase).
-
Column: C18 (e.g., Agilent Zorbax).
-
Buffer: Phosphate buffer pH 7.0 (Do not use acidic mobile phases without buffering, or the amine peak may tail).
-
Note: The salt form is irrelevant in HPLC; you are measuring the protonated cation. Ensure your standard curve is corrected for the molecular weight of the salt vs. free base.
-
Experimental Protocol: Purification Workflow
Objective: Purification of crude 6-tert-butylpyridin-3-amine dihydrochloride (approx. 10g scale).
Method A: Direct Recrystallization (For >90% purity crude)
-
Dissolution: Place 10g crude solid in a 250mL flask. Add anhydrous Ethanol (50 mL) . Heat to 60°C.
-
Acidification: Add 2-3 mL of 4M HCl in Dioxane to ensure the system is strongly acidic (prevents dissociation).
-
Clarification: If insoluble particles remain, filter hot through a glass frit (do not use paper; concentrated acid degrades it).[2]
-
Crystallization:
-
Isolation: Filter the white needles. Wash with 1:1 EtOH/Ether, then 100% Ether.
-
Drying: Vacuum desiccator over KOH pellets for 12 hours.
Method B: Acid-Base Rescue (For <90% purity or colored crude)
Use this if Method A fails or "oils out".[1][2]
-
Free Basing: Dissolve crude salt in water (minimal volume).[1][2] Slowly add sat.
until pH 8-9.[1][2] -
Extraction: Extract 3x with Ethyl Acetate . The tert-butyl group ensures excellent partitioning into the organic phase.[2]
-
Wash: Wash combined organics with Brine. Dry over
. -
Filtration: Filter off desiccant.[1][2] (Optional: Charcoal treat here if colored).[1]
-
Salt Formation:
-
Cool the EtOAc solution to 0°C.
-
Add 4M HCl in Dioxane (2.5 equivalents) dropwise with vigorous stirring.
-
The dihydrochloride will precipitate immediately as a white solid.
-
-
Collection: Filter and wash with anhydrous ether.
Process Visualization
Figure 1: Purification Decision Tree
Caption: Decision tree for selecting the optimal purification route based on crude purity and physical behavior.
Technical Data Summary
| Property | Value | Notes |
| Molecular Weight | 223.14 g/mol | Dihydrochloride salt ( |
| Solubility (Free Base) | High: EtOAc, DCM, MeOH | Lipophilic due to tert-butyl group.[1][2] |
| Solubility (2HCl Salt) | High: Water, MeOH, EtOH | Low: Ether, Hexane, EtOAc. |
| pKa (Pyridine N) | ~ 6.0 | Primary protonation site.[1] |
| pKa (Amine N) | ~ 0.0 - 1.0 | Very weak; requires excess acid to hold proton.[1][2] |
| Storage | < -20°C, Desiccated | Hygroscopic; protect from light.[1][2] |
References
-
Synthesis of Aminopyridines: Scriven, E. F. V. "Pyridines."[1][2][6][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (General reactivity of aminopyridines).
- Salt Instability: Anderson, B. D., & Conradi, R. A. "Purity and Stability of Pyridine Salts." Journal of Pharmaceutical Sciences, 1985.
-
Purification Methodology
-
Analytical Data: PubChem Compound Summary for CID 25026386, 6-tert-butylpyridin-3-amine dihydrochloride.[1][2]
Sources
- 1. 6-tert-Butylpyridin-3-amine - CAS:39919-70-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. helixchrom.com [helixchrom.com]
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. sefh.es [sefh.es]
Improving yield and selectivity in the synthesis of 6-Tert-butylpyridin-3-amine dihydrochloride derivatives
Executive Summary & Route Analysis
The Core Challenge: Synthesizing 6-tert-butylpyridin-3-amine (and its dihydrochloride salt) presents a classic conflict in pyridine chemistry: Regioselectivity vs. Reactivity .
Many researchers initially attempt a "Legacy Route" involving the nitration of 2-tert-butylpyridine or a Minisci radical alkylation of 3-aminopyridine. We strongly advise against these methods for scale-up.
-
Nitration: Pyridine rings are electron-deficient; nitration requires forcing conditions (H₂SO₄/HNO₃ at >100°C) which often degrade the tert-butyl group or yield inseparable isomers.
-
Minisci Reaction: While conceptually direct, radical alkylation of 3-aminopyridine with pivalic acid/AgNO₃ typically yields a mixture of C2, C4, and C6 isomers, resulting in difficult chromatography and low yields (<30%).
The Recommended Solution: To maximize yield and selectivity, we recommend two "High-Fidelity" pathways. Select your route based on your starting material availability:
-
Route A (Transition Metal): Buchwald-Hartwig Amination of 5-bromo-2-tert-butylpyridine.
-
Route B (Rearrangement): Curtius Rearrangement of 6-tert-butylnicotinic acid.
Strategic Route Selection (Decision Matrix)
The following logic flow helps you choose the correct synthetic strategy based on your lab's constraints and precursors.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.
Detailed Protocols & Troubleshooting
Method A: Buchwald-Hartwig Cross-Coupling (Recommended)
Best for: High throughput, scale-up (>10g), and avoiding hazardous azides.
The Chemistry: Replacing the C3-Bromine with an amine equivalent (benzophenone imine or LHMDS) followed by hydrolysis.
Protocol:
-
Catalyst System: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%). Note: BINAP is often insufficient for sterically hindered pyridines.
-
Base: Cs₂CO₃ (1.4 equiv) in anhydrous 1,4-Dioxane.
-
Amine Source: Benzophenone imine (1.1 equiv).
-
Conditions: 100°C, 12h, Inert atmosphere (Ar/N₂).
-
Hydrolysis: Treat the intermediate imine with 2N HCl/THF at RT to release the primary amine.
Troubleshooting Guide (Method A):
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or O₂ leak. | Degas solvents via sparging (not just sonication). Switch to a pre-formed catalyst like Pd(dppf)Cl₂ or XPhos Pd G3 . |
| Hydrodehalogenation | Hydride source present.[1] | Ensure dioxane is peroxide-free. Avoid using alcohols as co-solvents during the coupling step. |
| Purple/Black Reaction | Pd black precipitation. | Ligand-to-Metal ratio is too low. Increase Xantphos loading to 1.5:1 relative to Pd. |
Method B: Curtius Rearrangement
Best for: Labs without gloveboxes, or when metal contamination is a concern.
The Chemistry:
6-tert-butylnicotinic acid
Protocol:
-
Activation: Dissolve acid in t-BuOH/Toluene (1:1). Add TEA (1.5 equiv).
-
Azidation: Add DPPA (Diphenylphosphoryl azide, 1.1 equiv) dropwise at 0°C.
-
Rearrangement: Heat to 90°C for 4h. Evolution of N₂ gas indicates isocyanate formation.
-
Trapping: The t-BuOH traps the isocyanate to form the Boc-protected amine.
-
Deprotection: 4M HCl in Dioxane to yield the amine salt.
Troubleshooting Guide (Method B):
| Symptom | Probable Cause | Corrective Action |
| Explosive/Rapid Gas Evolution | Temperature ramp too fast. | Heat slowly from 0°C to 90°C. Safety Warning: Do not concentrate the acyl azide intermediate; it is shock-sensitive. |
| Urea Byproduct Formation | Moisture in solvent. | Water reacts with isocyanate to form urea. Dry Toluene/t-BuOH over molecular sieves (3Å) before use. |
| Incomplete Boc Removal | Acid too weak. | Pyridine rings buffer the acid. Use a large excess (10 equiv) of HCl in Dioxane or TFA. |
Critical Step: Dihydrochloride Salt Formation
Many users report obtaining a "sticky gum" or "hygroscopic oil" instead of a solid salt. This is due to the stoichiometry of protonation . The molecule has two basic sites: the pyridine nitrogen and the primary amine.
The "Gummy Salt" Mechanism: If water is present, or if ether is used with excess moisture, you form a partial hydrate/hydrochloride mix that refuses to crystallize.
Optimized Salt Formation Protocol:
-
Dissolution: Dissolve the free base in a minimal amount of anhydrous Ethanol or Methanol .
-
Acid Addition: Add 2.2 equivalents of 4M HCl in 1,4-Dioxane (preferred over ether).
-
Why Dioxane? It is less volatile than ether and allows for better crystal growth.
-
-
Precipitation: Dilute slowly with EtOAc or Et₂O until turbidity persists.
-
Aging: Stir at 0°C for 2 hours.
-
Filtration: Filter under N₂ (hygroscopic!). Wash with dry Et₂O.
Figure 2: Optimized workflow for the formation of the dihydrochloride salt.
Frequently Asked Questions (FAQ)
Q: Can I use the Minisci reaction if I optimize the temperature? A: We advise against it. Even with optimization, the tert-butyl radical is bulky and nucleophilic, but the 3-aminopyridine substrate directs substitution to C2 and C6 competitively. You will likely lose 60% of your material to the wrong isomer.
Q: Why is my product turning pink/brown upon storage? A: 3-Aminopyridines are electron-rich and prone to oxidation (N-oxide formation) and polymerization. Store the dihydrochloride salt under Argon at -20°C. The salt is significantly more stable than the free base.
Q: The NMR shows broad peaks for the amine protons. A: This is normal for hydrochloride salts due to exchange with the solvent or residual water. Run the NMR in DMSO-d₆ and add a drop of D₂O to collapse the exchangeable protons if you need to confirm the carbon skeleton, or use dry DMSO-d₆ to see the distinct NH₃⁺ peaks.
References
-
Minisci Reaction Selectivity: Duncton, M. A. J. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun. , 2, 1135-1161. Link
-
Buchwald-Hartwig on Pyridines: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci. , 2, 27-50. Link
-
Curtius Rearrangement (DPPA): Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. J. Am. Chem. Soc. , 94(17), 6203–6205. Link
-
Salt Formation Principles: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Reactions of 6-Tert-butylpyridin-3-amine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low conversion rates when using 6-Tert-butylpyridin-3-amine dihydrochloride in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
The substrate presents a dual challenge: significant steric hindrance from the tert-butyl group and the complexities introduced by the pyridine nitrogen and the dihydrochloride salt form. This guide offers a structured, question-and-answer approach to systematically diagnose and resolve issues in your experimental setup.
Initial Troubleshooting Workflow
When encountering low conversion, a systematic approach is crucial. The following workflow provides a logical sequence of checkpoints to identify the root cause of the issue.
Caption: A systematic workflow for troubleshooting low conversion.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows low conversion. Where do I begin?
A1: Start by verifying the foundational parameters of your reaction. Many failures are traced back to seemingly minor details rather than a fundamental flaw in the chosen methodology.
-
Reagent Purity and Integrity: Ensure all starting materials, particularly the amine, are pure. Impurities can act as catalyst poisons.[1] Solvents must be anhydrous and thoroughly degassed, as oxygen can lead to catalyst deactivation and side reactions like the homocoupling of boronic acids in Suzuki reactions.[1][2]
-
Inert Atmosphere: Palladium(0) catalytic systems are highly sensitive to air.[1] Ensure your reaction vessel is properly oven-dried and that the entire setup is performed under a strict inert atmosphere of nitrogen or argon.
-
Stoichiometry: Double-check all calculations. An incorrect ratio of amine to aryl halide, or insufficient base, is a frequent cause of incomplete reactions.
Q2: How does the dihydrochloride salt form affect my reaction, and how do I choose the correct base?
A2: The dihydrochloride salt form is a critical consideration. The amine is protonated at two sites: the exocyclic amino group and the pyridine ring nitrogen. Both must be deprotonated to generate the active nucleophile and prevent catalyst inhibition.
Causality: You require a minimum of three equivalents of base :
-
Equivalent 1: Neutralizes the first HCl salt (e.g., on the pyridine nitrogen).
-
Equivalent 2: Neutralizes the second HCl salt (on the amino group) to generate the free amine.
-
Equivalent 3: Acts as the catalytic base required for the deprotonation of the amine-palladium complex within the catalytic cycle.[3]
Using only one or two equivalents will result in partial or complete failure. It is often advisable to use a slight excess (e.g., 3.5-4.0 equivalents) to ensure complete neutralization and drive the reaction.
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically required.[4][5] However, the base's physical properties and solubility also play a significant role.
| Base | pKa (Conjugate Acid) | Common Solvents | Key Considerations & Rationale |
| NaOt-Bu | ~19 | Toluene, Dioxane, THF | Strong & Effective: Often the first choice for Buchwald-Hartwig aminations.[4] Its high basicity is excellent for deprotonating the amine salt and facilitating the catalytic cycle. Caution: Can be too harsh for substrates with base-sensitive functional groups.[3][5] |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene | Milder Alternative: A good choice for Suzuki couplings or when base-sensitive groups are present.[6] Often requires higher temperatures. Its use in biphasic systems can be advantageous. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | Versatile Weaker Base: Effective in many coupling reactions, particularly when NaOt-Bu is too strong.[7] Its high solubility in some organic solvents can be beneficial. |
| LHMDS | ~26 | THF, Toluene | Very Strong, Non-Nucleophilic: An excellent choice for particularly difficult or sterically hindered couplings.[8] Must be handled under strictly anhydrous conditions. |
Q3: The steric hindrance from the tert-butyl group is challenging. How do I select the right ligand?
A3: This is the most critical parameter for success. The bulky tert-butyl group ortho to the pyridine nitrogen creates significant steric hindrance. This congestion slows down key steps in the catalytic cycle, namely oxidative addition and reductive elimination. To overcome this, you need a ligand that is both bulky and electron-rich.[9][10][11]
Causality:
-
Bulky Ligands: Promote the final reductive elimination step, which is often the rate-limiting step for hindered substrates. The steric clash between ligand and substrate in the palladium coordination sphere forces the product to be released.[3]
-
Electron-Rich Ligands: Increase the electron density on the palladium center, which accelerates the initial oxidative addition of the aryl halide to the Pd(0) complex.[4]
Recommended Ligand Classes: For this type of substrate, specialized biarylmonophosphine ligands (often called "Buchwald ligands") are the state-of-the-art.[4][9]
| Ligand | Class | Key Features & Rationale |
| XPhos | Dialkylbiarylphosphine | General Workhorse: Excellent balance of steric bulk and electron-donating ability. A very common and effective starting point for challenging couplings.[6] |
| RuPhos | Dialkylbiarylphosphine | Highly Effective for N-Heterocycles: Often shows superior performance for coupling heteroaromatic amines.[4][8] The dicyclohexylphosphine moiety provides significant bulk. |
| BrettPhos | Dialkylbiarylphosphine | Extremely Bulky: Specifically designed for very sterically demanding substrates.[7] The bulky adamantyl groups are highly effective at promoting reductive elimination. |
| Josiphos | Ferrocenylphosphine | Different Ligand Class: These ligands have a different geometry and can sometimes succeed where biarylphosphines fail. They are known for their robustness and high activity. |
Protocol for Ligand Screening: A small-scale, parallel screening experiment is the most efficient way to identify the optimal ligand.
-
Setup: Arrange an array of reaction vials (e.g., in a heating block).
-
Reagents: To each vial, add the aryl halide (1.0 equiv.), 6-Tert-butylpyridin-3-amine dihydrochloride (1.2 equiv.), and the chosen base (e.g., NaOt-Bu, 3.5 equiv.).
-
Catalyst System: In a glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) and each ligand to be screened.
-
Addition: Add the palladium precursor (e.g., 2 mol% Pd) and the respective ligand (e.g., 4.4 mol%) to each vial. Note: If using a palladacycle precatalyst, the ligand is already incorporated.
-
Reaction: Add anhydrous, degassed solvent (e.g., Toluene), seal the vials, and heat to the desired temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 16 hours), cool the reactions, quench, and analyze the conversion by LC-MS or GC to compare the performance of each ligand.
Q4: My reaction starts but then stalls. What could be causing catalyst deactivation?
A4: Catalyst deactivation is a common problem, especially with pyridine-containing substrates. The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium center, leading to the formation of inactive or off-cycle catalyst species.[12][13]
Causality & Mitigation:
-
Pyridine Poisoning: The pyridine nitrogen of your substrate or product can bind to the Pd(0) or Pd(II) center, competing with your ligand and preventing the catalytic cycle from proceeding.
-
Solution: Using bulky, electron-rich ligands like RuPhos or BrettPhos can help.[8] These ligands bind very strongly to the palladium, making it more difficult for the pyridine to displace them.
-
-
Formation of Palladium Black: If the ligand dissociates or degrades, the Pd(0) species can aggregate and precipitate as inactive palladium black.
-
Solution: Ensure a sufficiently high ligand-to-palladium ratio (typically 1.1:1 to 2:1). Using modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3) can also mitigate this issue as they form the active LPd(0) species more cleanly.[4]
-
-
Thermal Degradation: At very high temperatures, the catalyst complex itself can begin to degrade.
-
Solution: While higher temperatures can increase reaction rates, they can also accelerate deactivation. Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find a balance between rate and stability.
-
Caption: The Buchwald-Hartwig cycle and a key deactivation pathway.
References
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Link]
-
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. [Link]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. [Link]
-
The steric geometry-constrained iminopyridyl-palladium complexes. - ResearchGate. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. [Link]
-
Optimization of reaction condition for synthesis of functionalized pyridine (4 a). - ResearchGate. [Link]
-
Optimization of reaction conditions a,i | Download Table - ResearchGate. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
Deactivation of Palladium—Alumina Catalysts | The Journal of Physical Chemistry. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
-
“Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). [Link]
-
Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion - PMC. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 6-Tert-butylpyridin-3-amine dihydrochloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the critical step of removing residual palladium catalyst from the reaction products of 6-Tert-butylpyridin-3-amine dihydrochloride. Ensuring the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies like the International Council for Harmonisation (ICH) is paramount.[1][2] This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this purification process.
Understanding the Challenge: The Role of Aminopyridines in Palladium Sequestration
The primary difficulty in removing palladium from reaction mixtures containing 6-Tert-butylpyridin-3-amine dihydrochloride stems from the product itself. The nitrogen atoms within the pyridine ring and the amine group can act as potent ligands, forming stable complexes with palladium.[3] This chelation can render the palladium soluble and difficult to remove through simple filtration methods.[3]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solutions |
| High residual palladium levels after initial purification attempt. | Strong chelation of palladium by the aminopyridine product.[3] | Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal. Thiol-based scavengers like SiliaMetS® Thiol or QuadraSil™ MP are often highly effective.[4][5][6] Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the treatment time (e.g., to 16-24 hours) to improve the scavenger's efficiency.[3][5] Consider a Combination of Methods: A multi-step approach, such as an initial filtration through Celite® followed by treatment with a scavenger resin, can be more effective.[3][7] |
| Significant loss of 6-Tert-butylpyridin-3-amine dihydrochloride product during palladium removal. | Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[3] | Select a More Specific Scavenger: Thiol-functionalized silica scavengers generally exhibit higher selectivity for palladium over the amine product.[8] Optimize Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss. A screening study to determine the optimal scavenger-to-palladium ratio is recommended. Solvent Selection: Ensure the chosen solvent provides good solubility for the product while facilitating the interaction between the palladium and the scavenger. |
| Inconsistent palladium removal from batch to batch. | Variability in the palladium species present in the reaction mixture (e.g., different oxidation states or ligand environments). | Standardize Reaction Quenching: Implement a consistent quenching procedure to ensure the palladium is in a more uniform state before scavenging. Scavenger Screening: For each new batch or significant process change, it may be necessary to re-screen a panel of scavengers to identify the most effective one for the specific palladium species present.[3] |
| Difficulty filtering the scavenger post-treatment. | Fine particles of the scavenger passing through the filter medium. | Use a Pad of Celite®: Filter the mixture through a thick pad of Celite® to effectively remove the scavenger particles.[3][7][9] Consider Cartridge-Based Scavengers: Pre-packed scavenger cartridges can simplify the filtration process and improve containment.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing palladium from reactions involving aminopyridines?
A1: The most prevalent and effective methods include:
-
Adsorption onto Scavenger Resins: These are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[3][5][8] The reaction mixture is treated with the scavenger, which selectively binds to the palladium, and is then easily removed by filtration.[11]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[8][12] However, its non-specific nature can sometimes lead to the loss of the desired product.[3]
-
Filtration through Celite®: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[3][7]
Q2: What factors should I consider when selecting a palladium scavenger for my 6-Tert-butylpyridin-3-amine dihydrochloride reaction?
A2: Key considerations for scavenger selection include:
-
The Nature of the Palladium Species: The oxidation state and ligands attached to the palladium can influence its affinity for different scavengers.[3]
-
The Nature of the Product: It is crucial that the scavenger does not react with or strongly adsorb your 6-Tert-butylpyridin-3-amine dihydrochloride product.[3] Given the amine functionality, scavengers with electrophilic groups should be used with caution.
-
Cost and Scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important factors.[3][8]
Q3: How can I determine the residual palladium concentration in my product?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical samples.[13] This technique offers high sensitivity and is essential for ensuring compliance with regulatory limits.[13]
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger (e.g., QuadraSil™ MP)
This protocol outlines a general procedure for using a high-affinity thiol-based scavenger to remove residual palladium.
Materials:
-
Crude 6-Tert-butylpyridin-3-amine dihydrochloride reaction mixture
-
Thiol-functionalized silica scavenger (e.g., QuadraSil™ MP, SiliaMetS® Thiol)[4][5]
-
Suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Celite®
-
Filtration apparatus
Procedure:
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[3]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filter the Resin: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[3]
-
Wash and Concentrate: Wash the filter cake with additional solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure.
-
Analyze for Residual Palladium: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.[13]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol provides a general method for using activated carbon, a more economical but potentially less selective option.
Materials:
-
Crude 6-Tert-butylpyridin-3-amine dihydrochloride reaction mixture
-
Activated Carbon
-
Suitable organic solvent
-
Celite®
-
Filtration apparatus
Procedure:
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3]
-
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[3]
-
Wash and Concentrate: Wash the filter cake with additional solvent. Combine the filtrates and concentrate under reduced pressure.
-
Analyze for Residual Palladium: Submit a sample for ICP-MS analysis to quantify the remaining palladium.[13]
Data Summary
The following table summarizes the performance of common palladium scavengers. Note that efficiency is highly dependent on specific reaction conditions.
| Scavenger Type | Functional Group | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Removal Efficiency | Key Advantages |
| QuadraSil™ MP [4] | Mercaptopropyl (-SH) | >1000 | <10 | >99% | High affinity and selectivity for palladium.[4] |
| SiliaMetS® Thiol [5] | Thiol (-SH) | ~550 | <10 | >95% | Effective for a variety of palladium species.[5] |
| Activated Carbon [12] | Carbon | >1000 | Variable | Variable | Cost-effective.[8][12] |
| Biotage® MP-TMT | Triazinethiol | ~1200 | <10 | >99% | High loading capacity. |
Visualizing the Workflow
A logical approach to troubleshooting palladium removal is essential for efficient process development.
Caption: A decision-making workflow for troubleshooting palladium removal.
References
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
-
How to Remove Palladium in three easy steps - Biotage. [Link]
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube. [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. [Link]
-
Pd on carbon (activated carbon impregnated with Pd) | Environmental Genome. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]
-
Quadrasil MP I: Silica metal scavenger - Johnson Matthey. [Link]
-
Improving Operator Safety in API Catalyst Recovery - Amazon Filters. [Link]
-
Identifying palladium culprits in amine catalysis - ResearchGate. [Link]
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [Link]
-
Removing Catalyst Residues in Hydrogenation Intermediates. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines | JACS Au. [Link]
- US20050256327A1 - Method of removing palladium - Google P
-
Palladium catalyst recovery using scavenger resin - SpinChem. [Link]
-
Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. arborassays.com [arborassays.com]
Preventing dimer formation in cross-coupling reactions with 6-Tert-butylpyridin-3-amine dihydrochloride
Executive Summary & Chemical Context
Substrate Profile: 6-Tert-butylpyridin-3-amine dihydrochloride (CAS: Not universally listed, analogue to free base CAS 1323439-30-0) presents a unique challenge in Palladium-catalyzed Buchwald-Hartwig aminations.
-
The Salt Factor: The dihydrochloride (2HCl) form is chemically stable but catalytically dormant. It requires precise in situ liberation to participate in the catalytic cycle without poisoning the metal center with chloride ions or varying the pH unpredictably.
-
The "Dimer" Problem: In the context of primary aminopyridines, "dimerization" typically refers to Oxidative Homocoupling , resulting in the formation of azo compounds (Ar-N=N-Ar ) or hydrazine intermediates. This is a direct competitor to the desired C-N bond formation and is accelerated by trace oxygen and improper ligand selection.
This guide provides a self-validating workflow to suppress homocoupling and maximize cross-coupling efficiency.
Mechanistic Visualization
To prevent dimer formation, one must understand where the cycle diverges. The diagram below illustrates the competition between the productive Cross-Coupling cycle and the destructive Oxidative Dimerization pathway.
Figure 1: The Catalytic Divergence. Note that the presence of Oxygen drives the amine toward the Azo-Dimer (Red Path), bypassing the productive Pd-cycle (Yellow/Blue Path).
Troubleshooting & FAQs
Issue 1: Handling the Dihydrochloride Salt
Q: My reaction stalls immediately, or I see unreacted aryl halide. Is the salt poisoning the catalyst?
A: Yes. The 2HCl salt is acidic. If added directly without accounting for the extra base requirement, it neutralizes your base, preventing the Pd-catalytic cycle from turning over. Furthermore, high chloride concentration can form unreactive palladate species (
Corrective Protocol (The "Free-Base First" Strategy): Do not rely on in situ neutralization if you are observing stalling. Perform an ex situ wash:
-
Dissolve the 6-tert-butylpyridin-3-amine 2HCl in a minimal amount of water.
-
Carefully add saturated aqueous
until pH ~9-10. -
Extract 3x with EtOAc or DCM.
-
Dry over
, filter, and concentrate. -
Validation: Verify the absence of HCl by checking the melting point or running an NMR (shift in aromatic peaks). Use this free base for the coupling.
Issue 2: Preventing Oxidative Dimerization (Azo Formation)
Q: I see a byproduct with a mass of [2M-2] or [2M-4] relative to the amine. How do I stop this?
A: This is the azo-dimer (
Technical Fixes:
-
Degassing is Non-Negotiable: Sparging with Argon for 10 minutes is often insufficient for sensitive aminopyridines. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
-
Catalyst Pre-activation: Do not mix the amine, catalyst, and base in air. Mix the Aryl Halide, Catalyst, and Ligand first under inert atmosphere to form the Oxidative Addition complex (see Figure 1, Yellow Node). Add the amine last.
-
Ligand Selection: Use ligands that promote rapid Reductive Elimination. If the amine sits on the Palladium center too long without reacting with the aryl halide, it is prone to oxidation.
Issue 3: Ligand Selection for Pyridin-3-amines
Q: Standard ligands like BINAP or DPPF are giving low yields. What should I use?
A: Pyridin-3-amines are electron-rich but sterically sensitive. Older generation bidentate ligands (BINAP) often fail to prevent the pyridine nitrogen from coordinating to the Pd, resulting in catalyst death.
Recommended Ligand Systems:
| Ligand Class | Specific Ligand | Why it works for this substrate |
| Dialkylbiaryl Phosphines | BrettPhos | Gold Standard. Designed specifically for primary amines. The bulk prevents pyridine N-coordination; electron richness speeds up oxidative addition. |
| Dialkylbiaryl Phosphines | RuPhos | Excellent for secondary amines, but also highly effective for sterically hindered primary amines or electron-deficient aryl halides. |
| Bulky Bidentate | Xantphos | Large bite angle favors reductive elimination, reducing the time the amine spends coordinated to Pd (reducing dimer risk). |
Validated Experimental Protocol
Objective: Cross-coupling of 6-tert-butylpyridin-3-amine (free base) with an Aryl Bromide, minimizing dimer formation.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
6-Tert-butylpyridin-3-amine (1.2 equiv) [Free-based as per Issue 1]
-
(1.0 mol%) or
(2.0 mol%) -
BrettPhos (2.0 - 4.0 mol%) [L:Pd ratio 2:1 is critical]
-
Base:
(1.4 equiv) [Strong base preferred for BrettPhos] -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Workflow:
-
Glovebox/Schlenk Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solvent Prep: Degas 1,4-Dioxane using the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Ar for >20 mins.
-
Solids Addition: Charge the vial with:
-
Catalyst Activation: Add 1/2 of the solvent. Stir at room temperature for 5 minutes. This allows the Ligand to bind Pd and the Oxidative Addition to initiate (visual change in color often observed).
-
Amine Addition: Add the 6-tert-butylpyridin-3-amine (dissolved in the remaining solvent) via syringe.
-
Reaction: Seal the vial. Heat to 80-100°C.
-
Checkpoint: Monitor by LCMS at 1 hour. If Dimer (
) is observed >5%, stop and re-evaluate oxygen exclusion.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[5] [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 74(17), 6646–6649. (Relevant for handling bulky heteroaryl substrates). [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][6][7][8][9][10][11] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. (Foundational mechanism on reductive elimination vs side reactions). [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonnflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Discusses BrettPhos specificity). [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases [organic-chemistry.org]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography techniques for purifying 6-Tert-butylpyridin-3-amine dihydrochloride products
[1]
Topic: Column Chromatography Techniques & Troubleshooting Product: 6-Tert-butylpyridin-3-amine dihydrochloride (and related intermediates) Audience: Organic Chemists, Process Chemists, Purification Specialists[1]
Executive Summary: The "Salt" Dilemma
Purifying 6-Tert-butylpyridin-3-amine dihydrochloride presents a classic chromatographic conflict: you have a molecule with a significant lipophilic tail (tert-butyl group) anchored to a highly polar, ionizable head (aminopyridine salt).[1]
The Core Problem: Attempting to run the dihydrochloride (2HCl) salt directly on standard normal-phase silica gel is the most common cause of failure. Silica (
-
Irreversible adsorption (Yield loss).[1]
-
Severe peak tailing (Poor resolution).
-
Salt scrambling (Loss of the specific dihydrochloride form).[1]
The Solution: This guide is structured around two validated pathways:
Part 1: Decision Matrix & Workflow
Before preparing your column, identify your purity requirements and available equipment.
Figure 1: Strategic workflow for aminopyridine purification. Path A is standard for synthetic intermediates; Path B is for final drug substance polishing.
Part 2: Normal Phase Troubleshooting (Path A)
Q: I loaded the dihydrochloride salt directly onto silica, and it didn't move. Why?
A: You have effectively created an ion-exchange column. The protonated amine (
-
The Fix: You must break this interaction. Flush the column with DCM:MeOH:Triethylamine (89:10:1) . The triethylamine (TEA) will displace your product from the silica sites.
-
Prevention: Always neutralize the salt before loading, or use the "Basified Slurry" method below.
Q: What is the optimal solvent system for the Free Base?
A: The 6-tert-butyl group adds significant lipophilicity, making the molecule soluble in Dichloromethane (DCM). However, the pyridine/amine core is polar.
-
Standard System: Hexane/Ethyl Acetate (often causes streaking for this specific molecule).[1]
-
Recommended System: DCM / Methanol / Ammonium Hydroxide (
) .[1]-
Base Modifier is Mandatory: Standard silica is acidic.[1] You need a base to suppress silanol ionization.
-
Protocol: The "Magic Mixture" for Aminopyridines
This solvent system creates a "buffered" normal phase environment.
| Component | Role | Recommended Ratio (v/v) |
| DCM | Solubilizes the hydrophobic tert-butyl tail.[1] | 90 - 95% |
| Methanol | Elutes the polar amine head.[1] | 5 - 10% |
| Competes for silanol sites (sharpening peaks).[1] | 0.5 - 1.0% |
Preparation Tip: Do not just pour aqueous ammonia into DCM; it will form two layers.[1]
-
Mix the
into the Methanol first. -
Add this ammoniated methanol to the DCM .
-
Sonicate to ensure a single clear phase.[1]
Part 3: Reverse Phase Methodologies (Path B)
Q: Can I purify the salt directly without free-basing?
A: Yes, but you must use Reverse Phase (C18) chromatography.[1] The hydrophobic tert-butyl group provides excellent retention on C18 columns, distinguishing this molecule from smaller, highly water-soluble aminopyridines.[1]
Q: Which buffer should I use for the dihydrochloride?
A: To keep the molecule in its salt form (and prevent peak splitting), you must maintain a low pH.
-
Buffer: 0.1% Formic Acid or 0.05% TFA in Water/Acetonitrile.
-
Note: Using TFA may convert your dihydrochloride to a trifluoroacetate salt. If the specific counter-ion (Cl-) is critical for downstream biology, use 0.1% HCl in the mobile phase (requires acid-resistant HPLC hardware) or rely on Formic acid and perform a salt exchange later.[1]
-
Protocol: C18 Gradient for 6-Tert-butylpyridin-3-amine
| Parameter | Setting |
| Column | C18 (End-capped to reduce silanol activity) |
| Solvent A | Water + 0.1% Formic Acid |
| Solvent B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient | 5% B to 60% B over 15 CV (Column Volumes) |
| Detection | UV 254 nm (Pyridine ring absorption) |
Why this works: The tert-butyl group is "sticky" on C18.[1] The gradient starts highly aqueous to wash away inorganic salts, then the increasing ACN elutes the aminopyridine.
Part 4: Advanced Troubleshooting & FAQs
Q: My product crystallizes on the column or in the fraction tubes.
A: The 6-tert-butylpyridin-3-amine moiety is prone to crystallization, especially in high concentrations of non-polar solvents (like Hexane) or when the HCl salt is formed in-situ.[1]
-
On-Column: This usually happens if you load the sample in DCM but run a Hexane/EtOAc gradient.[1] The DCM evaporates/dilutes, and the compound crashes out in the Hexane.
-
Fix: Use Solid Load (absorb crude onto Celite or Silica) instead of liquid injection.[1]
-
-
In Tubes: If using the DCM/MeOH/
system, the ammonia can evaporate, lowering solubility. Add a small amount of MeOH to collected fractions immediately.
Q: I see "Ghost Peaks" or broad humps in the baseline.
A: This is often due to demixing of the solvent system.
-
Diagnosis: If using DCM/MeOH/NH4OH, did the mixture turn cloudy?
-
Fix: If the MeOH content is too low (<5%), the aqueous ammonia will not stay miscible in the DCM. You must maintain at least 5% MeOH to keep the water (from the ammonia solution) miscible.
Q: How do I reform the Dihydrochloride salt after Normal Phase purification?
A: Since Path A isolates the Free Base, you must regenerate the salt.
-
Dissolve the purified Free Base in Diethyl Ether or Dioxane (anhydrous).[1]
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane .
-
The Dihydrochloride will precipitate as a white solid. Filter and wash with cold ether.[1]
-
Why Dioxane? It allows for anhydrous salt formation, preventing the hygroscopic "goo" that forms when using aqueous HCl.
-
References
-
Biotage. (2023).[1][2][3] Strategies for Flash Chromatography of Polar Amines. Retrieved from
-
Teledyne ISCO. (2013).[1] Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [1]
-
Al-Tannak, N. F., et al. (2011).[1] "The hydrophilic interaction like properties of some reversed phase high performance liquid chromatography columns in the analysis of basic compounds." Journal of Chromatography A, 1218(11), 1486-1491.[1]
-
Common Organic Chemistry. (2025). Solvent Systems for Silica Gel Column Chromatography.[1] Retrieved from [1]
Identifying and characterizing impurities in 6-Tert-butylpyridin-3-amine dihydrochloride synthesis
Topic: Identifying and characterizing impurities in 6-Tert-butylpyridin-3-amine dihydrochloride synthesis Content type: Technical Support Center Guide
Synthesis Overview & Impurity Origins
To effectively troubleshoot purity issues, one must understand the genesis of the molecule. The synthesis of 6-tert-butylpyridin-3-amine dihydrochloride (also known as 2-tert-butyl-5-aminopyridine dihydrochloride) typically proceeds via the nitration of 2-tert-butylpyridine followed by reduction. This pathway dictates the specific impurity profile you will encounter.
Mechanistic Pathway & Impurity Map
The following diagram illustrates the standard synthesis workflow and the specific points where critical impurities are introduced.
Caption: Synthesis workflow of 6-tert-butylpyridin-3-amine showing critical control points for regioisomeric and reductive impurities.
Troubleshooting Guide (Q&A)
This section addresses specific scenarios reported by users during the scale-up and analysis of this compound.
Issue 1: "I see a persistent unknown peak at RRT ~1.1 in my HPLC chromatogram."
Diagnosis: This is likely the Azo-dimer impurity (2,2'-di-tert-butyl-5,5'-azopyridine). Context: During the catalytic hydrogenation of nitroarenes, intermediate hydroxylamines (R-NHOH) can condense with nitroso intermediates (R-NO) to form azoxy species, which reduce to azo compounds. These are highly colored (orange/red) and non-polar, eluting later than the amine on Reverse Phase (RP) columns.
Corrective Action:
-
Check Reaction Color: If your crude free base was reddish-orange rather than pale yellow/brown, azo formation occurred.
-
Modify Reduction: Switch from standard H2/Pd-C to Pt/C (sulfided) or increase catalyst loading. Alternatively, use Fe/NH4Cl or Zn/AcOH which minimizes azo coupling by avoiding the accumulation of hydroxylamine intermediates [1].
-
Purification: The azo impurity is much less polar. A simple filtration through a silica plug using 10-20% EtOAc/Hexanes (before salt formation) will remove it, whereas the amine sticks or elutes with polar solvents.
Issue 2: "The melting point is broad, and the elemental analysis shows low Carbon/Nitrogen."
Diagnosis: You likely have the Monohydrochloride or a mixed salt species, rather than the stoichiometric Dihydrochloride . Context: The molecule has two basic nitrogens: the pyridine ring nitrogen (pKa ~5-6) and the primary aniline nitrogen (pKa ~3-4). Forming the dihydrochloride requires excess HCl and anhydrous conditions.
Corrective Action:
-
Stoichiometry Check: Ensure you used >2.5 equivalents of HCl (e.g., 4M HCl in dioxane).
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic. If exposed to air, it absorbs water, lowering the melting point and skewing elemental analysis.
-
Resalting Protocol: Dissolve the material in dry MeOH, add excess HCl in ether/dioxane, and precipitate with dry Et2O under Argon. Filter under inert atmosphere.
Issue 3: "My HPLC peaks are tailing significantly."
Diagnosis: Silanol interaction with the basic pyridine and amine groups. Context: Aminopyridines are notorious for interacting with residual silanols on C18 columns, causing peak tailing and poor resolution of impurities.
Corrective Action:
-
Mobile Phase Modifier: Use an ion-pairing agent or a high-pH buffer (if using a hybrid column like XBridge).
-
Standard: 0.1% Trifluoroacetic acid (TFA) suppresses silanol ionization and protonates the bases, improving shape.
-
Alternative: Ammonium formate (10mM, pH 8.5) on a pH-stable column ensures the amine is neutral (free base), often sharpening the peak [2].
-
-
Column Choice: Switch to a "Polar-Embedded" group column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) which shields silanols.
Characterization Protocols
To validate the identity and purity of your batch, use the following established parameters.
A. Impurity Profile Table
Use this table to assign peaks in your LC-MS analysis.
| Impurity Name | Structure Description | Relative Retention Time (RRT)* | Mass Shift (vs Target) | Origin |
| Target | 6-Tert-butylpyridin-3-amine | 1.00 | M (150.1 Da) | Product |
| Impurity A | 2-Tert-butyl-5-nitropyridine | ~1.5 - 1.8 | +30 Da (180.1) | Unreacted Intermediate |
| Impurity B | 2-Tert-butyl-4-aminopyridine | ~0.95 - 1.05 | Equal (Isomer) | Nitration Regioisomer |
| Impurity C | 2,2'-Di-tert-butyl-5,5'-azopyridine | > 2.0 | ~298 Da (Dimer) | Reduction Side-reaction |
| Impurity D | 2-Tert-butylpyridine | ~1.3 | -15 Da (135.1) | Starting Material |
*RRT values are approximate for a standard C18 gradient (5-95% MeCN in 0.1% Formic Acid).
B. 1H NMR Diagnostic Signals (DMSO-d6)
Distinguishing the 3-amine (target) from the 4-amine (regioisomer) is critical.
-
Target (2-tert-butyl-5-aminopyridine):
-
t-Butyl: Singlet ~1.3 ppm (9H).
-
Aromatic Region: You should see an ABX system or specific coupling pattern.
-
H-3 and H-4 (relative to N) will show coupling.
-
Key Feature: The proton at position 6 (adjacent to N, ortho to amine) will be a doublet with a small coupling constant (J ~2-3 Hz) or a singlet if unresolved, appearing most downfield (~8.0 ppm).
-
-
-
Regioisomer (2-tert-butyl-4-aminopyridine):
-
Symmetry often leads to different splitting. The proton at position 6 (adjacent to N) will be a doublet (J~5-6 Hz) coupling with H-5.
-
Frequently Asked Questions (FAQs)
Q: Is the dihydrochloride salt stable in solution? A: In acidic aqueous solution, it is stable. However, in neutral or basic solution (pH > 6), the free base generates. The free base is sensitive to oxidation (turning brown/black) over time due to the electron-rich amine ring. Always prepare solutions fresh or store frozen.
Q: Can I use UV detection at 254 nm? A: Yes, the pyridine ring provides strong absorbance at 254 nm. However, for trace impurity quantification (especially non-aromatic over-reduction products like piperidines), a lower wavelength (210-220 nm) or CAD/ELSD detector is recommended.
Q: What is the best storage condition? A: Store the dihydrochloride salt at -20°C under a desiccated, inert atmosphere (Argon/Nitrogen). It is hygroscopic and light-sensitive [3].
References
-
Reduction of Nitroarenes : Orlandi, M., et al. "Metal-Free Reduction of Nitro Aromatics."[1] Organic Letters, 2015, 17(16), 3941-3943. Link (Demonstrates mild reduction protocols to avoid azo formation).
-
HPLC of Aminopyridines : SIELC Technologies. "HPLC Separation of Aminopyridines Isomers." Application Notes. Link (Discusses separation strategies for hydrophilic basic compounds).
-
Safety & Handling : Sigma-Aldrich. "Safety Data Sheet: 6-(tert-Butyl)pyridin-3-amine." Link (Authoritative source for storage and stability data).
Sources
Technical Support Center: Strategies to Improve the Solubility of 6-Tert-butylpyridin-3-amine Dihydrochloride
Welcome to the technical support guide for 6-Tert-butylpyridin-3-amine dihydrochloride. This document provides researchers, chemists, and formulation scientists with a comprehensive set of strategies to address common solubility challenges encountered with this compound in organic solvents. Our goal is to move beyond simple instructions, offering a deep dive into the chemical principles that govern solubility and providing robust, field-tested protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is 6-Tert-butylpyridin-3-amine dihydrochloride so poorly soluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?
The poor solubility is a direct result of its chemical structure. The "dihydrochloride" suffix indicates that it is a salt, containing two equivalents of hydrogen chloride. In this form, both the pyridine ring nitrogen and the exocyclic amine group are protonated, creating a positively charged molecule (a dication) with two chloride counter-ions. This ionic, salt-like character makes the compound highly polar.[1][2]
Most common organic solvents used in synthesis and purification (e.g., DCM, ethyl acetate, THF, toluene) are significantly less polar or nonpolar. The fundamental principle of "like dissolves like" dictates that highly polar, ionic compounds have low affinity for nonpolar solvents, leading to poor solubility.[1][2] Its solubility is generally much better in polar solvents such as water, methanol, or DMSO.[1]
Q2: I only need to dissolve a small amount. Can I just heat the mixture?
Gentle heating can increase both the rate of dissolution and the overall solubility of a solid in a liquid.[3][4] For many organic salts, a moderate increase in temperature can be sufficient to dissolve the required amount for a reaction. However, this strategy has limitations:
-
Limited Effect: The solubility of some salts is only weakly dependent on temperature.[5] A significant increase in solubility may not be achieved before the solvent reaches its boiling point.
-
Compound Stability: Aggressive heating can lead to the degradation of your compound or other reagents in the mixture.
-
Precipitation on Cooling: The compound may precipitate out of the solution as it cools to room temperature, which can be problematic for analysis or subsequent reaction steps.
Recommendation: Gentle warming is a reasonable first step for marginal solubility issues, but it is often not a robust solution for highly insoluble systems.[1]
Q3: What is the most reliable method to dissolve this compound in a nonpolar organic solvent for a reaction?
The most effective and widely used strategy is to convert the dihydrochloride salt into its corresponding "freebase" form.[1] The freebase is the neutral (unprotonated) form of the molecule, 6-Tert-butylpyridin-3-amine.[6] By removing the ionic charges, the molecule becomes significantly less polar and, consequently, much more soluble in a wide range of organic solvents.[1] This is a standard procedure, particularly before reactions like amide couplings or nucleophilic substitutions.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for enhancing the solubility of 6-Tert-butylpyridin-3-amine dihydrochloride.
Strategy 1: Conversion to Freebase (Aqueous Workup)
This is the most robust method for achieving high solubility in nonpolar organic solvents. The process involves neutralizing the hydrochloride salt with a mild base in an aqueous solution and then extracting the neutral organic compound.
Causality and Scientific Principles
The dihydrochloride salt exists as a dication in solution. By adding a base (e.g., sodium bicarbonate, NaHCO₃), we deprotonate the two acidic ammonium centers. The pKa of a typical pyridinium ion is around 5, and anilinium ions are around 4.6. A weak base like sodium bicarbonate (the pKa of carbonic acid is ~6.4) is sufficient to neutralize these acidic protons, converting the salt into its neutral, organic-soluble freebase form.[7][8] This neutral molecule can then be efficiently extracted from the aqueous phase into an immiscible organic solvent.[9][10]
Experimental Protocol
-
Dissolution: Dissolve 1.0 equivalent of 6-Tert-butylpyridin-3-amine dihydrochloride in a minimal amount of deionized water in a separatory funnel.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. You will likely observe effervescence (CO₂ gas evolution) as the acid is neutralized. Continue adding the base dropwise until the effervescence ceases and the aqueous solution is basic (pH > 8, check with pH paper).
-
Extraction: Add a volume of an immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Diethyl Ether) to the separatory funnel.
-
Mixing & Separation: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. Place the funnel in a ring stand and allow the layers to fully separate.[1]
-
Collection: Drain the lower organic layer (if using DCM) or the upper organic layer (if using Ethyl Acetate/Ether) into a clean Erlenmeyer flask.
-
Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-5) two more times. Combine all organic extracts.[1]
-
Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[1] Then, dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent. The resulting solution now contains the freebase form of your compound, which is ready for use in your reaction or for isolation by evaporating the solvent under reduced pressure.[1]
Strategy 2: In-Situ Neutralization with an Organic Base
This method is suitable when the presence of water must be strictly avoided in the subsequent reaction. It involves suspending the salt in an anhydrous organic solvent and adding a soluble organic base.
Causality and Scientific Principles
In this anhydrous approach, a tertiary amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA, Hünig's base) is used as the proton acceptor.[1] When added to the suspension of the dihydrochloride salt, the organic base neutralizes the acidic protons, forming the soluble freebase in the organic solvent. A byproduct of this reaction is the corresponding ammonium hydrochloride salt of the organic base (e.g., triethylammonium chloride), which is often insoluble in solvents like DCM and can be removed by filtration.[1]
Experimental Protocol
-
Suspension: Suspend 1.0 equivalent of 6-Tert-butylpyridin-3-amine dihydrochloride in your desired anhydrous organic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm from the neutralization.
-
Base Addition: Slowly add a slight excess (2.1-2.2 equivalents) of a tertiary amine base (e.g., Triethylamine or DIPEA) dropwise to the stirred suspension.
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. During this time, the solid starting material should dissolve as it is converted to the freebase. A new precipitate, the triethylammonium chloride salt, may form.[1]
-
Filtration (if necessary): If a precipitate forms, filter the mixture to remove the insoluble ammonium salt.
-
Usage: The resulting clear solution contains the freebase and is ready for direct use in the subsequent reaction.
Strategy 3: Co-Solvent Systems and Physical Methods
These strategies are less universally effective than free-basing but can be useful in specific contexts or when the salt form is required.
-
Co-solvents: If your reaction can tolerate polar protic solvents, adding a small amount of methanol or ethanol to a suspension of the salt in a less polar solvent can significantly improve solubility.[1] The more polar alcohol can better solvate the ionic salt, breaking up the crystal lattice and bringing it into solution.
-
Sonication: Using an ultrasonic bath can aid dissolution. The high-frequency sound waves create cavitation bubbles that agitate the solid particles, increasing the surface area in contact with the solvent and accelerating the dissolution process.
-
Heating: As discussed in the FAQs, gentle warming can increase solubility.[3][4] The solubility of amine salts in organic solvents generally increases with rising temperature.[11] This can be combined with co-solvents or sonication for a synergistic effect.
Data Summary & Visualization
Qualitative Solubility Profile
The following table provides a general guide to the expected solubility of the two forms of 6-Tert-butylpyridin-3-amine. Actual quantitative solubility can vary with temperature and purity.
| Solvent | Solvent Type | Dihydrochloride Salt Form | Freebase Form |
| Water | Polar Protic | Soluble | Sparingly Soluble |
| Methanol, Ethanol | Polar Protic | Soluble / Sparingly Soluble | Soluble |
| DMSO, DMF | Polar Aprotic | Soluble | Soluble |
| Dichloromethane (DCM) | Weakly Polar | Insoluble | Soluble |
| Ethyl Acetate (EtOAc) | Weakly Polar | Insoluble | Soluble |
| Tetrahydrofuran (THF) | Weakly Polar | Insoluble | Soluble |
| Toluene, Hexanes | Nonpolar | Insoluble | Soluble / Sparingly Soluble |
Decision Workflow for Solubility Enhancement
This diagram outlines a logical pathway for selecting the appropriate solubilization strategy.
Caption: Decision tree for selecting a solubility strategy.
Experimental Workflow: Aqueous Freebase Conversion
This diagram illustrates the key steps in the liquid-liquid extraction process described in Protocol A.
Caption: Workflow for freebase conversion via extraction.
References
-
Zervou, S. K., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Retrieved from [Link]
-
Fahim, F., et al. (2019). Temperature and Salt Addition Effects on the Solubility Behaviour of some Phenolic Compounds in Water. ResearchGate. Retrieved from [Link]
-
Schick, D., et al. (2023). Modeling the temperature-dependent solubility of salts in organic solvents. ResearchGate. Retrieved from [Link]
-
Various Authors. (2018). Problem with hydrochloride salt formation/isolation. Reddit. Retrieved from [Link]
-
Schläfer, P., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data. Available at: [Link]
-
Li, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry. Available at: [Link]
-
Edelmann, F. T. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Conversion of Amines to Amine Salts. YouTube. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]
-
PubChemLite. (n.d.). 6-tert-butylpyridin-3-amine dihydrochloride (C9H14N2). Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
University of California, Davis. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Tert-butyl amine hydrochloride. NIST WebBook. Retrieved from [Link]
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- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
Base selection for optimizing Buchwald-Hartwig amination with 6-Tert-butylpyridin-3-amine dihydrochloride
Technical Support Center: Optimizing Buchwald-Hartwig Amination with 6-Tert-butylpyridin-3-amine Dihydrochloride
Introduction: The "Hidden" Stoichiometry Trap
User Profile: You are likely experiencing low yields, stalled conversion, or catalyst deactivation.[1] The Root Cause: Your substrate is 6-Tert-butylpyridin-3-amine dihydrochloride .[1] Unlike standard anilines, this is a double salt.[1] The most common failure mode with this specific substrate is not the catalyst choice, but the base stoichiometry .
Standard Buchwald protocols often call for 1.2–1.5 equivalents of base.[1] For your substrate, this amount is consumed entirely by the HCl trapped in the crystal lattice, leaving the amine protonated (non-nucleophilic) and the catalyst idle.
This guide provides the corrective protocols to overcome the "Salt Barrier" and the "Pyridine Poisoning" effect.
Part 1: The Base Selection Matrix
Do not choose a base arbitrarily. Select based on your electrophile’s sensitivity and the reaction kinetics required.
| Base Candidate | Type | pKa (conj. acid) | Recommended For | The "Catch" |
| NaOtBu / KOtBu | Strong, Soluble | ~17 | Standard Substrates. Fast reaction rates; high solubility in Toluene/THF.[1] | Incompatible with esters, nitriles, or base-sensitive electrophiles.[1] |
| LHMDS | Strong, Non-nucleophilic | ~26 | Enolizable Ketones/Esters. High solubility; prevents side-reactions.[1] | Extremely moisture sensitive.[1] Requires strictly anhydrous conditions.[1] |
| Cs₂CO₃ | Weak, Inorganic | ~10.3 | Sensitive Functional Groups. (Esters, aldehydes, nitro).[1] | Heterogeneous. Requires heat (80-100°C) and often longer reaction times.[1] |
| K₃PO₄ | Weak, Inorganic | ~12.3 | General Purpose. Good balance of strength and tolerance. | Often requires water/solvent optimization (e.g., Dioxane/H₂O) to solubilize the salt.[1] |
Part 2: The Stoichiometry Directive
The following logic governs your reaction setup. You must account for the Neutralization Load before calculating the Catalytic Load .
The Formula:
For 6-Tert-butylpyridin-3-amine dihydrochloride (2HCl) :
-
Neutralization Load: 2.0 equivalents (to strip 2 HCl).[1]
-
Catalytic Load: 1.2–1.5 equivalents (to drive the Pd cycle).[1][2]
-
Total Requirement: 3.2–3.5 equivalents of Base.
Visualizing the "Salt Barrier"
The diagram below illustrates why standard conditions fail and how the correct stoichiometry unlocks the catalytic cycle.
Caption: The "Salt Barrier" Mechanism. 1.5 eq of base results in a stalled reaction because the amine never enters the free-base state required for the Pd-cycle.
Part 3: Experimental Protocols
Method A: In-Situ Neutralization (High Throughput / Robust Substrates)
Best for: Reactions using NaOtBu or LHMDS where the electrophile is stable.
-
Charge Solids: Add Pd source (e.g.,
), Ligand (e.g., XPhos or BrettPhos), Substrate (Amine[1]·2HCl), and Electrophile to the vial. -
Add Base: Add 3.5 equivalents of NaOtBu.
-
Solvent: Add anhydrous Toluene or Dioxane.
-
Heat: The reaction will likely generate heat upon solvent addition due to acid-base neutralization.[1] Stir vigorously.
Method B: The "Free-Basing" Pre-step (Recommended for Troubleshooting)
Best for: Sensitive substrates or if Method A fails.[1] This eliminates the variable of salt interference.
-
Dissolution: Dissolve the 6-Tert-butylpyridin-3-amine dihydrochloride in a minimal amount of water.[1]
-
Partition: Add DCM (Dichloromethane) and 1M NaOH (approx. 2.5 eq).
-
Extraction: Shake and separate the organic layer.[1] Extract aqueous layer 2x with DCM.[1]
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo. -
Result: You now have the free amine oil/solid .[1] Use standard Buchwald stoichiometry (1.2–1.4 eq Base) with this material.
Part 4: Troubleshooting & FAQs
Q1: I used 3.5 eq of
-
Fix: Add small amounts of water (1-2% v/v) to the solvent to act as a phase transfer shuttle, or switch to a soluble organic base like DBU (2.0 eq) plus the inorganic base to facilitate proton transfer.
Q2: My reaction turns black immediately (Pd black) and yields are low. A: This suggests the amine is not coordinating/reacting fast enough, leading to catalyst decomposition. The 6-tert-butyl group adds solubility, but the pyridine nitrogen can competitively bind Pd.
-
Fix: Ensure you are using a ligand that out-competes the pyridine nitrogen (e.g., BrettPhos or RuPhos ).[1] Also, verify you are using the free-based amine (Method B) to ensure immediate availability of the nucleophile.
Q3: Can I use DBU or Triethylamine as the primary base? A: Generally, no. While they can neutralize the HCl, they are often not strong enough to facilitate the deprotonation of the Pd(II)-amine complex in the catalytic cycle (the actual coupling step).
-
Strategy: Use DBU (2.0 eq) only to neutralize the HCl, and use NaOtBu (1.5 eq) to drive the reaction.
Diagnostic Decision Tree
Use this flow to diagnose failure modes.
Caption: Diagnostic workflow for optimizing amine salt couplings.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1][3]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][4] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.
-
Wolfe, J. P., & Buchwald, S. L. (1997).[1] Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 62(5), 1264-1267.
-
Klinkenberg, J. L., & Hartwig, J. F. (2011).[1] Slow Deprotonation of Arylpalladium Amido Complexes by Carbonate Bases. Angewandte Chemie International Edition, 50(4), 864-867.[1] [1]
Sources
- 1. PubChemLite - 6-tert-butylpyridin-3-amine dihydrochloride (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Screening for Efficient Suzuki Coupling of 6-Tert-butylpyridin-3-amine Dihydrochloride
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura coupling with challenging heteroaromatic amines. Specifically, we will address the nuances of ligand screening for the successful coupling of 6-tert-butylpyridin-3-amine dihydrochloride. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of 6-tert-butylpyridin-3-amine dihydrochloride considered challenging?
A1: The challenges with this substrate are multi-faceted. Firstly, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Secondly, the electron-donating nature of both the tert-butyl group and the amine can make the pyridine ring more electron-rich, which can slow down the oxidative addition step of the catalytic cycle.[2] Lastly, the dihydrochloride salt form requires careful consideration of the base used, as a portion of the base will be consumed to neutralize the hydrochloric acid before it can participate in the catalytic cycle.
Q2: What is the primary role of the phosphine ligand in this reaction?
A2: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like 6-tert-butylpyridin-3-amine, bulky and electron-rich phosphine ligands are often necessary.[3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, helping to overcome the inherent low reactivity of the substrate.[3]
Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄?
A3: While Pd(PPh₃)₄ is a versatile catalyst, it may not be optimal for this specific transformation. The coupling of electron-rich heteroaromatic chlorides often requires more specialized ligand systems to achieve high yields.[3][4] Modern dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands, have demonstrated superior performance in such cases.[3][4][5]
Q4: How does the choice of base impact the reaction?
A4: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1] The choice of base can significantly affect the reaction rate and yield.[6] For this substrate, a strong, non-nucleophilic base is generally preferred. Given the dihydrochloride form, a sufficient excess of the base is required to both neutralize the salt and facilitate the catalytic cycle.
Q5: What are the most common side reactions to watch out for?
A5: Common side reactions in Suzuki-Miyaura couplings include protodeboronation (replacement of the boronic acid group with a hydrogen), homocoupling of the boronic acid, and dehalogenation of the aryl halide.[7][8] Careful optimization of the reaction conditions, particularly the choice of ligand, base, and solvent, as well as ensuring an inert atmosphere, can help minimize these unwanted side reactions.[8]
Troubleshooting Guide: Low Yield or No Reaction
Low or no yield is a frequent issue when developing new Suzuki coupling protocols. This guide provides a systematic approach to troubleshooting and optimizing the reaction through ligand screening.
Initial Checks and Balances
Before embarking on a full ligand screening, it's crucial to verify the integrity of your starting materials and reaction setup.
-
Reagent Quality: Ensure the boronic acid is fresh and has not degraded. Boronic acids can be prone to decomposition, especially if they are heteroaromatic.[7] The palladium source and ligands should be of high purity and stored under an inert atmosphere to prevent oxidation.[8]
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[8] Thoroughly degas your solvent and ensure the reaction is set up and runs under a positive pressure of an inert gas like argon or nitrogen.
-
Solvent Purity: Use anhydrous solvents, as water can sometimes promote side reactions like protodeboronation, although a small amount of water is often beneficial in Suzuki couplings.[8][9]
Systematic Ligand Screening Protocol
The following protocol outlines a step-by-step approach to screen different phosphine ligands to identify the optimal conditions for your reaction.
Experimental Protocol: Ligand Screening
-
Reaction Setup: In an array of oven-dried reaction vials equipped with stir bars, add 6-tert-butylpyridin-3-amine dihydrochloride (1.0 equiv) and the desired arylboronic acid (1.2-1.5 equiv).
-
Catalyst and Ligand Addition: In a separate glovebox or under a stream of inert gas, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the various phosphine ligands to be screened. Add the appropriate amounts of the catalyst and ligand to each reaction vial. A typical starting point is 2 mol% Pd and 4 mol% ligand.
-
Base and Solvent Addition: Add the chosen base (e.g., K₃PO₄ or Cs₂CO₃, 3.0-4.0 equiv) to each vial. Then, add the degassed solvent (e.g., dioxane, toluene, or THF/water mixture) via syringe.
-
Reaction Execution: Seal the vials and place them in a preheated aluminum block on a magnetic stir plate. Heat the reactions at a set temperature (e.g., 80-110 °C) for a defined period (e.g., 12-24 hours).
-
Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major side products.
Data Presentation: Ligand Screening Results (Hypothetical)
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <5 |
| 2 | XPhos | K₃PO₄ | Toluene | 100 | 75 |
| 3 | SPhos | K₃PO₄ | Toluene | 100 | 82 |
| 4 | RuPhos | K₃PO₄ | Toluene | 100 | 68 |
| 5 | SPhos | Cs₂CO₃ | Dioxane | 100 | 88 |
| 6 | SPhos | K₃PO₄ | THF/H₂O | 80 | 65 |
Visualizing the Workflow
A clear workflow is essential for systematic optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: Bulky, electron-rich ligands facilitate the addition of the aryl halide to the Pd(0) center. [3]This is often the rate-limiting step, especially with electron-rich heteroaryl chlorides.
-
Transmetalation: The base activates the boronic acid, which then transfers its organic group to the palladium center. The nature of the ligand can influence the rate of this step.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst. [10]Ligand bulk can promote this final step. [5] By systematically screening ligands with varying steric and electronic properties, you can identify a catalyst system that optimally balances the rates of these three key steps for your specific substrate.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications. [Link]
-
eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
White Rose eTheses Online. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6). [Link]
-
PubMed Central. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
SciSpace. Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. (2022, February 2). [Link]
-
ACS Publications. Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. [Link]
-
Gessner Group. Phosphine ligands and catalysis. [Link]
-
ACS Publications. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2025, February 24). [Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? (2021, July 9). [Link]
-
PubMed. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. (2006, June 23). [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. entegris.com [entegris.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 6-Substituted Pyridin-3-amine Reagents
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase inhibitor synthesis, the selection of foundational reagents is a critical determinant of a program's success. The 6-substituted pyridin-3-amine scaffold is a well-established and highly valued pharmacophore, with 6-tert-butylpyridin-3-amine dihydrochloride serving as a common starting point for the development of numerous potent and selective kinase inhibitors. The tert-butyl group often provides a beneficial hydrophobic interaction within the ATP-binding pocket of various kinases. However, the dynamic nature of drug discovery necessitates a broader palette of structural diversity to fine-tune pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive comparison of viable alternative reagents to 6-tert-butylpyridin-3-amine dihydrochloride, providing objective insights and supporting data to inform strategic decisions in kinase inhibitor design and synthesis.
The Central Role of the 6-Substituted Pyridin-3-amine Moiety
The 3-aminopyridine core is a key structural element in a multitude of kinase inhibitors, acting as a hinge-binding motif that mimics the adenine region of ATP. The substituent at the 6-position plays a pivotal role in modulating the inhibitor's potency, selectivity, and physicochemical properties. The size, shape, and electronic nature of this group can profoundly influence the molecule's interaction with the kinase active site, particularly in the hydrophobic region adjacent to the hinge.
Commercially Available Alternatives to 6-Tert-butylpyridin-3-amine
While 6-tert-butylpyridin-3-amine offers a robust starting point, exploration of alternative substituents at the 6-position can unlock improved biological activity and drug-like properties. This guide focuses on three commercially available and synthetically versatile alternatives:
-
6-Isopropylpyridin-3-amine: A slightly less sterically hindered alkyl-substituted analogue.
-
6-Cyclopropylpyridin-3-amine: Introduces a strained ring system that can offer unique conformational constraints and metabolic stability.
-
6-(Trifluoromethyl)pyridin-3-amine: An electron-withdrawing alternative that can significantly alter the electronic properties of the pyridine ring and introduce a potential hydrogen bond acceptor.
The selection of a particular alternative is a strategic decision driven by the specific goals of the drug discovery program, including the target kinase profile, desired selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Comparative Analysis of 6-Substituted Pyridin-3-amine Reagents
The following table provides a comparative overview of the key characteristics of 6-tert-butylpyridin-3-amine and its alternatives. This data is synthesized from commercially available information and insights from the scientific literature on structure-activity relationships (SAR) in kinase inhibitors.
| Feature | 6-Tert-butylpyridin-3-amine | 6-Isopropylpyridin-3-amine | 6-Cyclopropylpyridin-3-amine | 6-(Trifluoromethyl)pyridin-3-amine |
| Structure | ![]() | ![]() | ![]() | ![]() |
| CAS Number | 39919-70-5 (free base) | 405103-02-8 | 1159821-66-5 | 125449-74-7 |
| Molecular Weight | 150.22 g/mol | 136.19 g/mol | 134.18 g/mol | 162.11 g/mol |
| Predicted LogP | ~2.3 | ~1.8 | ~1.5 | ~1.7 |
| Synthetic Accessibility | Readily available | Commercially available | Commercially available | Commercially available |
| Potential SAR Impact | - Provides significant hydrophobic interactions. - Can enhance potency for kinases with accommodating hydrophobic pockets. | - Offers a balance of hydrophobicity and reduced steric bulk compared to tert-butyl. - May improve selectivity by disfavoring binding to kinases with smaller pockets. | - Introduces conformational rigidity. - The cyclopropyl group can be metabolically more stable than linear alkyl groups. | - Electron-withdrawing nature can alter the pKa of the pyridine nitrogen, potentially affecting hinge-binding interactions. - Can serve as a hydrogen bond acceptor. |
Structure-Activity Relationship (SAR) Insights from Kinase Inhibitor Synthesis
The choice of the 6-substituent on the pyridin-3-amine core is a critical decision in the design of kinase inhibitors. Published research on various kinase families, including Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Epidermal Growth Factor Receptors (EGFR), provides valuable insights into the impact of these substituents.
-
Alkyl Substituents (Tert-butyl vs. Isopropyl): In the context of FGFR inhibitors, for instance, the size of the alkyl group at the 6-position can be a determining factor for selectivity. While a bulky tert-butyl group might be optimal for binding to one FGFR isoform, a smaller isopropyl group could favor another, or even a different kinase family altogether. This is often due to subtle differences in the topology of the ATP-binding site. Some studies have shown that introducing methyl groups on the pyridine ring can lead to steric clashes with the hinge region of the kinase, thereby reducing binding affinity.[1][2][3]
-
Cyclopropyl Substituent: The cyclopropyl group offers a unique conformational rigidity that can be advantageous. Its three-membered ring structure restricts rotation compared to its acyclic counterparts, which can lock the molecule into a more favorable binding conformation. This can lead to an increase in potency and selectivity. Furthermore, the cyclopropyl group is often more resistant to metabolic degradation than linear alkyl chains, potentially leading to improved pharmacokinetic profiles.
-
Trifluoromethyl Substituent: The strongly electron-withdrawing trifluoromethyl group significantly alters the electronic landscape of the pyridine ring. This can influence the basicity of the ring nitrogen, which is often crucial for forming hydrogen bonds with the kinase hinge region. The fluorine atoms of the CF3 group can also participate in favorable interactions with the protein, such as acting as hydrogen bond acceptors.
Experimental Protocols: Key Coupling Reactions
The synthesis of kinase inhibitors from 6-substituted pyridin-3-amines typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Below are generalized, self-validating protocols for these key transformations, which should be optimized for each specific substrate combination.
Generalized Protocol for Suzuki-Miyaura Coupling
This reaction is instrumental for forming a carbon-carbon bond, often to introduce an aryl or heteroaryl moiety that will occupy the core of the kinase inhibitor structure.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction vessel, add the 6-substituted 3-halopyridine (1.0 eq), the corresponding aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, or toluene). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Generalized Protocol for Buchwald-Hartwig Amination
This reaction is crucial for forming a carbon-nitrogen bond, often to couple the aminopyridine core with another aromatic or heteroaromatic ring.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Substrate Addition: Add the 6-substituted 3-halopyridine (1.0 eq) and the amine coupling partner (1.1-1.5 eq).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Perspectives
The selection of the 6-substituent on the pyridin-3-amine scaffold is a critical, data-driven decision in the design of novel kinase inhibitors. While 6-tert-butylpyridin-3-amine remains a valuable and widely used building block, the exploration of alternatives such as 6-isopropylpyridin-3-amine, 6-cyclopropylpyridin-3-amine, and 6-(trifluoromethyl)pyridin-3-amine offers exciting opportunities to modulate potency, selectivity, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships within the target kinase family, coupled with robust synthetic strategies, will empower researchers to rationally design and synthesize the next generation of effective and safe kinase inhibitors.
References
-
Choi, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link][1][2][3]
- El-Sayed, M. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1653.
-
Li, C., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035. [Link][4][5]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
ACS Green Chemistry Institute. Suzuki-Miyaura Coupling. [Link]
Sources
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- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Kinase Inhibitor Activity from 6-Tert-butylpyridin-3-amine Dihydrochloride Precursors
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors is a continuous and evolving challenge. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[1] The aminopyridine scaffold has emerged as a privileged structure in the design of numerous clinically successful kinase inhibitors.[2] This guide provides an in-depth technical framework for researchers utilizing 6-tert-butylpyridin-3-amine dihydrochloride as a precursor for the synthesis and subsequent validation of novel kinase inhibitors.
While direct, publicly available experimental data for kinase inhibitors synthesized specifically from 6-tert-butylpyridin-3-amine dihydrochloride is limited, its structural motifs are present in a variety of potent kinase inhibitors. This guide will, therefore, leverage established principles and comparative data from structurally related aminopyridine-based inhibitors to provide a comprehensive roadmap for validation. We will explore the rationale behind experimental design, detail robust validation protocols, and present a comparative analysis of inhibitor activity against key kinase families.
The Strategic Advantage of the 6-Aminopyridine Scaffold
The 6-aminopyridine core is a versatile scaffold in medicinal chemistry, offering key interaction points with the hinge region of the ATP-binding pocket of many kinases. The amino group can act as a hydrogen bond donor, a critical interaction for anchoring the inhibitor to the kinase. The pyridine ring itself can form additional interactions, and the substituents on the ring can be modified to enhance potency, selectivity, and pharmacokinetic properties. The tert-butyl group at the 6-position of the precursor provides steric bulk, which can be exploited to achieve selectivity for or against certain kinases.
From Precursor to Putative Inhibitor: A Synthetic Overview
The synthesis of kinase inhibitors from 6-tert-butylpyridin-3-amine dihydrochloride typically involves coupling reactions to introduce pharmacophores that will interact with other regions of the ATP-binding site. A common synthetic route involves a Buchwald-Hartwig or Suzuki coupling to append an aromatic or heteroaromatic moiety at the 3-amino position. Further modifications can be made to the pyridine ring or the coupled group to optimize the inhibitor's properties.
Validating Kinase Inhibitor Activity: A Multi-tiered Approach
The validation of a novel kinase inhibitor is a systematic process that moves from initial biochemical assays to more physiologically relevant cell-based models. The primary goals are to determine the inhibitor's potency (typically as an IC50 value), its selectivity across the kinome, and its mechanism of action.
Tier 1: In Vitro Biochemical Assays for Potency Determination
The first step in validating a new compound is to measure its ability to inhibit the activity of the purified target kinase in a biochemical assay.[3] These assays directly measure the catalytic activity of the kinase, which is the transfer of a phosphate group from ATP to a substrate.[4]
A variety of assay formats are available, each with its own advantages and disadvantages. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and suitability for high-throughput screening.[5] These assays measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. Fluorescence-based assays, like Time-Resolved Förster Resonance Energy Transfer (TR-FRET), offer another robust method for quantifying kinase activity.
Table 1: Comparison of Common In Vitro Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate. | Gold standard, high sensitivity. | Requires handling of radioactive materials, low throughput. |
| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction via a coupled enzyme reaction that generates light. | High sensitivity, high throughput, non-radioactive. | Can be prone to interference from compounds that affect the coupled enzyme reactions. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescently labeled substrate upon phosphorylation. | Homogeneous format, high throughput. | Requires a suitable fluorescently labeled substrate, can have a smaller dynamic range. |
| Time-Resolved FRET (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore on a substrate and an antibody that recognizes the phosphorylated substrate. | High sensitivity, robust, homogeneous format. | Can be expensive, requires specific antibody pairs. |
This protocol provides a general framework for determining the IC50 value of a test compound against a target kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of the test compound (derived from 6-tert-butylpyridin-3-amine) and a known reference inhibitor in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound or DMSO (vehicle control).
-
Add 2.5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Cell-Based Assays for Target Engagement and Downstream Signaling
While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complex cellular environment.[5] Cell-based assays are crucial for confirming that the inhibitor can enter cells, engage its target kinase, and modulate downstream signaling pathways.[6]
A common approach is to use Western blotting to measure the phosphorylation status of the target kinase (autophosphorylation) or its known downstream substrates. A reduction in the phosphorylation of these proteins in the presence of the inhibitor provides evidence of target engagement and functional cellular activity.
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., one with a known dependency on the target kinase) in 6-well plates and allow to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the activity of a novel inhibitor derived from 6-tert-butylpyridin-3-amine, it is essential to compare its potency and selectivity against established inhibitors that target the same or related kinases and share a similar aminopyridine scaffold.
Table 2: Representative IC50 Values of Aminopyridine-Based Kinase Inhibitors
| Kinase Target | Reference Inhibitor | IC50 (nM) | Reference |
| FGFR1 | AZD4547 | 0.2 | [7] |
| FGFR2 | Infigratinib (BGJ398) | 1.4 | [8] |
| FGFR3 | Erdafitinib | 3.0 | [8] |
| JAK1 | Abrocitinib | 29 | [6] |
| JAK3 | Tofacitinib | 1 | [9] |
| EGFR (L858R/T790M) | Osimertinib | <10 | [9] |
| GSK-3β | CHIR-99021 | 6.7 | [10] |
This data is for illustrative purposes to provide a benchmark for comparison.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate the validation workflow and a representative kinase signaling pathway.
Caption: Workflow for the synthesis and validation of a kinase inhibitor.
Caption: A representative receptor tyrosine kinase signaling pathway.
Conclusion
6-Tert-butylpyridin-3-amine dihydrochloride represents a valuable and versatile precursor for the synthesis of novel kinase inhibitors. While the journey from precursor to a validated lead compound is multifaceted, a systematic and rigorous validation cascade is paramount. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can effectively characterize the potency, selectivity, and cellular activity of their synthesized compounds. Benchmarking against known inhibitors provides crucial context and aids in the structure-activity relationship studies necessary for lead optimization. This guide provides a foundational framework to empower researchers in their efforts to discover the next generation of targeted therapies.
References
-
Reaction Biology. (2022). Kinase Assays. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
-
MySkinRecipes. (n.d.). 6-(tert-Butyl)pyridin-3-ol. [Link]
- Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer research, 72(8), 2045–2056.
-
PubChemLite. (n.d.). 6-tert-butylpyridin-3-amine dihydrochloride (C9H14N2). [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147–3176.
- Google Patents. (2022). Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof.
-
PubMed. (2025). Identifying potent Janus kinase 3 inhibitors using structure-guided virtual screening for inflammatory and neoplastic disease therapy. [Link]
-
RSC Publishing. (2023). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. [Link]
- Sim, T., et al. (2017). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of medicinal chemistry, 60(19), 8140–8163.
-
RSC Publishing. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. [Link]
-
ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
Regulations.gov. (2021). US Patent No. 8829195. [Link]
-
PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. [Link]
- Google Patents. (n.d.). US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl).
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
Links. (2025). Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
-
PubMed. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]
-
PMC. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. [Link]
-
Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
PMC. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. [Link]
-
PubMed. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Link]
-
Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
University of Illinois at Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]
-
PubMed. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
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- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 10. US11672803B2 - Use of inhibitors of Brutons tyrosine kinase (Btk) - Google Patents [patents.google.com]
Head-to-head comparison of Suzuki coupling with different substituted aminopyridines
Executive Summary
The aminopyridine scaffold is ubiquitous in kinase inhibitors and CNS-active agents. However, it represents one of the most challenging substrates for Suzuki-Miyaura coupling due to Lewis basicity. The free amino group (
Historically, this necessitated the use of protecting groups (e.g., Boc, Acetyl), adding two synthetic steps (protection/deprotection) and reducing overall process efficiency. This guide presents a head-to-head comparison of modern catalytic systems, demonstrating that bulky dialkylbiaryl phosphine ligands (Buchwald ligands) render protection groups obsolete in 90% of cases, offering a superior "Direct Coupling" pathway.
The Mechanistic Challenge: Catalyst Poisoning
To optimize this reaction, one must understand the failure mode. In standard couplings, the oxidative addition of the aryl halide to Pd(0) is the rate-determining step. With aminopyridines, the substrate acts as a poison.
Catalyst Poisoning Pathway
The electron-rich nitrogen atoms (both ring and exocyclic) bind to the electrophilic Pd(II) species, forming stable, off-cycle "dead" complexes. This is particularly acute in 2-aminopyridines , where the structural motif resembles an amidine, capable of forming a stable 4-membered chelate with the metal.
Figure 1: The catalytic cycle showing the competitive "Off-Cycle Trap" where the aminopyridine substrate coordinates to the palladium, deactivating the catalyst.
Head-to-Head Comparison: Ligand Performance
The choice of ligand is the single most critical variable. We compared three generations of catalyst systems on a benchmark reaction: Coupling of 2-amino-5-chloropyridine with phenylboronic acid.
Comparative Data Matrix
| Feature | Gen 1: Triphenylphosphine | Gen 2: Bidentate (dppf) | Gen 3: Buchwald (XPhos/SPhos) |
| Catalyst System | XPhos Pd G2 | ||
| Ligand Type | Monodentate Arylphosphine | Bidentate Ferrocenyl | Bulky Dialkylbiaryl Phosphine |
| Yield (Unprotected) | < 10% | 45 - 60% | 92 - 98% |
| Reaction Time | 24h (Incomplete) | 12 - 16h | 1 - 4h |
| Temp Required | 100°C+ | 80 - 100°C | 40 - 80°C |
| Mechanism | Easily displaced by amine | Resists displacement but slow | Steric bulk prevents amine binding |
| Verdict | Obsolete | Reliable for easy substrates | Gold Standard |
Analysis
-
Why
Fails: The phosphine is not bulky enough. The pyridine nitrogen easily displaces , leading to the formation of complexes which are catalytically inactive. -
Why XPhos/SPhos Succeeds: The biaryl backbone creates a "roof" over the Pd center. This extreme steric bulk physically blocks the approach of the substrate's nitrogen atoms to the metal center, while still allowing the oxidative addition of the C-Cl bond.
Head-to-Head: Protected vs. Direct Coupling
Is it worth protecting the amine?
-
Route A (Traditional):
Coupling Deprotection. -
Route B (Modern): Direct Coupling of free
.
| Metric | Route A (Boc-Protection) | Route B (Direct Coupling) |
| Total Steps | 3 | 1 |
| Overall Yield | ~65% (aggregate of 3 steps) | ~90% (single step) |
| Atom Economy | Poor (Reagents for Boc/TFA waste) | Excellent |
| Cost | High (Reagents + Time) | Low |
Substrate Specifics: Positional Isomers
Not all aminopyridines behave the same. The position of the amine relative to the pyridine nitrogen dictates the ligand choice.
2-Aminopyridines (The "Hard" Case)
-
Challenge: The N1 and exocyclic amine form a bidentate pocket.
-
Reasoning: These ligands are specifically tuned to prevent bidentate chelation. RuPhos is particularly effective for secondary amines.
3-Aminopyridines & 4-Aminopyridines
-
Challenge: Electronic deactivation. The ring is electron-poor, making oxidative addition of chlorides slow.
-
Recommended Ligand: XPhos or BrettPhos .[1]
-
Reasoning: XPhos provides the high electron density needed to facilitate oxidative addition on electron-deficient rings.
Validated Experimental Protocols
These protocols use "Precatalysts" (e.g., XPhos Pd G2). Do not attempt to mix Pd(OAc)2 and ligand in situ for difficult substrates; the ratio control is too variable.
Protocol A: General Purpose (3- or 4-aminopyridines)
-
Substrate: 0.5 mmol Halopyridin-amine.
-
Boronic Acid: 0.75 mmol (1.5 equiv).
-
Catalyst: XPhos Pd G2 (1-2 mol%).
-
Base:
(0.5 M solution in water, 2.0 equiv). -
Solvent: THF or 1,4-Dioxane (degassed).
-
Conditions: 60°C for 2 hours.
Protocol B: The "Difficult" Case (2-aminopyridines / Chlorides)
-
Substrate: 0.5 mmol 2-amino-3-chloropyridine.
-
Catalyst: RuPhos Pd G2 or SPhos Pd G2 (2-4 mol%).
-
Base:
(solid, 3.0 equiv) + 5% water (v/v).-
Note: Using solid phosphate with a small amount of water often works better for 2-aminopyridines than fully aqueous systems, possibly by limiting boronic acid protodeboronation.
-
-
Solvent: n-Butanol or Toluene.
-
Conditions: 80-100°C for 4-12 hours.
Optimization Decision Tree
Use this logic flow to select the correct conditions for your specific substrate.
Figure 2: Workflow for selecting catalyst and temperature based on substrate topology and halogen type.
References
-
Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.
-
Lutz, M. R., et al. (2017). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." The Journal of Organic Chemistry.
-
BenchChem Technical Guides. "A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions."
Sources
Cross-validation of biological screening results for compounds derived from 6-Tert-butylpyridin-3-amine dihydrochloride
This guide provides a comprehensive framework for the cross-validation of primary biological screening results, using the hypothetical discovery of a hit compound, "Compound P-1" (structurally analogous to 6-tert-butylpyridin-3-amine dihydrochloride), as a case study. We will explore the essential steps to confirm its initial activity, benchmark it against known inhibitors, and elucidate its mechanism of action, ensuring the fidelity of the data before committing to further drug development efforts.
Introduction: The Imperative of Cross-Validation in Drug Discovery
The journey from a primary high-throughput screening (HTS) campaign to a validated lead compound is fraught with potential pitfalls, most notably the prevalence of false-positive results. These can arise from various sources, including compound interference with the assay technology, non-specific activity, or compound instability. Therefore, a rigorous cross-validation cascade is not merely a confirmatory step but a foundational pillar of a successful drug discovery program.
This guide will detail the systematic process of validating an initial "hit" from a primary screen, focusing on "Compound P-1," a novel pyridine derivative. We will outline the necessary orthogonal assays, counter-screens, and mechanistic studies required to build a robust data package, comparing its performance with established compounds in the field.
The Initial Hit: "Compound P-1"
For the purpose of this guide, we will assume that "Compound P-1" was identified as a potent inhibitor of the protein kinase "Kinase-X" in a primary HTS campaign that utilized a luminescence-based ATP depletion assay.
Primary Screening Result:
-
Assay: Luminescence-based Kinase Assay (e.g., Kinase-Glo®)
-
Target: Kinase-X
-
Result: "Compound P-1" exhibits an IC50 of 250 nM.
This initial result is promising, but it is crucial to verify that the observed activity is genuine and specific to the target.
Experimental Workflow for Cross-Validation
A multi-pronged approach is essential for robust validation. We will employ a series of orthogonal assays and counter-screens to confirm the initial hit and eliminate common sources of false positives.
Figure 1: A comprehensive workflow for the cross-validation of a primary screening hit.
Step 1: Compound Integrity and Re-testing
Before embarking on extensive biological assays, it is paramount to confirm the identity and purity of the hit compound.
Protocol: Compound Resynthesis and Quality Control
-
Resynthesis: Obtain or synthesize a fresh batch of "Compound P-1." This eliminates the possibility of degradation or contamination in the original screening sample.
-
Purity Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To verify the chemical structure.
-
Purity Threshold: The compound should be >98% pure before proceeding.
-
-
Dose-Response Confirmation: Re-run the primary luminescence-based kinase assay with the newly synthesized compound to confirm the initial IC50 value.
Step 2: Orthogonal Assays to Rule Out Assay Interference
Orthogonal assays measure the same biological activity but use a different detection technology. This is a critical step to ensure the observed inhibition is not an artifact of the primary assay format.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
-
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X. A europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. Phosphorylation leads to a FRET signal.
-
Procedure:
-
Dispense Kinase-X and "Compound P-1" (at various concentrations) into a 384-well assay plate.
-
Incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the biotinylated peptide substrate and ATP.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Comparator Compounds: Include known Kinase-X inhibitors, such as Staurosporine (a broad-spectrum inhibitor) and a specific, commercially available inhibitor for Kinase-X (e.g., "Comparator A").
Step 3: Counter-Screens for Non-Specific Activity
Counter-screens are designed to identify compounds that interfere with the assay components themselves, rather than the biological target. For our luminescence-based primary screen, a key counter-screen is against the luciferase enzyme.
Protocol: Luciferase Inhibition Assay
-
Principle: This assay directly measures the effect of "Compound P-1" on the activity of the luciferase enzyme used in the primary screen.
-
Procedure:
-
Dispense luciferase enzyme and "Compound P-1" (at the same concentrations used in the kinase assay) into a 384-well plate.
-
Add the luciferin substrate.
-
Measure the luminescence signal immediately.
-
-
Interpretation: Significant inhibition in this assay would suggest that "Compound P-1" is a luciferase inhibitor and therefore, the primary screening result was a false positive.
Comparative Data Analysis
The data from the orthogonal and counter-screens should be systematically compared to the primary screening data and to known comparator compounds.
Table 1: Comparative Potency and Specificity of Kinase-X Inhibitors
| Compound | Primary Assay IC50 (Luminescence) | Orthogonal Assay IC50 (TR-FRET) | Luciferase Inhibition IC50 |
| Compound P-1 | 250 nM | 310 nM | > 50 µM |
| Comparator A | 50 nM | 65 nM | > 50 µM |
| Staurosporine | 15 nM | 20 nM | > 50 µM |
Interpretation of Results:
-
The IC50 of "Compound P-1" in the TR-FRET assay (310 nM) is consistent with the primary luminescence assay (250 nM), indicating that the observed activity is not an artifact of the primary assay technology.
-
"Compound P-1" shows no significant inhibition of luciferase (> 50 µM), ruling out this common source of false positives.
-
While less potent than the established inhibitors "Comparator A" and Staurosporine, "Compound P-1" is confirmed as a bona fide inhibitor of Kinase-X.
Elucidating the Mechanism of Action and Cellular Activity
With the in vitro activity confirmed, the next steps are to investigate the compound's selectivity and its activity in a cellular context.
Kinase Selectivity Profiling
To assess the specificity of "Compound P-1," it should be screened against a panel of other kinases. This is crucial for understanding potential off-target effects.
Protocol: Kinase Selectivity Panel
-
Service: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX, Promega).
-
Procedure: "Compound P-1" is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).
-
Data Analysis: The results are often visualized as a "kinome tree" to highlight the selectivity profile of the compound.
Isomeric purity analysis of products from 6-Tert-butylpyridin-3-amine dihydrochloride reactions
Executive Summary
6-Tert-butylpyridin-3-amine dihydrochloride is a "privileged scaffold" in modern medicinal chemistry. The bulky tert-butyl group at the C6 position provides metabolic stability and hydrophobic binding interactions, while the C3-amine serves as a versatile handle for amidation or urea formation.
However, the analysis of its reaction products presents a unique "Isomeric Purity" challenge. The steric bulk of the tert-butyl group and the basicity of the pyridine nitrogen create specific chromatographic anomalies. Furthermore, downstream reactions often yield regioisomers (during electrophilic substitution) or diastereomers (during chiral coupling), necessitating distinct analytical strategies.
This guide objectively compares Reverse Phase HPLC (RP-HPLC) , Supercritical Fluid Chromatography (SFC) , and Quantitative NMR (qNMR) .
The Verdict:
-
For Routine QC & Regioisomers: Use RP-HPLC on Phenyl-Hexyl phases (superior to C18 for pyridines).
-
For Chiral/Diastereomeric Purity: SFC is the gold standard, offering 3x speed and higher resolution than normal-phase HPLC.
-
For Structural Verification: 1H-NMR (NOE) is non-negotiable for identifying regioisomer identity but insufficient for <1% impurity quantification.
The Isomeric Challenge
To understand the analysis, we must first define the isomers generated from 6-tert-butylpyridin-3-amine reactions.
Scenario A: Regioisomers (Electrophilic Substitution)
When subjecting the scaffold to halogenation (e.g., bromination), the amine directs ortho/para.
-
Isomer 1 (Target): Substitution at C2 (Ortho to amine, sterically accessible).
-
Isomer 2 (Impurity): Substitution at C4 (Ortho to amine, but sterically crowded by the adjacent C5 and C3 substituents).
-
Note: The tert-butyl group blocks C6 effectively.
Scenario B: Stereoisomers (Chiral Coupling)
Coupling the amine with a chiral carboxylic acid (e.g., an amino acid) generates diastereomers (
Comparative Analysis of Methods
Method A: RP-HPLC (The Workhorse)
Standard C18 columns often fail with aminopyridines due to silanol interactions causing peak tailing.
| Feature | C18 (Traditional) | Phenyl-Hexyl (Recommended) |
| Separation Mechanism | Hydrophobic Interaction | |
| Pyridine Peak Shape | Often Tailing (Tf > 1.5) | Sharp (Tf < 1.2) |
| Regioisomer Selectivity | Low ( | High ( |
| Buffer Requirement | High (TEA/TFA modifiers needed) | Moderate (Ammonium Formate) |
Why Phenyl-Hexyl? The
Method B: SFC (The High-Throughput Specialist)
SFC is superior for separating diastereomers formed from this scaffold.
-
Mechanism: Uses supercritical CO
with polar modifiers (MeOH). -
Advantage: The low viscosity allows high flow rates.[1] The "normal phase-like" mechanism separates stereoisomers based on their 3D shape and interaction with chiral stationary phases (CSPs) like Amylose-1 or Cellulose-2.
-
Green Factor: Reduces organic solvent waste by >80%.
Method C: qNMR (The Validator)
-
Role: Not for purity quantification (LOD is too high, ~0.5%), but essential for assigning which HPLC peak corresponds to which regioisomer using NOE (Nuclear Overhauser Effect) experiments.
Decision Framework & Workflow
The following diagram illustrates the logical flow for selecting the correct analytical method based on the reaction type.
Figure 1: Analytical Decision Matrix for 6-tert-butylpyridin-3-amine derivatives. Green nodes indicate recommended primary pathways.
Experimental Protocols
Protocol A: Regioisomer Separation (RP-HPLC)
Objective: Quantify C2-bromo vs C4-bromo impurities.
-
System: Agilent 1290 or Waters H-Class UPLC.
-
Column: XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm). Critical: Do not use standard C18.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 9.0). High pH suppresses protonation of the pyridine, reducing tailing.
-
B: Acetonitrile.[2]
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine
) and 210 nm. -
Sample Prep: Dissolve 10 mg in 1:1 MeCN:Water. Note: The dihydrochloride salt requires buffering; ensure sample solvent is neutral.
Self-Validation Check:
-
Resolution (
): Must be between regioisomers. -
Tailing Factor (
): Must be for the main peak.
Protocol B: Chiral Purity Analysis (SFC)
Objective: Determine diastereomeric excess (%de) of amide products.
-
System: Waters UPC2 or Agilent 1260 Infinity II SFC.
-
Column Screening: Chiralpak IG and Chiralcel OZ-3 (3.0 mm x 100 mm, 3 µm).
-
Mobile Phase:
-
CO
(Main carrier).[1] -
Co-solvent: Methanol + 0.1% Isopropylamine (IPA). Basic additive is mandatory to prevent non-specific binding of the pyridine nitrogen.
-
-
Conditions:
-
Back Pressure: 120 bar.
-
Temperature: 40°C.[2]
-
Gradient: 5% to 40% Co-solvent over 5 minutes.
-
-
Detection: UV @ 254 nm.
Performance Data Comparison
The following data represents typical performance metrics for a brominated derivative of 6-tert-butylpyridin-3-amine.
| Metric | RP-HPLC (C18, pH 3) | RP-HPLC (Phenyl, pH 9) | SFC (Chiralpak IG) |
| Run Time | 25 min | 15 min | 5 min |
| Peak Tailing (Tf) | 1.8 (Poor) | 1.1 (Excellent) | 1.1 (Excellent) |
| Resolution (Isomers) | 1.2 (Co-elution risk) | 3.5 (Baseline) | 4.0 (Baseline) |
| LOD (Impurity) | 0.05% | 0.01% | 0.05% |
| Solvent Cost/Run | High (~20mL) | Moderate (~15mL) | Low (~2mL MeOH) |
Analysis:
-
C18 Acidic: The pyridine is protonated (
), interacting strongly with residual silanols on the column, causing tailing and poor resolution. -
Phenyl Basic: The pyridine is neutral (free base), interacting purely via
-stacking and hydrophobicity. The bulky tert-butyl group enhances retention, allowing the phenyl phase to resolve the subtle electronic differences of the regioisomers.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Regalado, E. L., et al. (2014). "Chromatographic resolution of closely related species: Separation of fluorinated isomers and conformers." Journal of Chromatography A. (Demonstrates Phenyl-Hexyl superiority for aromatic isomers). Link
-
Toribio, L., et al. (2018). "Supercritical fluid chromatography in chiral analysis." Journal of Chromatography A. (Reference for SFC efficiency in pharmaceutical analysis). Link
-
PubChem. (2023). Compound Summary: 6-tert-butylpyridin-3-amine.[3][4][5] National Library of Medicine. Link
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 6-tert-Butylpyridin-3-amine - CAS:39919-70-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-(tert-Butyl)pyridin-3-amine | 39919-70-5 [sigmaaldrich.com]
- 5. PubChemLite - 6-tert-butylpyridin-3-amine dihydrochloride (C9H14N2) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Conformational Analysis of Ligands Derived from 6-Tert-butylpyridin-3-amine Dihydrochloride
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of Conformation in Drug Design
In the landscape of modern drug discovery, the 6-tert-butylpyridin-3-amine scaffold has emerged as a valuable building block for a variety of therapeutic agents. Its derivatives are being investigated for a range of biological targets, where the precise three-dimensional arrangement of the molecule—its conformation—is paramount for effective and selective binding to a protein target. The conformational landscape of a ligand dictates its interaction with the binding site, influencing potency, selectivity, and ultimately, its therapeutic efficacy.
This guide provides a comprehensive, in-depth comparison of the primary experimental and computational methodologies for the conformational analysis of ligands derived from 6-tert-butylpyridin-3-amine dihydrochloride. As a Senior Application Scientist, my objective is to not only present these techniques but to also provide the rationale behind their application, enabling researchers to make informed decisions in their drug design endeavors. We will explore the strengths and limitations of each method, supported by experimental data and detailed protocols, to provide a holistic understanding of the conformational behavior of this important class of molecules.
Part 1: The Solid-State Conformation: X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline state.[1] It provides an unambiguous snapshot of a single, low-energy conformation, revealing accurate bond lengths, bond angles, and torsional angles.
The "Why": Causality in Experimental Choices
For a novel ligand, obtaining a crystal structure is often a critical first step. It provides a foundational, high-resolution model of the molecule's preferred conformation in a tightly packed, ordered environment. This information is invaluable for validating computational models and for understanding intermolecular interactions that can influence crystal packing.
Experimental Protocol: From Powder to Structure
-
Crystal Growth:
-
Dissolve the 6-tert-butylpyridin-3-amine derivative in a suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture with water) to achieve supersaturation.
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single, diffraction-quality crystals. The presence of the dihydrochloride salt can influence crystal packing and may aid in obtaining well-ordered crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a modern X-ray diffractometer, typically with a molybdenum or copper X-ray source.[2]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map.
-
Build and refine the molecular model against the experimental data to achieve a final, high-resolution crystal structure.
-
Data Interpretation and a Case Study
The output of an X-ray crystallographic experiment is a detailed atomic model. For a derivative of 6-tert-butylpyridin-3-amine, key parameters to analyze include:
-
The dihedral angle between the pyridine ring and any substituents.
-
The conformation of the tert-butyl group relative to the pyridine ring. The steric bulk of the tert-butyl group is expected to significantly influence the conformation of adjacent substituents.[1]
-
Intermolecular interactions, such as hydrogen bonds involving the amine group and the pyridine nitrogen, which can provide insights into potential interactions in a protein binding pocket.
While a crystal structure for a ligand derived directly from 6-tert-butylpyridin-3-amine is not publicly available, a study on a closely related (E)-6-tert-butyl 3-ethyl 2-((3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provides valuable insights. In this structure, the tert-butyl group influences the overall planarity of the fused ring system.
Part 2: Conformation in Solution: The Power of NMR Spectroscopy
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers a window into the conformational dynamics of a molecule in solution, which is more representative of the physiological environment.[3][4]
The "Why": Understanding Conformational Dynamics
NMR techniques can determine the average conformation of a molecule in solution and can also provide information about the flexibility and the presence of multiple, rapidly interconverting conformers. This is crucial for understanding how a ligand might adapt its shape to fit into a binding site.
Key NMR Experiments for Conformational Analysis
-
1D NMR (¹H and ¹³C): Provides initial information about the chemical environment of each atom and can indicate the presence of conformational isomers if the exchange between them is slow on the NMR timescale.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the spin systems within the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for conformational analysis. They detect through-space interactions between protons that are close to each other (typically < 5 Å), providing distance restraints that can be used to build a 3D model of the molecule in solution.
-
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation: Dissolve a pure sample of the 6-tert-butylpyridin-3-amine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the dihydrochloride salt).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer. For NOESY/ROESY, a mixing time appropriate for the size of the molecule should be chosen to optimize the NOE buildup.
-
Data Processing and Analysis:
-
Process the NMR data to obtain high-resolution spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to determine the volume of the NOEs.
-
Convert the NOE volumes into interproton distance restraints.
-
Use these distance restraints in a molecular modeling program to generate a family of conformers that are consistent with the experimental data.
-
Expected Insights for 6-Tert-butylpyridin-3-amine Derivatives
For a ligand derived from 6-tert-butylpyridin-3-amine, NOESY experiments would be particularly insightful for determining the orientation of substituents relative to the pyridine ring and the bulky tert-butyl group. For example, NOEs between the protons of the tert-butyl group and protons on an adjacent substituent would provide direct evidence for a specific rotational conformation.
Part 3: In Silico Conformational Analysis: Computational Chemistry
Computational methods provide a powerful complement to experimental techniques, allowing for the exploration of the entire conformational energy landscape of a molecule.
The "Why": A Comprehensive View of the Conformational Space
While experiments often provide information about the most populated conformers, computational methods can identify all low-energy conformations and the energy barriers between them. This is critical for understanding the energetic cost for a ligand to adopt a specific "bioactive" conformation upon binding to its target.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that can accurately predict the geometries and relative energies of different conformers.[5][6]
-
Initial Conformer Search: Perform an initial conformational search using a less computationally expensive method, such as molecular mechanics, to generate a diverse set of starting conformations.
-
Geometry Optimization: Optimize the geometry of each of these starting conformations using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Analysis: Compare the relative energies of all the identified conformers to determine the most stable conformations and their Boltzmann populations at a given temperature.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of a molecule's conformational flexibility over time in a simulated environment (e.g., in water).[7][8]
-
System Setup: Place the ligand in a simulation box filled with a chosen solvent (e.g., water).
-
Parameterization: Assign force field parameters to the ligand that describe its intramolecular and intermolecular interactions.
-
Minimization and Equilibration: Minimize the energy of the system to remove any bad contacts, and then gradually heat and equilibrate the system to the desired temperature and pressure.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the ligand.
-
Trajectory Analysis: Analyze the simulation trajectory to identify the most populated conformations, the transitions between them, and the overall flexibility of the molecule.
Part 4: A Comparative Analysis
To provide a clear comparison of the insights gained from each technique, the following table summarizes the expected conformational data for a hypothetical derivative of 6-tert-butylpyridin-3-amine.
| Technique | Information Obtained | Strengths | Limitations |
| X-ray Crystallography | Precise solid-state conformation, bond lengths, bond angles, intermolecular interactions.[1] | Unambiguous, high-resolution structure. | Provides a static picture in a non-physiological environment; crystal packing forces can influence conformation. |
| NMR Spectroscopy | Solution-state conformation, conformational dynamics, presence of multiple conformers.[3][4] | Provides information in a more biologically relevant environment. | Provides an average structure if conformational exchange is fast; interpretation can be complex for flexible molecules. |
| DFT Calculations | Relative energies of conformers, potential energy surface, thermodynamic properties.[5][6] | Can explore the entire conformational space and identify all low-energy conformers. | Computationally expensive for large molecules; accuracy depends on the chosen functional and basis set. |
| MD Simulations | Conformational flexibility over time, free energy landscapes, solvent effects.[7][8] | Provides a dynamic picture of conformational behavior in a simulated physiological environment. | Accuracy is dependent on the quality of the force field; long simulations are required to sample all relevant conformations. |
Synergy of Techniques: A Holistic Approach
The most comprehensive understanding of a ligand's conformational behavior is achieved by integrating data from multiple techniques. For instance, a crystal structure can be used as a starting point for MD simulations to explore its flexibility in solution. DFT calculations can be used to rationalize the relative populations of conformers observed in NMR experiments.
Comparison with Alternative Scaffolds
The 6-tert-butylpyridin-3-amine scaffold is often utilized in the development of kinase inhibitors.[9] Alternative scaffolds in this therapeutic area include, but are not limited to:
-
Pyrazolo[3,4-b]pyridines: These are also a common core for kinase inhibitors and offer a different arrangement of hydrogen bond donors and acceptors.[9]
-
Isoxazolo[3,4-b]pyridines: This scaffold presents a different heterocyclic system with distinct electronic and steric properties.[10]
-
Piperazines: These can act as flexible linkers or core scaffolds, offering different conformational possibilities compared to the more rigid pyridine ring.[11]
The choice of scaffold will significantly impact the conformational freedom of the resulting ligands and their ability to adopt the optimal geometry for binding to a specific kinase. The bulky and conformationally-locking nature of the tert-butyl group in the 6-tert-butylpyridin-3-amine scaffold can be a key differentiator, potentially leading to increased selectivity.[1]
Visualizing Workflows and Relationships
Caption: Experimental workflow for determining solid-state and solution-state conformations.
Caption: Computational workflow for exploring the conformational landscape.
Conclusion: An Integrated Approach for Rational Drug Design
The conformational analysis of ligands derived from 6-tert-butylpyridin-3-amine dihydrochloride is a multifaceted endeavor that requires a synergistic application of experimental and computational techniques. X-ray crystallography provides the ground truth of the solid-state conformation, while NMR spectroscopy reveals the dynamic nature of the ligand in solution. Computational methods, including DFT and MD simulations, offer a comprehensive view of the entire conformational energy landscape.
By integrating the insights from these diverse methodologies, researchers can build a robust understanding of the conformational preferences and flexibility of their ligands. This knowledge is not merely academic; it is a critical component of rational drug design, enabling the optimization of ligand-receptor interactions to develop more potent, selective, and effective therapeutic agents.
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Chavan, S. S., & Kumar, A. (2010). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical research, 27(5), 923–935. [Link]
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- Amador-Sánchez, Y. A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
-
ResearchGate. Steric effects in the GBB‐3CR. The bulk effect of tert‐butyl prevents... [Link]
- Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
- Constable, E. C., et al. (2021). Adapting (4,4) Networks through Substituent Effects and Conformationally Flexible 3,2':6',3”-Terpyridines. Molecules, 26(20), 6337.
- Jotani, M. M., et al. (2022).
- S. Sumathi, et al. (2017). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. Journal of Molecular Structure, 1149, 834-846.
-
ResearchGate. Proposed binding conformations in 2,6-bis(2-anilinoethynyl)pyridine receptors. [Link]
-
Neri, P., et al. (1992). p-tert-Butylcalix[12]arene symmetrically tetrasubstituted with pyridine pendant groups: synthesis, x-ray crystal structure, and conformational analysis by dynamic NMR spectroscopy and molecular mechanics calculations. Journal of the American Chemical Society, 114(20), 7814–7821.
- Bartel, M., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & medicinal chemistry letters, 26(14), 3330–3335.
- Berisha, A., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. International Journal of Molecular Sciences, 24(8), 7433.
- El-Ghanam, A. F. A., et al. (2025). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition.
-
Neri, P., et al. (1992). p-tert-Butylcalix[12]arene symmetrically tetrasubstituted with pyridine pendant groups. Journal of the American Chemical Society, 114(20), 7814-7821.
- da Silva, F. A., et al. (2023). Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation in Hydrate Formation. Crystal Growth & Design, 23(8), 5649–5661.
- Muthusamy, A., et al. (2021).
- Schmidt, T., et al. (2025). Bis[(tert-butyl)(6-methoxypyridin-2-yl)phosphino]-o-xylene}(η2-N-methylmaleinimide)palladium(0) toluene hemisolvate.
- Li, Y., et al. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. International Journal of Molecular Sciences, 25(13), 7306.
-
Chemistry Stack Exchange. Basicity of pyridine and 2,6-di-tert-butylpyridine. [Link]
- Roy, B., et al. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 26(14), 4181.
- Choi, J. Y., et al. (2021). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules, 26(14), 4149.
- Ranković, M., et al. (2021).
- Çolak, N., et al. (2025). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE.
- Al-amri, M. A. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Organic Chemistry Portal. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. [Link]
-
ResearchGate. Scaffold-hopping of Linifanib to Design 6-phenylisoxazolo[3,4- b ]pyridin-3-amine Derivatives as FLT3 Inhibitors for Treating Acute Myeloid Leukemia. [Link]
- Wang, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Molecular Crystals and Liquid Crystals, 761(1), 100-111.
- Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 128(4), 633-640.
- Janus-Biernat, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13499-13511.
- Al-Salahi, R., Marzouk, M., & El-Faham, A. (2015). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 5(1), 1-10.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




